molecular formula C12H24O2 B1664093 2-n-Nonyl-1,3-dioxolane CAS No. 4353-06-4

2-n-Nonyl-1,3-dioxolane

Numéro de catalogue: B1664093
Numéro CAS: 4353-06-4
Poids moléculaire: 200.32 g/mol
Clé InChI: QPILHXCDZYWYLQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-n-Nonyl-1,3-dioxolane is a biochemical. It is used as an absorption and penetration enhanceron transdermal.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-nonyl-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-12-13-10-11-14-12/h12H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPILHXCDZYWYLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1OCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7063427
Record name 1,3-Dioxolane, 2-nonyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7063427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4353-06-4
Record name 2-n-Nonyl-1,3-dioxolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4353-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-n-Nonyl-1,3-dioxolane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004353064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4353-06-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6620
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Dioxolane, 2-nonyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Dioxolane, 2-nonyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7063427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-nonyl-1,3-dioxolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.203
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-NONYL-1,3-DIOXOLANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1S2N84X7X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2-n-Nonyl-1,3-dioxolane: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 2-n-Nonyl-1,3-dioxolane, a compound of interest in pharmaceutical formulations. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical analysis.

Chemical Identity and Structure

This compound, also known by its CAS Name 2-Nonyl-1,3-dioxolane, is a heterocyclic acetal.[1] Its structure consists of a five-membered dioxolane ring with a nonyl group attached at the second position.

IUPAC Name: 2-nonyl-1,3-dioxolane[2][3] SMILES: CCCCCCCCCC1OCCO1[2][3] InChI: InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-12-13-10-11-14-12/h12H,2-11H2,1H3[3]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C12H24O2[1][2][4]
Molecular Weight 200.32 g/mol [1][4]
CAS Registry Number 4353-06-4[1][2][4]
Appearance Clear oil[1]
Boiling Point 90-93 °C at 0.55 torr; 68-70 °C at 0.01 mmHg[1][5]
Density 0.8923 g/cm³[5]
Refractive Index (nD20) 1.4390[1]
Topological Polar Surface Area 18.5 Ų[4]
Rotatable Bond Count 8[4]
Hydrogen Bond Acceptor Count 2[4]

Applications in Drug Delivery

This compound is recognized for its role as a dermal penetration enhancer.[1][6][7] It is utilized in topical and transdermal formulations to facilitate the delivery of active pharmaceutical ingredients through the skin.[6][7] For instance, it has been shown to enhance the penetration of the antifungal drug econazole (B349626) into the human nail.[8][9]

Experimental Methodologies

A general workflow for the synthesis of a 2-substituted-1,3-dioxolane, such as this compound, is illustrated below.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product Aldehyde Aldehyde (e.g., Decanal) ReactionMixture Reaction Mixture Aldehyde->ReactionMixture EthyleneGlycol Ethylene (B1197577) Glycol EthyleneGlycol->ReactionMixture Catalyst Acid Catalyst (e.g., p-TsOH) Catalyst->ReactionMixture Solvent Solvent (e.g., Toluene) Solvent->ReactionMixture Dehydration Water Removal (e.g., Dean-Stark) Dehydration->ReactionMixture Workup Aqueous Workup ReactionMixture->Workup Purification Purification (e.g., Distillation) Workup->Purification Dioxolane This compound Purification->Dioxolane

General Synthesis Workflow for this compound.
Analytical Methods

The characterization and quantification of this compound can be performed using various analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a suitable method for its determination, for example, in serum samples.[1]

Biological Activity and Signaling Pathways

Current literature primarily focuses on the application of this compound as a pharmaceutical excipient, specifically as a penetration enhancer.[1][6][7] There is no readily available information to suggest its involvement in specific biological signaling pathways as a bioactive molecule itself. Its mechanism of action as a penetration enhancer is thought to be related to its interaction with the stratum corneum, the outermost layer of the skin.

References

Spectroscopic and Synthetic Profile of 2-n-Nonyl-1,3-dioxolane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 2-n-Nonyl-1,3-dioxolane. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on established principles and data from analogous structures. Detailed experimental protocols for its synthesis and characterization are also provided to facilitate its practical application in research and development, particularly in its role as a potential absorption and penetration enhancer for transdermal drug delivery.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of the spectral characteristics of the n-nonyl alkyl chain and the 1,3-dioxolane (B20135) ring system.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityAssignment (Proton)
~4.85TripletH-2 (Acetal proton)
~3.95MultipletH-4, H-5 (OCH₂CH₂O)
~1.60QuintetH-1' (α-CH₂)
~1.2-1.4MultipletH-2' to H-8' (-(CH₂)₇-)
~0.88TripletH-9' (-CH₃)

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment (Carbon)
~103.5C-2 (Acetal carbon)
~65.0C-4, C-5 (OCH₂CH₂O)
~34.0C-1' (α-CH₂)
~31.9C-7'
~29.5C-3', C-4', C-5', C-6'
~24.5C-2'
~22.7C-8'
~14.1C-9' (-CH₃)

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment (Vibrational Mode)
2955-2965StrongC-H stretch (asymmetric, -CH₃)
2850-2860StrongC-H stretch (symmetric, -CH₂)
2920-2930StrongC-H stretch (asymmetric, -CH₂)
1465-1475MediumC-H bend (scissoring, -CH₂)
1375-1385MediumC-H bend (symmetric, -CH₃)
1150-1050StrongC-O-C stretch (acetal)

Predicted for a neat liquid film.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
m/zRelative IntensityAssignment (Fragment)
199Low[M-H]⁺
113High[M - C₇H₁₅]⁺ (α-cleavage)
73High[C₄H₉O]⁺ (dioxolane ring fragment)
43High[C₃H₇]⁺

Molecular Weight of C₁₂H₂₄O₂: 200.32 g/mol . The molecular ion peak [M]⁺ at m/z 200 is expected to be of low abundance or absent.

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This synthesis is achieved through the acid-catalyzed acetalization of decanal (B1670006) (nonanal) with ethylene (B1197577) glycol.

Materials:

  • Decanal (Nonanal)

  • Ethylene glycol

  • p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

  • Toluene or benzene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Hexane

  • Ethyl acetate (B1210297)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add decanal (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.01 eq) in toluene.

  • Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield pure this compound.

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹³C NMR, a proton-decoupled spectrum should be obtained.

  • Data Processing: Process the raw data using appropriate software. The ¹H NMR spectrum should be referenced to the residual CHCl₃ signal at 7.26 ppm, and the ¹³C NMR spectrum should be referenced to the CDCl₃ triplet at 77.16 ppm.

2.2.2. Infrared (IR) Spectroscopy

  • Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum can be obtained by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

  • Data Acquisition: Place the salt plates in the sample holder of an FT-IR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be acquired first.

2.2.3. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the purified compound in a volatile organic solvent such as methanol (B129727) or dichloromethane.

  • Data Acquisition: Introduce the sample into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS). Acquire the mass spectrum using electron ionization (EI) at 70 eV.

Workflow and Process Visualization

The following diagrams illustrate the key workflows for the synthesis and spectroscopic analysis of this compound.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Reactants Decanal + Ethylene Glycol + p-TsOH in Toluene Reaction Reflux with Dean-Stark Trap Reactants->Reaction Workup Aqueous Workup (NaHCO3, Brine) Reaction->Workup Drying Drying (MgSO4) Workup->Drying Evaporation Solvent Removal Drying->Evaporation Purification Flash Column Chromatography Evaporation->Purification Product Pure this compound Purification->Product

Caption: Synthetic workflow for this compound.

Spectroscopic_Analysis_Workflow cluster_analysis Spectroscopic Analysis Sample Purified this compound NMR NMR Spectroscopy (1H, 13C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis Data Interpretation and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Workflow for spectroscopic analysis.

An In-Depth Technical Guide to the Mechanism of Action of 2-n-Nonyl-1,3-dioxolane as a Penetration Enhancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stratum corneum, the outermost layer of the epidermis, presents a formidable barrier to the percutaneous delivery of therapeutic agents. Chemical penetration enhancers are pivotal in overcoming this barrier, and among them, 2-n-Nonyl-1,3-dioxolane has emerged as a promising agent. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the stratum corneum, and presents quantitative data on its efficacy. Furthermore, this guide outlines the detailed experimental protocols for key analytical techniques used to elucidate its mechanism, including in vitro permeation studies, Fourier-Transform Infrared (FTIR) Spectroscopy, and Differential Scanning Calorimetry (DSC). Visual representations of the proposed mechanism and experimental workflows are provided to facilitate a deeper understanding.

Introduction: The Challenge of Transdermal Drug Delivery

The skin, our body's largest organ, serves as a protective shield against the external environment. The primary barrier function resides in the stratum corneum, a thin yet dense layer of anucleated corneocytes embedded in a highly organized lipid matrix. This "brick and mortar" structure, composed mainly of ceramides, cholesterol, and free fatty acids, effectively limits the passage of most xenobiotics, including many therapeutic drugs.[1]

To enhance the bioavailability of topically applied drugs, various strategies have been developed, with the use of chemical penetration enhancers being a prominent approach. These molecules transiently and reversibly disrupt the ordered structure of the stratum corneum, thereby facilitating drug permeation.[2] this compound, a heterocyclic ether, has demonstrated significant potential as a penetration enhancer, particularly for lipophilic compounds.

Mechanism of Action of this compound

The primary mechanism by which this compound enhances penetration is through its interaction with and subsequent disruption of the intercellular lipid matrix of the stratum corneum. This interaction leads to a more fluid and less ordered lipid environment, creating pathways for drug molecules to traverse the skin barrier more readily.

The proposed mechanism involves the insertion of the lipophilic nonyl chain of the this compound molecule into the lipid bilayers of the stratum corneum. This intercalation disrupts the tight packing of the endogenous lipids, leading to an increase in the fluidity of the lipid chains. Spectroscopic and thermal analyses have shown that treatment with agents like this compound can lead to a shift in the phase transition temperature of the stratum corneum lipids to a lower temperature, indicating a less ordered state.[3] This fluidization of the lipid matrix is a key factor in reducing the diffusional resistance of the stratum corneum.

Furthermore, scanning electron microscopy has revealed a noticeable loosening of the packing of corneocytes following treatment with this compound, suggesting a broader structural modification of the stratum corneum.[3] It is important to note that these effects have been observed to be reversible upon removal of the enhancer, a crucial characteristic for its safe application in drug delivery systems.[3]

dot

Mechanism_of_Action cluster_0 Stratum Corneum (Normal State) cluster_1 Stratum Corneum (After Enhancer Application) Corneocytes Corneocytes (Bricks) LipidMatrix Highly Ordered Intercellular Lipid Matrix (Mortar: Ceramides, Cholesterol, Fatty Acids) LoosenedCorneocytes Loosened Corneocytes DisruptedLipids Disrupted and Fluidized Lipid Matrix Enhancer This compound Enhancer->DisruptedLipids Intercalates and Disrupts Lipid Packing Enhancer->LoosenedCorneocytes Structural Modification IncreasedPermeability Increased Drug Permeability DisruptedLipids->IncreasedPermeability LoosenedCorneocytes->IncreasedPermeability Franz_Diffusion_Cell_Workflow A 1. Prepare Receptor Solution (e.g., DPBS with 30% v/v ethanol) and degas. C 3. Fill Receptor Chamber with prepared solution, ensuring no air bubbles. A->C B 2. Mount Membrane (e.g., human cadaver nail) on a modified vertical Franz diffusion cell. B->C D 4. Maintain Temperature (37°C) and constant stirring (600 rpm). C->D E 5. Apply Formulation (e.g., 200 µL of econazole (B349626) lacquer with or without enhancer) to the dorsal surface of the membrane. D->E F 6. Withdraw Samples (300 µL) from the receptor chamber at predetermined time points. E->F G 7. Replenish with Fresh Receptor Solution after each sampling. F->G H 8. Analyze Drug Concentration in samples using a validated HPLC method. F->H G->F I 9. Calculate Cumulative Drug Permeated and plot against time. H->I FTIR_Analysis_Logic A Treat Stratum Corneum with this compound B Acquire FTIR-ATR Spectra A->B C Analyze C-H Stretching Bands (~2850 cm⁻¹ and ~2920 cm⁻¹) B->C D Analyze Amide I and II Bands (~1650 cm⁻¹ and ~1550 cm⁻¹) B->D E Observe Shift to Higher Wavenumber in C-H Bands C->E F Observe Changes in Amide Band Ratios/Positions D->F G Conclusion: Increased Fluidity and Disruption of Stratum Corneum Lipids E->G H Conclusion: Alteration of Keratin Secondary Structure F->H

References

An In-depth Technical Guide to the Synthesis of 2-n-Nonyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-n-nonyl-1,3-dioxolane, a valuable compound utilized as a biochemical and as a penetration enhancer in transdermal drug delivery systems.[1] The core of its synthesis lies in the acid-catalyzed acetalization of decanal (B1670006) with ethylene (B1197577) glycol. This document details the reaction mechanism, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction to Synthesis Strategy

The most prevalent and efficient method for the synthesis of this compound is the direct acid-catalyzed reaction between decanal and ethylene glycol. This reaction is a classic example of acetal (B89532) formation, where a carbonyl group reacts with two alcohol equivalents to form an acetal and water.[2] In this specific synthesis, the use of a diol, ethylene glycol, leads to the formation of a stable, five-membered cyclic acetal, also known as a 1,3-dioxolane.[2]

The reaction is reversible, and to drive the equilibrium towards the formation of the desired this compound, the removal of water is crucial. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus. Common acidic catalysts for this transformation include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and various solid acid catalysts.[3][4]

Synthesis Pathways and Mechanisms

The primary synthesis pathway is the acid-catalyzed acetalization of decanal with ethylene glycol. The reaction proceeds through a hemiacetal intermediate.

Acid-Catalyzed Acetalization of Decanal

The mechanism involves the initial protonation of the carbonyl oxygen of decanal by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Nucleophilic attack by one of the hydroxyl groups of ethylene glycol on the activated carbonyl carbon leads to the formation of a protonated hemiacetal. Subsequent deprotonation yields the hemiacetal intermediate. The second hydroxyl group of ethylene glycol then undergoes an intramolecular nucleophilic attack on the protonated hydroxyl group of the hemiacetal, which, after the elimination of a water molecule and final deprotonation, yields the cyclic acetal, this compound.

Acetalization_Mechanism Decanal Decanal Protonated_Decanal Protonated Decanal Decanal->Protonated_Decanal Protonation Hemiacetal_Intermediate Hemiacetal Intermediate Protonated_Decanal->Hemiacetal_Intermediate Nucleophilic Attack Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal_Intermediate->Protonated_Hemiacetal Protonation Oxonium_Ion Oxonium Ion Protonated_Hemiacetal->Oxonium_Ion Water Elimination Water_Out - H₂O Dioxolane This compound Oxonium_Ion->Dioxolane Ring Closure & Deprotonation Catalyst2 -H+ Catalyst1 H+ Ethylene_Glycol1 + Ethylene Glycol

Caption: Acid-catalyzed acetalization of decanal with ethylene glycol.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound based on established methods for acetalization.

Materials and Equipment
  • Reactants:

    • Decanal (C₁₀H₂₀O)

    • Ethylene glycol (C₂H₆O₂)

  • Catalyst:

    • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Solvent:

    • Toluene or Hexane

  • Reagents for Workup:

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask

    • Dean-Stark apparatus

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

    • Separatory funnel

    • Rotary evaporator

    • Apparatus for fractional distillation or column chromatography

Synthesis Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser, add decanal, ethylene glycol, and toluene.

  • Addition of Catalyst: Add a catalytic amount of p-toluenesulfonic acid monohydrate to the reaction mixture.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected in the trap.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel to obtain pure this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Setup 1. Setup Flask with Dean-Stark Add_Reactants 2. Add Decanal, Ethylene Glycol, Toluene Setup->Add_Reactants Add_Catalyst 3. Add p-TsOH Add_Reactants->Add_Catalyst Reflux 4. Reflux and Collect Water Add_Catalyst->Reflux Cool 5. Cool to Room Temp Reflux->Cool Wash 6. Wash with NaHCO₃, H₂O, Brine Cool->Wash Dry 7. Dry Organic Layer Wash->Dry Evaporate 8. Remove Solvent Dry->Evaporate Purify 9. Purify by Distillation/Chromatography Evaporate->Purify

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

While a specific publication detailing the synthesis of this compound with precise yields was not identified, the following table provides representative quantitative data based on a patent describing the synthesis of various acetals, including the target compound, and general knowledge of similar reactions.[3]

ParameterValueReference / Note
Reactants
Decanal0.02 mol[3]
Ethylene Glycol0.04 mol[3]
Catalyst
Solid Acid Catalyst50 mg[3]
Reaction Conditions
TemperatureRoom Temperature to 70 °C[3]
Reaction Time1 hour[3]
Yield
Conversion of DecanalHigh (typically >90%)Based on analogous reactions.
Isolated YieldExpected to be in the range of 80-95%Dependent on purification method and reaction scale.

Conclusion

The synthesis of this compound is a straightforward and high-yielding process based on the well-established acid-catalyzed acetalization of decanal with ethylene glycol. By following the detailed experimental protocol and utilizing a Dean-Stark apparatus to remove water, researchers can reliably prepare this compound for its applications in drug delivery and other biochemical research. The provided quantitative data, based on analogous reactions, serves as a valuable guideline for optimizing the synthesis.

References

An In-depth Technical Guide to the Physical and Chemical Stability of 2-n-Nonyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-n-Nonyl-1,3-dioxolane, a cyclic acetal (B89532), serves as a critical excipient in pharmaceutical formulations, primarily as a penetration enhancer. A thorough understanding of its physical and chemical stability is paramount for ensuring the quality, efficacy, and safety of drug products. This technical guide provides a comprehensive overview of the stability profile of this compound, detailing its physical properties, susceptibility to chemical degradation, and recommended experimental protocols for its stability assessment. The information presented herein is intended to support researchers, scientists, and drug development professionals in the formulation and handling of this important pharmaceutical ingredient.

Introduction

This compound, also known as decanal (B1670006) ethylene (B1197577) acetal, belongs to the class of cyclic acetals. These compounds are characterized by a five-membered ring containing two oxygen atoms. In the pharmaceutical industry, this compound is utilized for its properties as an absorption and penetration enhancer for transdermal drug delivery systems. The stability of such an excipient is a critical attribute that can influence the overall stability and performance of the final drug product. This guide delves into the key physical and chemical stability aspects of this compound, providing a foundational understanding for its appropriate use in pharmaceutical development.

Physical Properties

A summary of the known and estimated physical properties of this compound is presented in Table 1. While specific experimental data for some properties of this exact molecule are limited, estimations can be made based on structurally similar compounds.

Table 1: Physical Properties of this compound

PropertyValueSource/Comment
Molecular Formula C₁₂H₂₄O₂[1]
Molecular Weight 200.32 g/mol [2]
Appearance Likely a colorless liquid at room temperatureInferred from related compounds.
Boiling Point Estimated: ~250-260 °C at 760 mmHgEstimated based on the boiling point of decanal diethyl acetal (259-260 °C)[3]. The cyclic nature of the dioxolane may slightly lower the boiling point compared to its acyclic analogue.
Melting Point Not availableLikely below 0 °C, as the parent aldehyde, decanal, has a melting point of -5 °C[4][5].
Solubility - Water: Very lowThe long nonyl chain imparts significant hydrophobic character, making it sparingly soluble in water[6][7][8].
- Organic Solvents: SolubleExpected to be soluble in nonpolar and moderately polar organic solvents such as alcohols, ethers, and hydrocarbons, following the "like dissolves like" principle[6][7][8].

Chemical Stability

The chemical stability of this compound is primarily dictated by the reactivity of the acetal functional group. Acetals are generally stable under neutral to basic conditions but are susceptible to hydrolysis under acidic conditions.

Hydrolytic Stability

The 1,3-dioxolane (B20135) ring is prone to acid-catalyzed hydrolysis, which results in the cleavage of the acetal bond to yield the parent aldehyde (decanal) and ethylene glycol. This degradation pathway is a critical consideration in the formulation of acidic drug products.

The general mechanism for the acid-catalyzed hydrolysis of a 1,3-dioxolane is depicted below:

G cluster_0 Acid-Catalyzed Hydrolysis of this compound Dioxolane This compound ProtonatedDioxolane Protonated Dioxolane Dioxolane->ProtonatedDioxolane + H+ Carbocation Carbocation Intermediate ProtonatedDioxolane->Carbocation Ring Opening Hemiacetal Hemiacetal Carbocation->Hemiacetal + H2O - H+ ProtonatedHemiacetal Protonated Hemiacetal Hemiacetal->ProtonatedHemiacetal + H+ Decanal Decanal ProtonatedHemiacetal->Decanal - Ethylene Glycol - H+ EthyleneGlycol Ethylene Glycol ProtonatedHemiacetal->EthyleneGlycol - Decanal - H+

Caption: Mechanism of acid-catalyzed hydrolysis of this compound.

The rate of hydrolysis is highly dependent on the pH of the medium, with increased rates observed at lower pH values. Under neutral and alkaline conditions, this compound is expected to be significantly more stable.

Thermal Stability

Studies on the thermal decomposition of related 2-alkyl-1,3-dioxolanes indicate that these compounds undergo unimolecular decomposition at elevated temperatures. The primary decomposition products are the corresponding aldehyde or ketone and ethylene. For this compound, the expected thermal degradation products would be decanal and ethylene.

The thermal stability of organic compounds can be quantitatively assessed using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)[2][5][9][10]. TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and weight loss profiles. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, glass transitions, and enthalpies of decomposition.

Oxidative Stability

Ethers and acetals can be susceptible to autoxidation, a free-radical chain reaction involving atmospheric oxygen, which can lead to the formation of hydroperoxides. These hydroperoxides can be unstable and may decompose to form various degradation products. The presence of a tertiary hydrogen atom at the C2 position of the dioxolane ring could potentially be a site for radical initiation. The long alkyl chain may also be susceptible to oxidation.

The oxidative stability of this compound can be evaluated by exposing it to oxidizing agents such as hydrogen peroxide or by using methods that accelerate oxidation through increased temperature and oxygen pressure, such as the Rancimat method[8][11].

Experimental Protocols for Stability Assessment

To thoroughly characterize the stability of this compound, a series of forced degradation studies should be conducted as recommended by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines.[4][12][13] These studies are designed to identify potential degradation products and establish the intrinsic stability of the molecule.

G cluster_0 Forced Degradation Workflow Start This compound (Bulk Material) Stress Stress Conditions Start->Stress Hydrolysis Acid/Base Hydrolysis Stress->Hydrolysis pH 2, 7, 12 Oxidation Oxidative Stress Stress->Oxidation e.g., H2O2 Thermal Thermal Stress Stress->Thermal Elevated Temp. Photostability Photostability Stress->Photostability ICH Q1B Analysis Analytical Testing Hydrolysis->Analysis Oxidation->Analysis Thermal->Analysis Photostability->Analysis HPLC HPLC/UPLC Analysis->HPLC GC GC-MS Analysis->GC TGA TGA/DSC Analysis->TGA Report Stability Report HPLC->Report GC->Report TGA->Report

References

Solubility of 2-n-Nonyl-1,3-dioxolane in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 2-n-Nonyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a biochemical compound utilized as an absorption and penetration enhancer in transdermal drug delivery systems.[1][2] Its molecular structure, consisting of a polar 1,3-dioxolane (B20135) ring and a long, non-polar nonyl hydrocarbon chain, gives it amphiphilic properties. This dual nature is key to its function in pharmaceutical formulations. While specific quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature, this guide provides a detailed overview of its predicted solubility based on its chemical structure. Furthermore, it outlines comprehensive, generalized experimental protocols for determining its solubility both qualitatively and quantitatively.

Predicted Solubility Profile

The principle of "like dissolves like" is fundamental to predicting the solubility of a compound in various solvents.[3] this compound possesses a polar head (the 1,3-dioxolane group with two oxygen atoms) and a significant non-polar tail (the nine-carbon alkyl chain). This amphiphilic character suggests it will exhibit a range of solubilities across different solvent types. The long non-polar tail is expected to dominate its solubility behavior, favoring miscibility with non-polar and weakly polar organic solvents. Conversely, its solubility in highly polar solvents like water is predicted to be low.

Below is a table summarizing the predicted qualitative solubility of this compound in a selection of common laboratory solvents.

SolventSolvent TypePredicted SolubilityRationale
WaterHighly Polar ProticInsolubleThe large, non-polar nonyl group will have very weak interactions with the highly polar water molecules.
Methanol (B129727)Polar ProticSparingly SolubleThe small polar head of methanol can interact with the dioxolane ring, but the nonyl chain limits miscibility.
EthanolPolar ProticSolubleEthanol is less polar than methanol, and its ethyl group interacts more favorably with the nonyl chain.
AcetonePolar AproticSolubleAcetone's polarity is suitable for interacting with the dioxolane ring, while its organic character accommodates the nonyl chain.
DichloromethanePolar AproticSolubleA good solvent for many organic compounds; its polarity is intermediate, allowing for dissolution.
Tetrahydrofuran (THF)Polar AproticSolubleThe cyclic ether structure of THF is compatible with the dioxolane ring, and it is a good solvent for compounds with alkyl chains.
Toluene (B28343)Non-polar AromaticSolubleThe non-polar nature of toluene will readily solvate the long nonyl chain.
Hexane (B92381)Non-polar AliphaticSolubleAs a non-polar hydrocarbon, hexane will effectively solvate the nonyl group through van der Waals forces.
Diethyl EtherWeakly PolarSolubleDiethyl ether is a common solvent for organic compounds with both polar and non-polar characteristics.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, standardized experimental procedures are necessary. The following protocols describe methodologies for both qualitative and quantitative assessment.

Protocol 1: Visual Miscibility Test (Qualitative)

This rapid method is used to determine if a liquid solute is miscible, partially miscible, or immiscible in a solvent at a given concentration.[4]

Materials:

  • This compound

  • A selection of solvents (e.g., water, ethanol, hexane)

  • 10 mL glass test tubes with stoppers

  • Graduated pipettes or cylinders

  • Vortex mixer (optional)

Procedure:

  • Add 2 mL of the chosen solvent to a clean, dry test tube.

  • Carefully add 2 mL of this compound to the same test tube.

  • Stopper the test tube and invert it gently 10-15 times or mix using a vortex mixer for 30 seconds to ensure thorough mixing.[4]

  • Allow the mixture to stand undisturbed at room temperature for at least 5 minutes.

  • Observe the contents of the test tube for the presence of a single phase or multiple layers.

Interpretation of Results:

  • Miscible (Soluble): A single, clear, and uniform liquid phase is observed.

  • Immiscible (Insoluble): Two distinct liquid layers are visible.

  • Partially Miscible (Sparingly Soluble): The mixture may appear cloudy or turbid, or it may initially form a single phase that separates into two layers upon standing.

Protocol 2: Gravimetric Method for Quantitative Solubility Determination

This method determines the solubility of a liquid solute in a solvent by creating a saturated solution and then quantifying the amount of solute dissolved in a known mass of the solvent.

Materials:

  • This compound

  • A selection of solvents

  • Scintillation vials or small flasks with screw caps

  • Analytical balance (accurate to ±0.0001 g)

  • Magnetic stirrer and stir bars or an orbital shaker

  • Temperature-controlled environment (e.g., water bath or incubator)

  • Pipettes

  • Drying oven

Procedure:

  • Add a known mass of the solvent (e.g., 5.00 g) to a pre-weighed vial.

  • Add an excess amount of this compound to the solvent. The presence of a separate, undissolved phase of the dioxolane is necessary to ensure saturation.

  • Seal the vial and place it in a temperature-controlled environment set to the desired temperature (e.g., 25 °C).

  • Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

  • After the equilibration period, cease stirring and allow the undissolved phase to settle.

  • Carefully extract a known mass of the clear, saturated supernatant (the top layer) using a pipette and transfer it to a new, pre-weighed vial. Record the exact mass of the transferred saturated solution.

  • Place the vial with the saturated solution in a drying oven at a temperature sufficient to evaporate the solvent but below the boiling point of this compound to avoid its evaporation. A vacuum oven is ideal for this purpose to allow for lower evaporation temperatures.

  • Once the solvent has completely evaporated, reweigh the vial containing the residual this compound.

  • Calculate the solubility, typically expressed as grams of solute per 100 grams of solvent.

Calculation:

  • Mass of solute = (Final mass of vial + residue) - (Initial mass of empty vial)

  • Mass of solvent in the aliquot = (Mass of saturated solution aliquot) - (Mass of solute)

  • Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent in the aliquot) x 100

Mandatory Visualization

The following diagram illustrates a logical workflow for determining the solubility of this compound in a given solvent.

G Solubility Determination Workflow for this compound cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Assessment (Gravimetric) start Start: Select Solvent mix Mix equal volumes of This compound and solvent start->mix observe Observe mixture after equilibration mix->observe decision Single clear phase? observe->decision soluble Result: Soluble/Miscible decision->soluble Yes insoluble Result: Insoluble/Immiscible or Sparingly Soluble decision->insoluble No saturate Prepare saturated solution (excess solute in known mass of solvent) soluble->saturate Proceed to quantify equilibrate Equilibrate at constant temperature (e.g., 24-48h with stirring) saturate->equilibrate aliquot Extract and weigh a known mass of the saturated supernatant equilibrate->aliquot evaporate Evaporate solvent completely aliquot->evaporate weigh_residue Weigh the remaining solute evaporate->weigh_residue calculate Calculate solubility (g solute / 100g solvent) weigh_residue->calculate end End calculate->end

References

2-n-Nonyl-1,3-dioxolane: A Technical Guide for Pharmaceutical Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of a Novel Excipient for Enhanced Topical and Transungual Drug Delivery

Introduction

2-n-Nonyl-1,3-dioxolane, a lipophilic cyclic acetal, has emerged as a promising excipient in pharmaceutical formulations, primarily recognized for its role as a dermal and transungual penetration enhancer. Marketed under the trademark SEPA® (Soft Enhancement of Perccutaneous Absorption), this compound has demonstrated significant potential in improving the delivery of active pharmaceutical ingredients (APIs) to and through the skin and nail plate.[1] This technical guide provides a comprehensive overview of this compound, consolidating available data on its synthesis, physicochemical properties, mechanism of action, applications, and the experimental protocols used to evaluate its efficacy. This document is intended for researchers, scientists, and drug development professionals exploring novel strategies for topical and transungual drug delivery.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Name 2-Nonyl-1,3-dioxolaneGeneral
Synonyms Decanal (B1670006) ethylene (B1197577) acetal, SEPA®[1]
CAS Number 4353-06-4General
Molecular Formula C12H24O2General
Molecular Weight 200.32 g/mol General
Appearance Clear, oily liquidGeneral
Boiling Point 90-93 °C at 0.55 torrGeneral
Refractive Index nD20 1.4390General
Stability The 1,3-dioxolane (B20135) ring is generally stable under neutral to basic conditions but is susceptible to acid-catalyzed hydrolysis.[2][3][4][5][2][3][4][5]

Synthesis of this compound

The synthesis of this compound is typically achieved through the acetalization of decanal (an aldehyde) with ethylene glycol. This reaction is generally acid-catalyzed and involves the removal of water to drive the equilibrium towards the formation of the dioxolane ring.

General Experimental Protocol for Synthesis

A mixture of decanal and a slight excess of ethylene glycol is dissolved in a suitable solvent, such as toluene. A catalytic amount of a strong acid, for example, p-toluenesulfonic acid, is added to the mixture. The reaction is heated to reflux, and the water formed during the reaction is continuously removed using a Dean-Stark apparatus. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled, and the catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution). The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield this compound as a clear, oily liquid.[2]

Synthesis_Workflow Reactants Decanal + Ethylene Glycol Reaction Reflux with Water Removal (Dean-Stark Apparatus) Reactants->Reaction Solvent_Catalyst Toluene (Solvent) p-Toluenesulfonic Acid (Catalyst) Solvent_Catalyst->Reaction Workup Neutralization (NaHCO3) Washing (Water, Brine) Drying (Na2SO4) Reaction->Workup Purification Vacuum Distillation Workup->Purification Product This compound Purification->Product

Fig. 1: General synthesis workflow for this compound.

Mechanism of Action as a Penetration Enhancer

The primary function of this compound in pharmaceutical formulations is to enhance the penetration of APIs through biological barriers like the stratum corneum of the skin and the nail plate. The proposed mechanisms of action are multifaceted and are thought to involve the following:

  • Disruption of the Stratum Corneum Lipid Bilayer: The amphiphilic nature of this compound allows it to intercalate into the highly ordered lipid lamellae of the stratum corneum. This insertion disrupts the packing of the lipids, increasing their fluidity and creating more permeable pathways for the API to diffuse through.

  • Plasticizing Effect: In the context of nail lacquers, it has been suggested that this compound acts as a plasticizer for the film-forming polymer.[1][6] This creates a softer, more flexible film on the nail surface, which may improve drug release and partitioning into the nail plate.

  • Film Formation and Adhesion: The formation of a resilient and adhesive film at the formulation-nail or formulation-skin interface is another proposed mechanism.[1] This film can act as a reservoir for the drug and maintain close contact with the biological surface, thereby increasing the concentration gradient and driving force for penetration.

It is important to note that this compound itself does not appear to penetrate the nail plate to a significant extent, suggesting that its enhancing effect occurs at the interface between the formulation and the nail.[7]

Mechanism_of_Action cluster_formulation Topical Formulation cluster_barrier Biological Barrier (Stratum Corneum / Nail Plate) cluster_action Mechanism of Enhancement Formulation API + this compound in Vehicle Disruption Disruption of Lipid Packing Formulation->Disruption Plasticizing Plasticizing Effect on Film Former Formulation->Plasticizing Film_Formation Enhanced Film Formation & Adhesion Formulation->Film_Formation Barrier Highly Ordered Lipid Bilayer / Keratin Structure Increased_Permeability Increased Barrier Permeability Barrier->Increased_Permeability Disruption->Barrier Plasticizing->Barrier Film_Formation->Barrier Enhanced_Delivery Enhanced API Delivery Increased_Permeability->Enhanced_Delivery

Fig. 2: Proposed mechanism of action for this compound.

Applications in Pharmaceutical Formulations

The primary documented application of this compound is as a penetration enhancer in topical and transungual formulations.

Transungual Delivery of Antifungal Agents

A key study by Hui et al. demonstrated the significant enhancement of econazole (B349626) penetration into the human nail plate when formulated with 18% this compound in a nail lacquer.[7] The study showed a 6-fold increase in econazole concentration in the ventral/intermediate nail plate and a nearly 200-fold increase in the total amount of econazole that permeated through the nail over a 14-day period.[7] These findings highlight its potential for improving the efficacy of topical treatments for onychomycosis. Patents also suggest its use with other antifungal agents like ciclopirox.[6] More recently, its inclusion in UV-curable gel formulations for topical nail medicines has been investigated.[8]

Table 2: Quantitative Data on Econazole Penetration Enhancement

ParameterFormulation without this compoundFormulation with 18% this compoundFold Increasep-valueReference
Econazole in Inner Nail (µg/mg) 1.78 ± 0.3211.1 ± 2.6~60.008[7]
Total Econazole Absorbed (mg) 0.2 ± 0.147.5 ± 22.0~2000.008[7]
Experimental Protocol: In Vitro Nail Penetration Study

The following is a summary of the experimental protocol used by Hui et al. to evaluate the penetration-enhancing effect of this compound.[7]

  • Nail Preparation: Human nails are cleaned and mounted on a supporting bed (e.g., cotton ball) in a way that simulates normal physiological hydration.

  • Formulation Preparation: Two nail lacquer formulations containing a radiolabeled API (e.g., [14C]-econazole) are prepared: a test formulation with 18% this compound and a control formulation without the enhancer.

  • Dosing: A precise aliquot (e.g., 10 µL) of the respective formulation is applied to the nail surface twice daily for a specified period (e.g., 14 days). The nails are washed with ethanol (B145695) before each morning application.

  • Sample Collection and Analysis: After the dosing period, the inner ventral section of the nail plate is sampled using a micrometer-controlled drilling system. The amount of radiolabeled API in the collected nail powder is quantified using liquid scintillation counting. The supporting bed is also analyzed to determine the total amount of API that has permeated through the nail.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis Nail_Prep Human Nail Preparation & Mounting Dosing Twice Daily Dosing (14 days) Nail_Prep->Dosing Formulation_Prep Formulation Preparation (with and without enhancer) Formulation_Prep->Dosing Nail_Sampling Inner Nail Sampling (Drilling) Dosing->Nail_Sampling Support_Analysis Analysis of Supporting Bed Dosing->Support_Analysis Quantification Quantification of API (Scintillation Counting) Nail_Sampling->Quantification Support_Analysis->Quantification Data_Analysis Data Analysis & Comparison Quantification->Data_Analysis

Fig. 3: Experimental workflow for in vitro nail penetration study.

Toxicology and Safety

Regulatory Status

As of the date of this guide, this compound is not listed in the U.S. Food and Drug Administration's (FDA) Inactive Ingredient Database (IID) or the European Union's database of approved food additives (E-numbers). The absence of a listing in these databases suggests that it may be considered a novel excipient for many regulatory agencies, which would likely require the submission of a comprehensive data package, including detailed chemistry, manufacturing, and controls (CMC), safety, and toxicology data, to support its use in a new drug product.

Conclusion

This compound is a promising excipient with demonstrated efficacy as a penetration enhancer, particularly in the challenging area of transungual drug delivery. Its proposed mechanisms of action, including disruption of the lipid barrier and a plasticizing effect, make it an attractive candidate for improving the topical delivery of a variety of APIs. However, the limited availability of public data on its comprehensive physicochemical properties, dermal toxicology, and regulatory status highlights the need for further research and evaluation. For drug development professionals, this compound represents a potentially valuable tool for overcoming formulation challenges, though its use in a regulated pharmaceutical product would necessitate a thorough investigation to establish its safety and quality.

References

An In-depth Technical Guide to 2-n-Nonyl-1,3-dioxolane: From Discovery to Application as a Dermal Penetration Enhancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-n-nonyl-1,3-dioxolane, a chemical entity widely recognized for its efficacy as a dermal and transdermal penetration enhancer. From its initial synthesis to its application in pharmaceutical formulations, this document details the compound's history, physicochemical properties, and proposed mechanisms of action. This guide also presents a representative experimental protocol for its synthesis, summarizes key quantitative data, and visualizes its role in enhancing drug delivery through the skin.

Introduction

This compound, also known by its synonym decanal (B1670006) ethylene (B1197577) acetal (B89532) and the trade name SEPA®, is a heterocyclic organic compound with the molecular formula C₁₂H₂₄O₂.[1] While its initial synthesis dates back to the mid-20th century, its significance in the pharmaceutical sciences emerged with the growing interest in transdermal drug delivery systems. The primary function of this compound in this context is to reversibly reduce the barrier function of the stratum corneum, the outermost layer of the skin, thereby facilitating the percutaneous absorption of active pharmaceutical ingredients (APIs).

History and Discovery

The first preparation of this compound was reported in 1956 by S. S. Nigam and B. C. L. Weedon in the Journal of the Chemical Society.[1] This initial work laid the foundation for the synthesis of this and related acetals. However, the utility of this compound as a penetration enhancer was not realized until much later. In the late 1980s, patents filed by Samour and Daskalakis, assigned to MacroChem Corporation, described its use as a transdermal enhancer, marking a pivotal moment in its application history.[1] Subsequent research has focused on elucidating its mechanism of action and exploring its use in various topical and transdermal formulations.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its effective formulation and application.

PropertyValueReference
Molecular Formula C₁₂H₂₄O₂[1]
Molecular Weight 200.32 g/mol [1]
CAS Number 4353-06-4[1]
Appearance Clear oil[1]
Boiling Point 90-93 °C at 0.55 torr; 68-70 °C at 0.01 mmHg[1]
Refractive Index (n_D^20) 1.4390[1]
Synonyms Decanal ethylene acetal, 2-Nonyldioxolane, SEPA[1][2]

Synthesis and Experimental Protocols

While the original 1956 publication by Nigam and Weedon detailing the first synthesis of this compound could not be retrieved for this guide, a representative experimental protocol can be constructed based on the well-established acid-catalyzed acetalization of an aldehyde with a diol. The synthesis of this compound involves the reaction of decanal (the aldehyde) with ethylene glycol (the diol).

Representative Synthesis of this compound

Reaction:

Decanal + Ethylene Glycol ⇌ this compound + Water

Materials and Reagents:

  • Decanal (n-nonyl aldehyde)

  • Ethylene glycol

  • Toluene (B28343) (or another suitable water-immiscible solvent)

  • p-Toluenesulfonic acid (p-TsOH) or another acid catalyst (e.g., Amberlyst-15)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for vacuum distillation

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, combine decanal (1 equivalent), ethylene glycol (1.2-1.5 equivalents), and a suitable volume of toluene to facilitate azeotropic removal of water.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.01-0.05 equivalents).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the reaction. The reaction progress can also be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound as a clear oil.

G reagents Decanal + Ethylene Glycol (in Toluene) reaction_mixture Reaction Mixture reagents->reaction_mixture Mix reflux Reflux with Acid Catalyst (p-TsOH) reaction_mixture->reflux water_removal Azeotropic Removal of Water (Dean-Stark) reflux->water_removal cooled_mixture Cooled Reaction Mixture reflux->cooled_mixture Cooling workup Aqueous Work-up (NaHCO3, H2O, Brine) cooled_mixture->workup organic_layer Organic Layer workup->organic_layer drying Drying (Na2SO4) organic_layer->drying dried_product Dried Product drying->dried_product evaporation Solvent Evaporation dried_product->evaporation crude_product Crude Product evaporation->crude_product purification Vacuum Distillation crude_product->purification final_product Pure this compound purification->final_product

Caption: A representative workflow for the synthesis and purification of this compound.

Mechanism of Action as a Penetration Enhancer

The primary mechanism by which this compound enhances dermal penetration is through its interaction with the stratum corneum. Unlike pharmacological agents that may interact with specific cellular receptors or signaling pathways, its action is primarily physicochemical. The proposed mechanisms include:

  • Disruption of the Intercellular Lipid Bilayer: The stratum corneum's barrier function is largely attributed to its highly organized intercellular lipid matrix, composed of ceramides, cholesterol, and free fatty acids. This compound, with its lipophilic nonyl chain, can insert into this lipid bilayer, disrupting its ordered structure and increasing its fluidity. This creates more permeable pathways for drug molecules to traverse.

  • Enhanced Drug Solubility: By altering the local environment of the stratum corneum, this compound can increase the solubility of the formulated API within the skin, thereby improving the partitioning of the drug from the vehicle into the skin.

  • Plasticizing Effect: It has been suggested that this compound can act as a plasticizer, promoting the formation of a more pliable and adherent film on the skin or nail surface. This can enhance the contact time and release of the API at the formulation-skin interface.

It is important to note that a specific biological signaling pathway for the action of this compound has not been identified, and its effects are considered to be a direct consequence of its physicochemical interactions with the skin barrier.

G cluster_0 Stratum Corneum Barrier cluster_1 Enhanced Permeation sc Highly Ordered Intercellular Lipid Bilayer disrupted_lipids Disrupted and Fluidized Lipid Bilayer sc->disrupted_lipids Disrupts Packing keratinocytes Corneocytes enhancer This compound (Penetration Enhancer) enhancer->sc Intercalates into Lipid Matrix increased_solubility Increased API Solubility in Stratum Corneum enhancer->increased_solubility Improves Partitioning drug Active Pharmaceutical Ingredient (API) drug->disrupted_lipids Increased Diffusion drug->increased_solubility enhanced_delivery Enhanced Transdermal Drug Delivery disrupted_lipids->enhanced_delivery increased_solubility->enhanced_delivery

Caption: Proposed physicochemical mechanism of action for this compound as a penetration enhancer.

Applications and Efficacy

The most well-documented application of this compound is as a penetration enhancer in topical formulations. A notable example is its use in enhancing the delivery of the antifungal drug econazole (B349626) through the human nail plate for the treatment of onychomycosis.

StudyDrugFormulationKey Findings
Hui et al.EconazoleNail LacquerThe amount of econazole in the inner nail was approximately 6-fold greater with this compound compared to the control. The total absorbed dose was nearly 200-fold greater.

These findings highlight the significant potential of this compound in improving the efficacy of topical drug delivery, particularly for challenging barriers like the nail.

Conclusion

This compound has a well-established history as an effective dermal and transdermal penetration enhancer. Its discovery and subsequent application in pharmaceutical formulations have provided a valuable tool for overcoming the barrier properties of the skin and nails. The mechanism of action is primarily physicochemical, involving the disruption of the stratum corneum's lipid structure and enhancement of drug solubility. While a specific signaling pathway is not implicated, its efficacy is evident in the enhanced delivery of various active pharmaceutical ingredients. Future research may further elucidate the nuances of its interaction with the skin barrier and expand its applications in advanced drug delivery systems.

References

Unlocking Transdermal Delivery: A Technical Guide to 2-n-Nonyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential research applications of 2-n-Nonyl-1,3-dioxolane, a compound recognized for its significant capabilities as a transdermal penetration enhancer. With a focus on its role in facilitating the delivery of therapeutic agents through challenging biological barriers, this document synthesizes available data, outlines experimental methodologies, and elucidates its mechanism of action.

Core Properties and Synthesis

This compound, also known by the trade name SEPA®, is a biochemical compound primarily utilized as an absorption and penetration enhancer in transdermal formulations.[1] Its chemical structure consists of a 1,3-dioxolane (B20135) ring with a nonyl group at the 2-position.

General Synthesis: The synthesis of 2-substituted-1,3-dioxolanes is typically achieved through the condensation of an aldehyde or ketone with ethylene (B1197577) glycol, often in the presence of an acid catalyst.[2][3] For this compound, the synthesis would involve the reaction of decanal (B1670006) (the aldehyde corresponding to the nonyl group) with ethylene glycol. The process generally involves heating the reactants in a suitable solvent with a catalyst, followed by purification to isolate the final product.

Primary Research Application: Enhancing Transdermal Drug Delivery

The most well-documented application of this compound is its use as a penetration enhancer for the topical delivery of antifungal medications. A pivotal study investigated its effects on the penetration of econazole (B349626), an antifungal drug, into the human nail to treat onychomycosis.[4][5]

Quantitative Data from a Key Study

The following tables summarize the quantitative findings from a study evaluating the effect of 18% this compound on the penetration of [¹⁴C]-econazole in a nail lacquer formulation applied to human nails over 14 days.[4]

Table 1: Econazole Content in Human Nail After 14-Day Treatment

Treatment GroupEconazole in Inner Nail (µg/mg of nail powder)
With this compound11.1 ± 2.6
Without this compound (Control)1.78 ± 0.32

Table 2: Total Absorbed Dose of Econazole

Treatment GroupTotal Absorbed Dose in Support Bed (mg)
With this compound47.5 ± 22.0
Without this compound (Control)0.2 ± 0.1

Table 3: Econazole Distribution

Treatment GroupWeight-Normalized Econazole Content in Ventral/Intermediate Nail Plate Center (Fold Increase vs. Control)
With this compound6-fold greater

These results demonstrate a statistically significant enhancement of econazole penetration into and through the nail plate in the presence of this compound.[4] The concentration of econazole in the deep nail layer of the test group was found to be 14,000 times higher than the minimum inhibitory concentration (MIC) required to inhibit the growth of dermatophytes.[4][5]

Experimental Protocols

The following is a detailed methodology for a key experiment that has been cited.

In Vitro Nail Penetration Study of Econazole with this compound

This protocol is based on the study by Hui et al. (2002).[4]

Objective: To determine the enhancing effect of this compound on the penetration of econazole into the deeper layers of the human nail.

Materials:

  • Human nail plates

  • Econail lacquer formulation with and without 18% this compound

  • [¹⁴C]-econazole (0.45 mg per 10 µL aliquot)

  • Ethanol (B145695)

  • Micrometer-controlled drilling and nail powder removal system

  • Scintillation counter

Procedure:

  • Sample Preparation: Human nail samples are washed with ethanol before the initial application. The hydration of the nail samples is controlled to simulate normal physiological conditions.

  • Dosing: 10 µL aliquots of the Econail lacquer formulation (containing 0.45 mg of [¹⁴C]-econazole) are applied twice daily for 14 days. One group receives the formulation with 18% this compound (test group), and the other receives the formulation without the enhancer (control group). Before each morning's application, the nails are washed with ethanol.

  • Sample Analysis: After the 14-day dosing period, the inner ventral section of the nail plate is assayed for absorbed drug content. A micrometer-controlled drilling and nail powder removal system is used to collect nail powder from this region.

  • Quantification: The amount of [¹⁴C]-econazole in the collected nail powder is quantified using a scintillation counter to determine the drug concentration in the inner nail. The total absorbed dose is measured from a support bed under the nail.

Mechanism of Action

The precise signaling pathway for this compound's action as a penetration enhancer is not a classical pharmacological pathway involving receptors and downstream signaling cascades. Instead, it is a physicochemical interaction with the biological barrier. The available research suggests that the mechanism of enhancement is at the formulation/nail interface.[4][5] It is proposed that this compound acts by disrupting the highly organized lipid structure of the stratum corneum or the nail plate, thereby reducing the barrier's resistance to drug penetration. This disruption can create more permeable pathways for the drug to diffuse through.

Another proposed mechanism is that the enhancer improves the partitioning of the drug from the formulation into the tissue. By altering the thermodynamic properties of the barrier, it can make it more favorable for the drug to enter. Studies with radiolabeled this compound indicated that the enhancer itself does not penetrate the nail well, supporting the hypothesis that its primary action is on the surface and within the superficial layers of the barrier to facilitate the entry of the active pharmaceutical ingredient.[4]

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism of action.

experimental_workflow cluster_prep Preparation cluster_dosing Dosing (14 Days) cluster_analysis Analysis prep_nails Human Nail Samples wash_nails Wash with Ethanol prep_nails->wash_nails test_group Formulation with This compound wash_nails->test_group Twice Daily Application control_group Formulation without Enhancer (Control) wash_nails->control_group Twice Daily Application sample_inner_nail Sample Inner Nail (Drilling System) test_group->sample_inner_nail control_group->sample_inner_nail quantify_drug Quantify [¹⁴C]-econazole (Scintillation Counting) sample_inner_nail->quantify_drug data_analysis Data Analysis quantify_drug->data_analysis Compare Groups mechanism_of_action cluster_without_enhancer Without Enhancer cluster_with_enhancer With this compound drug_formulation_control Drug Formulation stratum_corneum_control Intact Stratum Corneum (High Barrier Function) drug_formulation_control->stratum_corneum_control Application low_penetration Low Drug Penetration stratum_corneum_control->low_penetration drug_formulation_enhancer Drug Formulation with This compound stratum_corneum_enhancer Disrupted Stratum Corneum (Reduced Barrier Function) drug_formulation_enhancer->stratum_corneum_enhancer Application & Interaction high_penetration Enhanced Drug Penetration stratum_corneum_enhancer->high_penetration

References

Methodological & Application

Application Notes and Protocols for 2-n-Nonyl-1,3-dioxolane in Transdermal Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-n-Nonyl-1,3-dioxolane

This compound, also known by the synonym SEPA® (Soft Enhancement of Percutaneous Absorption), is a chemical compound utilized as a penetration enhancer in topical and transdermal formulations. Its molecular structure, featuring a hydrophilic dioxolane ring and a lipophilic nonyl chain, suggests amphiphilic properties that are critical for its function as a permeation enhancer. This compound is designed to reversibly reduce the barrier function of the stratum corneum, the outermost layer of the skin, thereby facilitating the transport of active pharmaceutical ingredients (APIs) into or across the skin. While extensive data is available for its application in nail drug delivery, its use in transdermal systems for skin is an area of growing interest.

Mechanism of Action

The precise mechanism of action of this compound on the skin is not extensively detailed in the current literature. However, based on its chemical structure and the known mechanisms of similar penetration enhancers, a proposed mechanism involves the disruption of the highly ordered lipid lamellae in the stratum corneum. The long nonyl chain is hypothesized to intercalate into the lipid bilayers, increasing their fluidity and creating transient pores. This disruption of the lipid matrix is thought to be the primary pathway for enhanced drug permeation.

Another proposed mechanism, particularly observed in nail applications, is the formation of a resilient film at the formulation-skin interface.[1][2] This film may promote the release of the active ingredient and enhance its partitioning into the stratum corneum. It is plausible that a similar film-forming and plasticizing effect could contribute to its enhancement properties on the skin.

G cluster_0 Formulation with this compound cluster_1 Stratum Corneum Interaction cluster_2 Enhanced Drug Permeation Formulation Formulation Drug Drug Formulation->Drug Enhancer This compound Formulation->Enhancer Drug_Penetration Enhanced Drug Penetration Drug->Drug_Penetration SC Stratum Corneum Lipids Enhancer->SC Disruption Disruption of Lipid Bilayer SC->Disruption Increased_Permeability Increased Skin Permeability Disruption->Increased_Permeability Increased_Permeability->Drug_Penetration G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis Prepare_Skin Prepare Skin Membrane (e.g., human or porcine skin) Mount_Skin Mount Skin on Franz Diffusion Cell Prepare_Skin->Mount_Skin Equilibrate Equilibrate System (32°C) Mount_Skin->Equilibrate Prepare_Formulation Prepare Formulation (with and without enhancer) Apply_Formulation Apply Formulation to Donor Compartment Prepare_Formulation->Apply_Formulation Prepare_Receptor Prepare Receptor Fluid Prepare_Receptor->Equilibrate Equilibrate->Apply_Formulation Sample Sample Receptor Fluid at Time Intervals Apply_Formulation->Sample Analyze_Samples Analyze Samples (e.g., HPLC, LC-MS) Sample->Analyze_Samples Calculate_Flux Calculate Permeation Parameters (Flux, Lag Time, etc.) Analyze_Samples->Calculate_Flux Compare Compare Formulations Calculate_Flux->Compare G Irritant Irritant Exposure (e.g., Test Compound) Keratinocyte Keratinocyte Irritant->Keratinocyte Cytokine_Release Release of Pro-inflammatory Cytokines (e.g., IL-1α, TNF-α) Keratinocyte->Cytokine_Release Inflammatory_Response Inflammatory Response (Erythema, Edema) Cytokine_Release->Inflammatory_Response

References

Application Notes and Protocols for Topical Creams with 2-n-Nonyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating and evaluating topical creams incorporating 2-n-Nonyl-1,3-dioxolane, a potent penetration enhancer also known as SEPA® (Soft Enhancement for Percutaneous Absorption). This document outlines formulation strategies, detailed experimental protocols for characterization and efficacy testing, and safety considerations.

Introduction to this compound

This compound is a lipophilic compound recognized for its ability to enhance the permeation of active pharmaceutical ingredients (APIs) through the skin and nails.[1][2] It is classified as a penetration enhancer and is thought to function by transiently disrupting the highly organized lipid structure of the stratum corneum, thereby reducing the barrier function of the skin.[3][4] This allows for increased diffusion of co-formulated APIs into the deeper layers of the epidermis and dermis. Its mechanism is believed to occur at the formulation/skin interface, as studies have shown that the enhancer itself does not deeply penetrate the tissue.[5][6]

Chemical Properties:

  • Synonyms: SEPA®, Decanal ethylene (B1197577) acetal

  • Molecular Formula: C₁₂H₂₄O₂

  • Molecular Weight: 200.32 g/mol

Formulation of Topical Creams with this compound

The following section provides a protocol for a standard oil-in-water (O/W) emulsion, which can be adapted to include this compound. O/W creams are generally preferred for their non-greasy feel and ease of application.

Example Oil-in-Water (O/W) Cream Formulation

This formulation can be used as a starting point for incorporating an API and this compound. The concentration of this compound may need to be optimized, but a range of 5-20% w/w can be considered for initial studies, based on existing data for a nail lacquer formulation.[5]

Table 1: Example O/W Cream Formulation [7][8][9]

PhaseIngredientFunctionPercentage (w/w)
Oil Phase Cetostearyl AlcoholThickener, Emollient12.00%
Light Liquid ParaffinEmollient5.00%
White Soft ParaffinEmollient, Occlusive2.75%
Emulsifying WaxEmulsifier6.00%
This compound Penetration Enhancer 5.00 - 20.00%
Aqueous Phase Purified WaterSolventq.s. to 100%
GlycerinHumectant3.00%
Propylene (B89431) GlycolCo-solvent, Humectant5.00%
Active Phase Active Pharmaceutical Ingredient (API)Therapeutic Agent(as required)
Preservative Phase PhenoxyethanolPreservative1.00%
Protocol for Cream Preparation

This protocol outlines the steps for preparing a 100g batch of the O/W cream.

Equipment:

  • Two heat-resistant glass beakers

  • Water bath

  • Homogenizer or high-shear mixer

  • Overhead stirrer

  • Calibrated weighing balance

  • pH meter

Procedure: [1][10]

  • Preparation of the Oil Phase: In a beaker, combine all the ingredients of the oil phase, including this compound. Heat the mixture in a water bath to 70-75°C until all components have melted and the phase is uniform.

  • Preparation of the Aqueous Phase: In a separate beaker, combine the purified water, glycerin, and propylene glycol. Heat this aqueous phase in a water bath to 70-75°C.

  • Emulsification: Slowly add the aqueous phase to the oil phase while continuously stirring with a homogenizer or high-shear mixer. Continue homogenization for 5-10 minutes to form a uniform emulsion.

  • Cooling: Transfer the emulsion to an overhead stirrer and continue mixing at a moderate speed while allowing it to cool.

  • Addition of Active and Preservative: Once the cream has cooled to below 40°C, add the API (if applicable) and the preservative. Continue stirring until the cream is smooth and uniform.

  • pH Adjustment: Measure the pH of the final formulation and adjust to the desired range (typically 4.5-6.5 for topical products) using a suitable pH adjuster (e.g., citric acid or triethanolamine).

  • Final Mixing and Packaging: Continue gentle stirring until the cream reaches room temperature. Package the final product in an appropriate airtight container.

G cluster_prep Cream Preparation Workflow Oil_Phase 1. Prepare and Heat Oil Phase (70-75°C) Emulsification 3. Combine and Homogenize Oil_Phase->Emulsification Aqueous_Phase 2. Prepare and Heat Aqueous Phase (70-75°C) Aqueous_Phase->Emulsification Cooling 4. Cool with Stirring Emulsification->Cooling Additives 5. Add API & Preservative (<40°C) Cooling->Additives Final_Steps 6. pH Adjustment & Final Mixing Additives->Final_Steps

Workflow for O/W Cream Preparation

Characterization and Evaluation Protocols

Physicochemical Characterization

Table 2: Physicochemical Characterization Methods

ParameterMethodTypical Acceptance Criteria
Appearance Visual InspectionHomogeneous, smooth, white to off-white cream
pH pH meter4.5 - 6.5
Viscosity & Rheology Rotational RheometerShear-thinning behavior, stable viscosity over time
Droplet Size Analysis Optical Microscopy/Laser DiffractionUniform droplet size distribution

Objective: To characterize the flow behavior and viscoelastic properties of the cream.

Equipment:

  • Controlled-stress or controlled-strain rheometer with cone-plate or parallel-plate geometry.

  • Peltier temperature control system.

Procedure:

  • Sample Loading: Carefully apply the cream sample to the lower plate of the rheometer, ensuring no air bubbles are trapped.

  • Equilibration: Allow the sample to equilibrate at the test temperature (e.g., 25°C or 32°C) for a set period (e.g., 5 minutes).

  • Flow Curve Measurement (Rotational Test):

    • Apply a shear rate ramp from a low to a high shear rate (e.g., 0.1 to 100 s⁻¹) and then back to the low shear rate.

    • Record the shear stress and viscosity as a function of the shear rate.

    • This will determine the flow behavior (e.g., shear-thinning) and thixotropy (the area within the up and down curves).

  • Oscillatory Testing:

    • Amplitude Sweep: Apply an increasing oscillatory stress or strain at a fixed frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied stress/strain.

    • Frequency Sweep: Within the LVER, apply a range of frequencies (e.g., 0.1 to 10 Hz) to evaluate the structural properties of the cream. For a stable cream, G' should be greater than G''.

G cluster_rheology Rheological Analysis Workflow Sample_Loading 1. Sample Loading Equilibration 2. Temperature Equilibration Sample_Loading->Equilibration Rotational_Test 3. Rotational Test (Flow Curve) Equilibration->Rotational_Test Oscillatory_Test 4. Oscillatory Test (Amplitude & Frequency Sweeps) Equilibration->Oscillatory_Test Data_Analysis 5. Data Analysis Rotational_Test->Data_Analysis Oscillatory_Test->Data_Analysis

Workflow for Rheological Analysis
In Vitro Permeation Testing (IVPT)

Objective: To quantify the permeation of the API from the cream formulation through a skin model.

Equipment:

  • Franz diffusion cells

  • Circulating water bath

  • Magnetic stirrers

  • Excised human or animal skin (e.g., porcine ear skin)

  • Micro-pipettes and vials for sampling

  • Validated analytical method (e.g., HPLC) for API quantification

Procedure:

  • Skin Preparation: Thaw excised skin and cut it into sections to fit the Franz diffusion cells. Mount the skin on the receptor chamber with the stratum corneum side facing the donor chamber.

  • Cell Assembly: Clamp the donor and receptor chambers together.

  • Receptor Phase: Fill the receptor chamber with a suitable receptor medium (e.g., phosphate-buffered saline, PBS, with a solubilizing agent if needed to maintain sink conditions). Ensure no air bubbles are trapped beneath the skin.

  • Equilibration: Allow the assembled cells to equilibrate in a water bath at 32°C for at least 30 minutes.

  • Dosing: Apply a finite dose (e.g., 10 mg/cm²) of the cream formulation evenly onto the skin surface in the donor chamber.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed receptor medium.

  • Analysis: Quantify the concentration of the API in the collected samples using a validated analytical method.

  • Data Analysis: Calculate the cumulative amount of API permeated per unit area (μg/cm²) and plot this against time. The slope of the linear portion of the curve represents the steady-state flux (Jss).

Table 3: Quantitative Data on the Effect of this compound on Econazole (B349626) Permeation (Nail Lacquer Formulation) [5][6]

ParameterFormulation without this compoundFormulation with 18% this compoundFold Increase
Econazole in Inner Nail (µg/mg) 1.78 ± 0.3211.1 ± 2.6~6x
Total Econazole Absorbed (mg) 0.2 ± 0.147.5 ± 22.0~200x

Note: This data is from a study on human nails and may not be directly extrapolated to skin, but it demonstrates the significant penetration-enhancing effect.

Stability Testing

Objective: To evaluate the physical and chemical stability of the cream formulation over time under various storage conditions.

Procedure:

  • Sample Storage: Store the cream samples in their final packaging at the following conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Schedule:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months

    • Accelerated: 0, 3, and 6 months

  • Tests to be Performed: At each time point, evaluate the samples for the parameters listed in Table 4.

Table 4: Stability Testing Parameters and Methods

TestMethodPurpose
Appearance Visual InspectionTo detect changes in color, odor, and phase separation.
pH pH meterTo monitor changes in acidity/alkalinity.
Viscosity RheometerTo assess changes in the cream's consistency.
Assay of API HPLC or other validated methodTo determine the chemical stability of the active ingredient.
Degradation Products HPLC or other validated methodTo identify and quantify any impurities that form over time.
Microbial Limits USP <61> and <62>To ensure the product remains free from microbial contamination.

Mechanism of Action of this compound

The primary mechanism of action of this compound as a penetration enhancer is the disruption of the intercellular lipid lamellae of the stratum corneum. This disruption is a reversible process that increases the fluidity of the lipid bilayers, creating more permeable pathways for the diffusion of APIs.

G cluster_moa Mechanism of Penetration Enhancement Enhancer This compound in Cream SC Stratum Corneum (Organized Lipid Bilayers) Enhancer->SC Interaction Interaction & Partitioning into Lipid Matrix SC->Interaction Disruption Disruption of Lipid Packing & Increased Fluidity Interaction->Disruption Permeation Increased API Permeation Disruption->Permeation Deeper_Layers API reaches Viable Epidermis & Dermis Permeation->Deeper_Layers

References

Gas chromatography-mass spectrometry (GC-MS) analysis of 2-n-Nonyl-1,3-dioxolane in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols: GC-MS Analysis of 2-n-Nonyl-1,3-dioxolane in Biological Samples

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This compound is a compound of interest in various research fields, including its use as a transdermal absorption and penetration enhancer[1]. Accurate and sensitive quantification of this compound in biological matrices such as serum and plasma is crucial for pharmacokinetic and toxicological studies. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of volatile and semi-volatile compounds like this compound in complex biological samples. This document provides detailed protocols and application notes for the analysis of this compound in biological samples using GC-MS.

Quantitative Data Summary

The following table summarizes the quantitative performance of a validated stable-isotope dilution GC-MS method for the analysis of this compound in human serum[2].

ParameterValueBiological MatrixReference
Lower Limit of Quantitation (LLOQ)0.25 ng/mLHuman Serum[2]
Intra-assay Accuracy≤ 7.5%Human Serum[2]
Inter-assay Accuracy≤ 7.5%Human Serum[2]
Intra-assay Precision≤ 7.5%Human Serum[2]
Inter-assay Precision≤ 7.5%Human Serum[2]
Ionization ModeElectron Ionization (EI)-[2]
Monitored Ion (m/z)73-[2]

Experimental Protocols

This section details two primary methods for the extraction and analysis of this compound from biological samples: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Method 1: Solid-Phase Extraction (SPE) Coupled with GC-MS

This protocol is based on a validated method for the quantitative analysis of this compound in human serum[2]. SPE is a robust technique for sample cleanup and concentration, providing clean extracts for GC-MS analysis.

Materials:

  • This compound analytical standard

  • [13C2]-2-n-Nonyl-1,3-dioxolane (internal standard)

  • Human serum or plasma samples

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol (B129727), HPLC grade

  • Water, HPLC grade

  • Organic solvent for elution (e.g., ethyl acetate, dichloromethane)[3]

  • Nitrogen gas for evaporation

  • GC vials with inserts

Protocol:

  • Sample Preparation:

    • Thaw biological samples (serum or plasma) to room temperature.

    • Spike the samples with the internal standard, [13C2]-2-n-Nonyl-1,3-dioxolane, to a final concentration appropriate for the expected analyte concentration range.

    • Vortex the samples for 30 seconds.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge by sequentially passing methanol followed by water through the sorbent bed. Ensure the sorbent does not dry out between steps.

  • Sample Loading:

    • Load the prepared biological sample onto the conditioned SPE cartridge. Pass the sample through the sorbent at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with water or a mild organic solvent mixture to remove interfering substances.

  • Elution:

    • Elute the analyte and internal standard from the cartridge using a suitable organic solvent (e.g., ethyl acetate).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the residue in a small, precise volume of a suitable solvent (e.g., iso-octane, dichloromethane, or hexane) for GC-MS analysis[3].

  • GC-MS Analysis:

    • Transfer the reconstituted sample to a GC vial.

    • Inject an aliquot of the sample into the GC-MS system.

    • The GC-MS conditions should be optimized for the separation and detection of this compound. A typical method would involve a capillary column (e.g., DB-5ms) and a temperature program that allows for the elution of the analyte at a reasonable retention time.

    • For mass spectrometric detection, electron ionization (EI) is effective. The characteristic ion at m/z 73 is monitored for quantification of this compound, and m/z 75 for the [13C2]-labeled internal standard[2].

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Biological Sample (Serum/Plasma) Spike Spike with Internal Standard Sample->Spike 1. Vortex Vortex Spike->Vortex 2. Load Load Sample Vortex->Load 3. Condition Condition SPE Cartridge Wash Wash Cartridge Load->Wash 4. Elute Elute Analyte Wash->Elute 5. Evaporate Evaporate Eluate Elute->Evaporate 6. Reconstitute Reconstitute Evaporate->Reconstitute 7. GCMS GC-MS Analysis Reconstitute->GCMS 8. LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Biological Sample + Internal Standard Solvent Add Extraction Solvent Sample->Solvent 1. Vortex Vortex Solvent->Vortex 2. Centrifuge Centrifuge Vortex->Centrifuge 3. Separate Separate Organic Layer Centrifuge->Separate 4. Evaporate Evaporate Separate->Evaporate 5. Reconstitute Reconstitute Evaporate->Reconstitute 6. GCMS GC-MS Analysis Reconstitute->GCMS 7. Logical_Relationship cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Collection Biological Sample Collection Storage Sample Storage (-80°C) Collection->Storage Extraction Extraction (SPE or LLE) Storage->Extraction Cleanup Sample Cleanup & Concentration Extraction->Cleanup GC_Separation Gas Chromatographic Separation Cleanup->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification using Internal Standard Peak_Integration->Quantification Result Final Concentration Quantification->Result

References

High-performance liquid chromatography (HPLC) method for 2-n-Nonyl-1,3-dioxolane quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-n-Nonyl-1,3-dioxolane is a molecule of significant interest in the pharmaceutical and cosmetic industries, primarily utilized as a penetration enhancer to improve the dermal and transdermal delivery of active pharmaceutical ingredients.[1][2][3][4] Its ability to facilitate the passage of drugs through the skin barrier necessitates a reliable and accurate analytical method for its quantification in various formulations and research samples.[3][4] This application note details a robust High-Performance Liquid Chromatography (HPLC) method developed and validated for the precise quantification of this compound.

The described method is tailored for use in quality control, formulation development, and pharmacokinetic studies. The protocol employs a reversed-phase C18 column with a simple isocratic mobile phase and UV detection, making it accessible for most analytical laboratories.

Experimental Protocol

This section provides a detailed methodology for the quantification of this compound using HPLC.

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • 0.45 µm syringe filters (PTFE or other suitable material)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The chromatographic conditions are summarized in the table below.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (85:15, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detector UV-Vis Detector
Detection Wavelength 210 nm
Run Time 10 minutes
Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored at 2-8°C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation

The sample preparation procedure will vary depending on the matrix. A general protocol for a topical formulation is provided below.

  • Accurately weigh an amount of the formulation equivalent to approximately 1 mg of this compound into a 50 mL volumetric flask.

  • Add approximately 30 mL of methanol and sonicate for 15 minutes to extract the analyte.

  • Allow the solution to cool to room temperature and dilute to volume with methanol.

  • Centrifuge an aliquot of the solution at 5000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Dilute the filtered solution with the mobile phase to a final concentration within the calibration range.

Method Validation and Quantitative Data

The developed HPLC method was validated for linearity, precision, accuracy, and sensitivity. The key quantitative data are summarized in the table below.

Table 2: Summary of Quantitative Validation Data

ParameterResult
Retention Time Approximately 5.2 minutes
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98% - 102%

Visualizations

The following diagrams illustrate the experimental workflow and the logical progression of method development and application.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing StandardPrep Standard Preparation HPLCSeparation HPLC Separation StandardPrep->HPLCSeparation SamplePrep Sample Preparation SamplePrep->HPLCSeparation UVDetection UV Detection at 210 nm HPLCSeparation->UVDetection Integration Peak Integration UVDetection->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for HPLC quantification.

G cluster_dev Phase 1: Development cluster_val Phase 2: Validation cluster_app Phase 3: Application MethodDev Method Development Optimization Optimization of Parameters MethodDev->Optimization Linearity Linearity Optimization->Linearity Precision Precision Linearity->Precision Accuracy Accuracy Precision->Accuracy Sensitivity Sensitivity (LOD/LOQ) Accuracy->Sensitivity RoutineAnalysis Routine Sample Analysis Accuracy->RoutineAnalysis Sensitivity->RoutineAnalysis QC Quality Control RoutineAnalysis->QC

Caption: Logical flow of method development and application.

Conclusion

The HPLC method described in this application note provides a reliable, accurate, and precise means for the quantification of this compound. The simple isocratic mobile phase and UV detection make it a practical and efficient tool for routine analysis in research and industrial settings. This method can be readily implemented in laboratories for the quality control of raw materials, the analysis of finished products, and in support of formulation development and stability studies.

References

Application Notes and Protocols: In Vitro Skin Permeation of 2-n-Nonyl-1,3-dioxolane using Franz Diffusion Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-n-Nonyl-1,3-dioxolane is a chemical entity recognized for its properties as a biochemical and its application as a penetration enhancer in transdermal formulations.[1] Understanding its own permeation characteristics through the skin is crucial for optimizing its use as an enhancer and for assessing its safety profile. This document provides a detailed protocol for conducting in vitro skin permeation studies of this compound using vertical Franz diffusion cells. This method is a reliable and effective standard for evaluating the transdermal absorption and permeation of substances.[2] The protocol covers skin preparation, Franz cell setup, experimental execution, and a validated analytical method for quantification.

Quantitative Data Summary

The following table represents hypothetical data from an in vitro skin permeation study of this compound. This data can be used as a template for presenting experimental results.

ParameterValueUnit
Test Substance This compound-
Donor Formulation 5% (w/v) in Propylene (B89431) Glycol-
Skin Type Human Cadaver Epidermis-
Surface Area of Skin 1.77cm²
Receptor Fluid Volume 5.0mL
Study Duration 24hours
Steady-State Flux (Jss) 15.2 ± 2.5µg/cm²/h
Permeability Coefficient (Kp) 3.04 x 10⁻⁴ ± 0.5 x 10⁻⁴cm/h
Lag Time (Tlag) 1.8 ± 0.3hours
Cumulative Amount at 24h 350.8 ± 45.2µg/cm²
Amount in Epidermis at 24h 45.6 ± 8.1µg/g
Amount in Dermis at 24h 12.3 ± 3.7µg/g

Experimental Protocols

I. Preparation of Skin Membranes

Excised human or animal skin is a common membrane for these studies. The use of human cadaver skin is considered the gold standard for in vitro permeation tests.[3]

  • Skin Procurement and Storage: Obtain full-thickness human cadaver skin from a certified tissue bank. Upon receipt, store the skin frozen at -20°C or below until use.

  • Thawing and Cleaning: Thaw the skin at room temperature. Carefully remove any subcutaneous fat and connective tissue using a scalpel.[4]

  • Epidermis Separation (Heat-Separation Method):

    • Immerse the full-thickness skin in purified water at 60°C for 60 seconds.[3]

    • Carefully peel the epidermis from the dermis using forceps.

    • Visually inspect the separated epidermis for any defects or holes.

  • Membrane Storage: Store the prepared epidermal sheets in phosphate-buffered saline (PBS) at 4°C for use within 24 hours.

II. Franz Diffusion Cell Setup and Protocol

The vertical Franz diffusion cell is a standard apparatus for in vitro evaluation of drug release from topical formulations.[2][3]

  • Cell Cleaning and Preparation:

    • Thoroughly clean the Franz diffusion cells, donor chambers, and stir bars with methanol (B129727) and then rinse extensively with deionized water.[1]

    • Ensure all parts are dry before assembly.

  • Receptor Fluid:

    • Prepare a receptor fluid suitable for the hydrophobic nature of this compound. A common choice is phosphate-buffered saline (PBS, pH 7.4) containing a solubilizing agent, such as 2% Oleth-20 or Polysorbate 20, to maintain sink conditions.

    • Degas the receptor fluid by sonication or vacuum filtration before use to prevent bubble formation.

  • Cell Assembly:

    • Fill the receptor compartment of the Franz cell with the degassed receptor fluid, ensuring the level is slightly above the joint surface to avoid trapping air bubbles.[1]

    • Carefully mount the prepared epidermal membrane onto the receptor compartment, with the stratum corneum side facing upwards towards the donor compartment.[4]

    • Ensure no air bubbles are trapped between the membrane and the receptor fluid.[1]

    • Position the donor chamber on top of the membrane and clamp it securely to the receptor compartment.

  • Equilibration:

    • Place the assembled cells in a circulating water bath or on a heating block to maintain the skin surface temperature at 32°C.[4]

    • Start the magnetic stirrers in the receptor compartments at a constant speed (e.g., 600 RPM).

    • Allow the system to equilibrate for at least 30 minutes.

  • Application of Test Substance:

    • Prepare a donor formulation of this compound (e.g., 5% w/v in a suitable solvent like propylene glycol).

    • Apply a precise, finite dose of the formulation (e.g., 5-10 µL/cm²) evenly onto the surface of the epidermis in the donor compartment.

  • Sampling Procedure:

    • At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200-300 µL) of the receptor fluid through the sampling arm.[5]

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor fluid to maintain a constant volume.[5]

    • Store the collected samples at -20°C until analysis.

  • End of Experiment and Mass Balance:

    • At the end of the study (e.g., 24 hours), dismantle the cells.

    • Wash the surface of the skin with a suitable solvent to remove any unabsorbed formulation.

    • Separate the epidermis and dermis.

    • Extract this compound from the skin layers (epidermis and dermis) and the receptor fluid for quantitative analysis to perform a mass balance calculation.

III. Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

A sensitive and specific quantitative method is required for the analysis of this compound. A stable-isotope dilution gas chromatography-mass spectrometry (GC-MS) method has been validated for its quantification in biological matrices and is recommended here.[4]

  • Sample Preparation:

    • Receptor Fluid: To an aliquot of the receptor fluid, add an internal standard ([¹³C₂]SEPA). Perform a solid-phase extraction (SPE) or liquid-liquid extraction with a suitable solvent like ethyl acetate. Evaporate the organic solvent and reconstitute the residue in a solvent suitable for GC-MS injection.

    • Skin Samples: Mince the separated epidermis and dermis and homogenize in a suitable solvent (e.g., isopropyl alcohol).[5] Add the internal standard, vortex, and centrifuge. The supernatant can then be analyzed.

  • GC-MS Conditions (Adapted from[4]):

    • Gas Chromatograph: Agilent or equivalent GC system.

    • Column: DB-5ms or similar non-polar capillary column.

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: Optimize for separation (e.g., start at 70°C, ramp to 280°C).

    • Mass Spectrometer: Single quadrupole or tandem mass spectrometer.

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor for characteristic ions of this compound (e.g., m/z 73) and its stable-isotope labeled internal standard (e.g., m/z 75).[4]

  • Quantification:

    • Create a calibration curve using standard solutions of this compound with a constant concentration of the internal standard.

    • Calculate the concentration in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The method should have a lower limit of quantitation (LLOQ) in the low ng/mL range.[4]

Visualizations

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Franz Cell Experiment cluster_analysis Phase 3: Analysis (GC-MS) p1 Procure & Thaw Full-Thickness Skin p2 Separate Epidermis (Heat, 60°C) p1->p2 e1 Assemble Franz Cell Mount Epidermis p2->e1 p3 Prepare Receptor Fluid (e.g., PBS + Solubilizer) p3->e1 p4 Prepare Donor Formulation (e.g., 5% this compound) e3 Apply Donor Formulation to Epidermis p4->e3 e2 Fill Receptor & Equilibrate (32°C, 600 RPM) e1->e2 e2->e3 e4 Sample Receptor Fluid at Time Points (0-24h) e3->e4 e5 Dismantle & Mass Balance (Wash Skin, Separate Layers) e4->e5 a1 Extract Samples (Receptor Fluid, Skin Layers) e4->a1 e5->a1 a2 Add Internal Standard ([¹³C₂]SEPA) a1->a2 a3 Analyze by GC-MS (SIM Mode) a2->a3 a4 Quantify using Calibration Curve a3->a4

Caption: Experimental Workflow for In Vitro Skin Permeation Study.

References

Application of 2-n-Nonyl-1,3-dioxolane in Cosmetic Formulations for Enhanced Absorption: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-n-Nonyl-1,3-dioxolane, also known by the synonym Decanal ethylene (B1197577) acetal (B89532) and the trade name SEPA® (Soft Enhancement of Percutaneous Absorption), is a biochemical compound utilized as an absorption and penetration enhancer in transdermal formulations. Its primary documented application demonstrates a significant capacity to increase the delivery of active ingredients through barrier tissues. This document provides detailed application notes and protocols based on available scientific literature to guide researchers in utilizing this compound for enhanced absorption in cosmetic and dermatological formulations.

The most comprehensive data on the efficacy of this compound comes from a study on the penetration of the antifungal agent econazole (B349626) into the human nail. While this application is specific to a nail lacquer formulation, the principles of its action as a "soft" enhancer—facilitating drug release at the formulation-tissue interface—may be extrapolated for investigation in cosmetic formulations targeting the skin. It is theorized that this compound may act as a plasticizer, promoting the formation of a softer film from the cosmetic vehicle, which allows for a more rapid and efficient release of the active ingredient.

Chemical Properties

PropertyValue
IUPAC Name 2-nonyl-1,3-dioxolane
Synonyms Decanal ethylene acetal, AI3-22560, 2-Nonyldioxolane, SEPA®
CAS Number 4359-59-1
Molecular Formula C₁₂H₂₄O₂
Molecular Weight 200.32 g/mol
Appearance Colorless to pale yellow liquid
Solubility Soluble in organic solvents such as ethanol (B145695) and oils.

Data Presentation: Efficacy of this compound in Enhancing Econazole Penetration

The following table summarizes the quantitative data from a key study investigating the effect of 18% this compound on the penetration of econazole in a nail lacquer formulation applied to human nails over 14 days.

ParameterFormulation without this compound (Control)Formulation with 18% this compound (Test)Enhancement Factorp-value
Econazole in Inner Nail Plate (µg/mg of nail powder) 1.78 ± 0.3211.1 ± 2.6~6-fold0.008
Total Absorbed Econazole (µg) 0.2 ± 0.147.5 ± 22.0~200-fold0.008

Data presented as mean ± standard deviation.

This data robustly demonstrates the significant enhancement capabilities of this compound in a topical formulation[1][2].

Experimental Protocols

The following are detailed methodologies for key experiments related to the evaluation of this compound as a penetration enhancer.

Protocol 1: In Vitro Nail Penetration Study

This protocol is based on the methodology used to evaluate the enhanced penetration of econazole.

Objective: To determine the in vitro penetration and absorption of an active ingredient in a nail lacquer formulation containing this compound.

Materials:

  • Human nail plates

  • Test formulation: Active ingredient (e.g., radiolabeled) in a nail lacquer base with 18% (w/w) this compound.

  • Control formulation: Active ingredient in the same nail lacquer base without this compound.

  • Franz diffusion cells or similar apparatus

  • Supporting bed for nail (e.g., cotton ball)

  • Microtome or drilling system for nail sectioning

  • Scintillation counter or appropriate analytical instrument for quantification of the active ingredient.

  • Ethanol for washing

Procedure:

  • Mount human nail plates on a supporting bed within the donor compartment of a diffusion cell system.

  • Apply a precise aliquot (e.g., 10 µL) of the test or control formulation to the surface of the nail plate.

  • Maintain the nail samples under controlled hydration to simulate physiological conditions.

  • Apply the formulations twice daily for a period of 14 days. Before each morning application, wash the nail surface with ethanol.

  • At the end of the 14-day period, dismantle the diffusion cells.

  • Quantify the amount of non-absorbed active ingredient remaining on the nail surface.

  • Analyze the supporting bed material to determine the total amount of active ingredient that has permeated through the nail.

  • Section the nail plate (e.g., using a micrometer-controlled drilling system) to isolate the inner (ventral) portion.

  • Quantify the concentration of the active ingredient within the inner nail plate section.

  • Calculate the mass balance to ensure the validity of the experiment.

Protocol 2: Formulation of a Topical Cream with this compound (Hypothetical)

This is a hypothetical protocol for the inclusion of this compound in a cosmetic cream for skin application, as specific literature is not available.

Objective: To prepare a stable oil-in-water (O/W) cream containing this compound for the enhanced delivery of a cosmetic active ingredient.

Materials:

  • Oil Phase:

    • Lipophilic active ingredient

    • This compound (e.g., 5-10% w/w)

    • Emollients (e.g., Caprylic/Capric Triglyceride)

    • Waxes/Thickeners (e.g., Cetyl Alcohol, Stearyl Alcohol)

    • Emulsifier (e.g., Glyceryl Stearate)

  • Aqueous Phase:

    • Purified Water

    • Humectant (e.g., Glycerin)

    • Thickener (e.g., Xanthan Gum)

    • Preservative

  • Homogenizer

  • Water bath

Procedure:

  • Combine all components of the oil phase and heat to 70-75°C in a suitable vessel.

  • In a separate vessel, combine all components of the aqueous phase and heat to 70-75°C.

  • Slowly add the oil phase to the aqueous phase while continuously mixing with a homogenizer.

  • Continue homogenization for a specified time to ensure a uniform emulsion.

  • Begin cooling the emulsion while stirring gently.

  • Once the cream has cooled to below 40°C, add any temperature-sensitive ingredients.

  • Adjust the pH if necessary.

  • Allow the cream to cool to room temperature with gentle stirring.

Mandatory Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_exp In Vitro Nail Penetration Assay cluster_analysis Analysis cluster_results Results & Comparison form_test Test Formulation (with this compound) setup Mount Human Nail Plates in Diffusion Cells form_test->setup form_control Control Formulation (without this compound) form_control->setup application Twice Daily Application for 14 Days setup->application wash Ethanol Wash Before Morning Application application->wash analysis_surface Quantify Non-Absorbed Active on Nail Surface application->analysis_surface analysis_permeated Quantify Total Permeated Active in Support Bed application->analysis_permeated analysis_inner Quantify Active in Inner Nail Plate application->analysis_inner wash->application mass_balance Calculate Mass Balance analysis_surface->mass_balance analysis_permeated->mass_balance analysis_inner->mass_balance compare Compare Penetration Enhancement between Test and Control mass_balance->compare

Caption: Experimental workflow for the in vitro nail penetration study.

mechanism_of_action cluster_formulation Cosmetic Formulation cluster_interface Formulation-Tissue Interface cluster_release Active Ingredient Release cluster_absorption Tissue Absorption formulation Formulation with Active & this compound soft_film Formation of a Softer Vehicle Film formulation->soft_film Plasticizing Effect rapid_release Enhanced & Rapid Release of Active Ingredient soft_film->rapid_release absorption Increased Penetration into the Target Tissue rapid_release->absorption

Caption: Proposed mechanism for enhanced absorption by this compound.

Discussion and Future Directions

The available evidence strongly supports the efficacy of this compound as a penetration enhancer in a nail lacquer system. The proposed mechanism, involving the plasticization of the formulation film to enhance active ingredient release, is a plausible explanation for its significant effects.

However, a critical knowledge gap exists regarding its application in cosmetic formulations for the skin. Future research should focus on:

  • In Vitro Skin Permeation Studies: Utilizing human or porcine skin models in Franz diffusion cells to quantify the enhancement of various cosmetic active ingredients (e.g., vitamins, peptides, antioxidants) by this compound in different cosmetic bases (creams, lotions, serums).

  • Mechanism of Action on Skin: Investigating the interaction of this compound with the stratum corneum lipids. Techniques such as Fourier-transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC) could elucidate any effects on lipid fluidity and organization.

  • Safety and Toxicology: Conducting comprehensive safety assessments, including skin irritation and sensitization studies, to ensure its suitability for use in leave-on cosmetic products.

  • Formulation Optimization: Determining the optimal concentration range for this compound in various cosmetic formulations to maximize efficacy while ensuring safety and aesthetic acceptability.

By addressing these research areas, a more complete understanding of the potential of this compound as a valuable tool for enhancing the efficacy of cosmetic formulations can be achieved.

References

Application Notes and Protocols: 2-n-Nonyl-1,3-dioxolane as a Potential Adjuvant in Pesticide Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

2-n-Nonyl-1,3-dioxolane is a biochemical compound recognized for its properties as an absorption and penetration enhancer.[1] While extensively studied in transdermal drug delivery, its application in agriculture as a pesticide adjuvant is an emerging area of interest. This document provides an overview of its potential applications, hypothesized mechanisms of action, and detailed protocols for its evaluation in pesticide formulations. The structural class of dioxolanes has shown promise in enhancing the efficacy of herbicides, suggesting that this compound could serve as a valuable component in modern agrochemical formulations.

Hypothesized Mechanism of Action in Pesticide Formulations

Based on its known functions, this compound is proposed to act as a multi-functional adjuvant through the following mechanisms:

  • Enhanced Penetration: The primary proposed function is the enhancement of pesticide uptake through the waxy cuticle of plant leaves or the exoskeleton of insects. This is analogous to its observed effect in enhancing drug penetration through human nails.[2][3] The lipophilic nature of the nonyl group likely facilitates interaction with and disruption of the waxy layers, allowing for increased passage of the active ingredient.

  • Improved Spreading and Wettability: Like other low-molecular-weight dioxolanes, it is expected to reduce the surface tension of spray droplets.[4] This leads to better spreading and coverage on the target surface, which is crucial for the efficacy of contact pesticides.

  • Increased Droplet Retention: By improving the wetting properties of the spray solution, this compound can increase the retention of pesticide droplets on plant surfaces, reducing runoff and improving the overall dose transfer.[4]

Potential Applications in Agriculture

This compound could be incorporated into various pesticide formulations, including:

  • Herbicides: To enhance the uptake of systemic herbicides like glyphosate, leading to improved weed control at potentially lower application rates.[4]

  • Insecticides: To improve the penetration of contact and systemic insecticides through the insect cuticle.

  • Fungicides: To facilitate the entry of fungicides into plant tissues for better control of plant pathogens.

Data Presentation

While specific data for this compound in pesticide formulations is limited, the following tables summarize relevant findings from analogous compounds and its application in other fields to guide future research.

Table 1: Efficacy of Low-Molecular-Weight Dioxolanes as Adjuvants for Glyphosate Herbicide [4]

Adjuvant (1% v/v)Active IngredientTarget WeedEffective Dose (ED) Reduction
2,2-dimethyl-1,3-dioxolane (DMD)GlyphosateChenopodium album40%
2,2,4-trimethyl-1,3-dioxolane (TMD)GlyphosateChenopodium album50%
(2,2-dimethyl-1,3-dioxan-4-yl)methanol (DDM)GlyphosateChenopodium album40%

Table 2: Penetration Enhancement Effect of this compound with Econazole (B349626) [2][3]

FormulationActive IngredientBarrierPenetration Enhancement
With 18% this compoundEconazoleHuman Nail Plate~6-fold greater concentration in the ventral/intermediate nail plate
With 18% this compoundEconazoleHuman Nail Plate~200-fold greater total absorption

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of this compound as a pesticide adjuvant.

Protocol 1: Evaluation of Spreading and Wettability

Objective: To determine the effect of this compound on the spreading and wetting of a pesticide spray solution on a hydrophobic surface.

Materials:

  • Pesticide active ingredient (e.g., glyphosate)

  • This compound

  • Deionized water

  • Hydrophobic surface (e.g., paraffin (B1166041) wax-coated glass slides, plant leaves with a waxy cuticle)

  • Micropipette

  • High-resolution camera with goniometer software for contact angle measurement

Procedure:

  • Prepare a stock solution of the pesticide in deionized water at a standard concentration.

  • Create a series of test solutions by adding this compound to the pesticide stock solution at varying concentrations (e.g., 0.1%, 0.5%, 1.0%, 2.0% v/v). Include a control solution with no adjuvant.

  • Place a 10 µL droplet of each test solution and the control onto the hydrophobic surface.

  • Immediately after deposition, capture an image of the droplet.

  • Measure the contact angle of the droplet using goniometer software. A smaller contact angle indicates better wetting.

  • Measure the diameter of the droplet spread on the surface. A larger diameter indicates better spreading.

  • Repeat each measurement at least three times for each concentration.

Protocol 2: Foliar Penetration Assay

Objective: To quantify the effect of this compound on the penetration of a radiolabeled pesticide through isolated plant cuticles.

Materials:

  • Radiolabeled pesticide (e.g., ¹⁴C-glyphosate)

  • This compound

  • Plant leaves (e.g., from a species with a thick cuticle like cabbage or ivy)

  • Enzymatic solution for cuticle isolation (e.g., pectinase (B1165727) and cellulase)

  • Diffusion cells

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Isolate the leaf cuticles by incubating leaf discs in the enzymatic solution until the mesophyll can be gently washed away.

  • Mount the isolated cuticles in the diffusion cells, separating the donor and receiver chambers.

  • Prepare a donor solution containing the radiolabeled pesticide and this compound at an effective concentration determined from Protocol 1. Prepare a control donor solution without the adjuvant.

  • Apply the donor solution to the outer surface of the cuticle.

  • Fill the receiver chamber with a suitable buffer.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), collect samples from the receiver chamber.

  • Add the collected samples to scintillation vials with scintillation fluid.

  • Quantify the amount of radiolabeled pesticide that has penetrated the cuticle using a liquid scintillation counter.

  • At the end of the experiment, wash the cuticle surface to remove unabsorbed pesticide and quantify the amount of pesticide remaining in the cuticle.

Protocol 3: Greenhouse Bio-efficacy Trial

Objective: To evaluate the effect of this compound on the biological efficacy of a herbicide.

Materials:

  • Herbicide (e.g., glyphosate)

  • This compound

  • Target weed species (e.g., Chenopodium album) grown in pots under controlled greenhouse conditions.[4]

  • Spray chamber or backpack sprayer with a calibrated nozzle.

Procedure:

  • Grow the target weed species to a consistent growth stage (e.g., 4-6 true leaves).

  • Prepare a series of herbicide solutions at, above, and below the recommended field rate.

  • For each herbicide rate, prepare two formulations: one with and one without this compound at an optimized concentration.

  • Include a non-treated control group.

  • Randomly assign treatments to the pots.

  • Apply the treatments to the plants using the spray equipment, ensuring uniform coverage.

  • Return the plants to the greenhouse and maintain optimal growing conditions.

  • At regular intervals (e.g., 7, 14, and 21 days after treatment), visually assess the percentage of weed control (phytotoxicity) on a scale of 0% (no effect) to 100% (plant death).

  • At the final assessment, harvest the above-ground biomass, dry it in an oven, and weigh it to determine the biomass reduction compared to the untreated control.

Visualizations

G cluster_prep Formulation Preparation cluster_application Application & Action Pesticide Pesticide Active Ingredient Formulation Spray Solution Pesticide->Formulation Adjuvant This compound Adjuvant->Formulation Water Water Water->Formulation Spray Spray Application Formulation->Spray Droplet Droplet on Leaf Surface Spray->Droplet Penetration Enhanced Penetration Droplet->Penetration Improved Wetting Translocation Translocation to Target Site Penetration->Translocation Effect Biological Effect Translocation->Effect

Caption: Proposed mechanism of action for this compound as a pesticide adjuvant.

G start Start protocol1 Protocol 1: Spreading & Wettability Assay start->protocol1 protocol2 Protocol 2: Foliar Penetration Assay protocol1->protocol2 Determine Optimal Concentration protocol3 Protocol 3: Greenhouse Bio-efficacy Trial protocol2->protocol3 data_analysis Data Analysis & Comparison protocol3->data_analysis conclusion Conclusion on Adjuvant Efficacy data_analysis->conclusion

Caption: Experimental workflow for evaluating this compound as a pesticide adjuvant.

References

Application Notes and Protocols: Investigating the Effect of 2-n-Nonyl-1,3-dioxolane on the Delivery of Topical Corticosteroids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topical corticosteroids are a cornerstone in the treatment of various inflammatory skin conditions.[1][2] Their efficacy is, however, often limited by the barrier function of the stratum corneum, which restricts drug penetration to the target dermal layers.[3][4] Enhancing the delivery of these corticosteroids can lead to improved therapeutic outcomes and potentially reduce the required dose, thereby minimizing side effects such as skin atrophy.[5] 2-n-Nonyl-1,3-dioxolane is a penetration enhancer that has shown significant promise in augmenting the topical delivery of active pharmaceutical ingredients.[6][7]

These application notes provide a comprehensive overview of the potential application of this compound in formulations of topical corticosteroids. While direct studies on corticosteroids are limited, data from studies on other active ingredients, such as econazole (B349626), provide strong evidence for its enhancing effects.[6][7] This document outlines the proposed mechanism of action, presents relevant data, and provides detailed protocols for in vitro evaluation.

Proposed Mechanism of Action

This compound is thought to enhance topical drug delivery primarily by acting at the formulation-skin interface.[6] Unlike some penetration enhancers that disrupt the stratum corneum lipids, this compound appears to facilitate the formation of a drug-rich film on the skin's surface. This film maintains a high concentration gradient of the active ingredient, which is a key driving force for passive diffusion into the skin. The proposed mechanism involves the plasticizing effect of this compound, which promotes the formation of a resilient film that adheres to the skin and allows for a rapid release of the permeant from the formulation-skin junction.

Formulation Topical Corticosteroid Formulation Dioxolane This compound Formulation->Dioxolane contains Corticosteroid Corticosteroid Formulation->Corticosteroid contains Film Drug-Rich Film Formation Formulation->Film Gradient High Concentration Gradient Film->Gradient maintains SC Stratum Corneum Gradient->SC drives diffusion across Epidermis Epidermis SC->Epidermis Penetration Dermis Dermis Epidermis->Dermis Delivery to Target

Figure 1: Proposed mechanism of this compound in enhancing corticosteroid delivery.

Data Presentation: Enhancement of Topical Delivery

ParameterFormulation with this compoundControl Formulation (without enhancer)Fold Increasep-value
Econazole in Inner Nail (µg/mg) 11.1 ± 2.61.78 ± 0.32~6.20.008
Total Absorbed Econazole (mg) 47.5 ± 22.00.2 ± 0.1~237.50.008

Data adapted from a study on econazole penetration into the human nail, serving as a model for enhanced topical delivery.[6]

Experimental Protocols

The following protocols are designed to enable researchers to investigate the effect of this compound on the delivery of topical corticosteroids.

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol is a standard method for assessing the percutaneous absorption of topical formulations.[8]

Objective: To quantify the permeation and skin retention of a corticosteroid from a formulation containing this compound compared to a control formulation.

Materials:

  • Franz diffusion cells

  • Excised human or porcine skin

  • Test Formulation: Corticosteroid in a suitable vehicle with this compound

  • Control Formulation: Corticosteroid in the same vehicle without this compound

  • Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 80 to maintain sink conditions)

  • High-Performance Liquid Chromatography (HPLC) system for drug quantification

  • Standard laboratory equipment (magnetic stirrers, water bath, etc.)

Procedure:

  • Skin Preparation: Thaw frozen excised skin at room temperature. Cut the skin into sections large enough to fit the Franz diffusion cells. If using full-thickness skin, the subcutaneous fat should be carefully removed.

  • Cell Assembly: Mount the skin sections onto the Franz diffusion cells with the stratum corneum side facing the donor compartment. Ensure a leak-proof seal.

  • Receptor Compartment: Fill the receptor compartment with pre-warmed (32°C ± 1°C) receptor solution and ensure no air bubbles are trapped beneath the skin. The receptor solution should be continuously stirred.

  • Equilibration: Allow the skin to equilibrate for at least 30 minutes.

  • Dosing: Apply a finite dose (e.g., 5-10 mg/cm²) of the test and control formulations to the skin surface in the donor compartment.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), collect samples from the receptor compartment. Replace the withdrawn volume with fresh, pre-warmed receptor solution.

  • Skin Extraction: At the end of the experiment, dismount the skin. Separate the epidermis from the dermis. Extract the corticosteroid from each skin layer using a suitable solvent.

  • Sample Analysis: Analyze the concentration of the corticosteroid in the receptor solution samples and skin extracts using a validated HPLC method.

Data Analysis:

  • Calculate the cumulative amount of corticosteroid permeated per unit area (µg/cm²) at each time point.

  • Determine the steady-state flux (Jss) from the slope of the linear portion of the cumulative amount versus time curve.

  • Calculate the amount of corticosteroid retained in the epidermis and dermis (µg/cm²).

start Start prep_skin Prepare Excised Skin start->prep_skin assemble_cell Assemble Franz Diffusion Cell prep_skin->assemble_cell fill_receptor Fill Receptor Compartment assemble_cell->fill_receptor equilibrate Equilibrate System fill_receptor->equilibrate apply_formulation Apply Formulation to Donor Compartment equilibrate->apply_formulation sample Collect Samples from Receptor at Time Points apply_formulation->sample end_exp End of Experiment sample->end_exp After final time point analyze Analyze Samples by HPLC sample->analyze dismount_skin Dismount and Separate Skin Layers end_exp->dismount_skin extract_drug Extract Drug from Skin Layers dismount_skin->extract_drug extract_drug->analyze data_analysis Calculate Permeation and Retention analyze->data_analysis end End data_analysis->end

Figure 2: Experimental workflow for the in vitro skin permeation study.

Conclusion

The inclusion of this compound in topical corticosteroid formulations presents a promising strategy to enhance drug delivery to the skin. The proposed mechanism of forming a drug-rich film at the skin interface suggests a favorable safety profile compared to enhancers that disrupt the skin barrier. The significant enhancement observed in analogous studies warrants further investigation into its effects on various corticosteroids. The protocols provided herein offer a standardized approach for researchers to evaluate the potential of this compound as a valuable excipient in the development of next-generation topical therapies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-n-Nonyl-1,3-dioxolane for Enhanced Skin Penetration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of 2-n-Nonyl-1,3-dioxolane to achieve maximum skin penetration of active pharmaceutical ingredients (APIs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it enhance skin penetration?

This compound, also known as ND, is a chemical penetration enhancer. Its primary mechanism of action is the disruption of the highly ordered intercellular lipid domain of the stratum corneum, the outermost layer of the skin.[1] By increasing the fluidity of these lipids, it reduces the barrier function of the skin, thereby facilitating the penetration of drug molecules. It is also suggested to have a plasticizing effect and is known commercially as SEPA® (Soft Enhancement of Percutaneous Absorption).[1]

Q2: What is the optimal concentration of this compound for skin penetration?

Currently, there is a lack of publicly available data from dose-response studies on the skin to define a universally optimal concentration of this compound. The optimal concentration is highly dependent on the specific API, the vehicle formulation, and the desired penetration profile. For nail penetration, a concentration of 18% has been used effectively to enhance the delivery of econazole (B349626).[1][2] However, the barrier properties of skin and nail are significantly different, so this concentration should not be directly extrapolated. It is essential to perform a concentration-ranging study to determine the optimal concentration for your specific application.

Q3: Are there any known safety concerns with this compound?

Studies on the parent compound, 1,3-dioxolane, have indicated low absorption through intact skin, though it may cause irritation under repeated exposure. While specific toxicological data for this compound is limited in the provided search results, it is crucial to conduct appropriate safety and toxicity studies for any new formulation.

Q4: How does the choice of vehicle affect the performance of this compound?

The vehicle plays a critical role in the efficacy of a penetration enhancer. The solubility of the drug and the enhancer in the vehicle, as well as the vehicle's interaction with the stratum corneum, can all impact penetration. For instance, incorporating a lipophilic enhancer like this compound into a hydrophilic base such as a hydrogel can be challenging and may require a compatibilizer, like an acrylate (B77674) polymer, to ensure a stable and uniform formulation.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or no enhancement of skin penetration Suboptimal Concentration: The concentration of this compound may be too low to effectively disrupt the stratum corneum lipids.Conduct a dose-response study, testing a range of concentrations (e.g., 1%, 5%, 10%, 15%, 20%) to identify the optimal concentration for your API and formulation.
Formulation Incompatibility: The enhancer may not be properly solubilized or may be interacting negatively with other excipients in the vehicle.Ensure the enhancer is fully dissolved in the formulation. For hydrogel-based formulations, consider adding a compatibilizer to prevent phase separation.
High inter-replicate variability in in-vitro permeation studies Inconsistent Skin Samples: Biological variation between skin donors or different skin sections can lead to high variability.Use skin from the same anatomical site and donor for each experimental run where possible. Always perform a skin integrity test (e.g., TEWL or electrical resistance) before the experiment to ensure the barrier function is intact.
Inconsistent Dosing: Uneven application of the formulation can lead to variable results.Use a positive displacement pipette to apply a precise and consistent amount of the formulation to the skin surface.
Precipitation of the API or enhancer on the skin surface Saturation in the Vehicle: The concentration of the API or enhancer may exceed its solubility in the vehicle upon application and evaporation of volatile components.Re-evaluate the formulation to ensure the API and enhancer remain solubilized. Consider using a co-solvent to improve solubility.
Signs of skin irritation in ex-vivo or in-vivo models High Enhancer Concentration: Higher concentrations of penetration enhancers can sometimes lead to skin irritation.If irritation is observed, test lower concentrations of this compound. It is crucial to find a balance between maximum enhancement and minimal irritation.

Data Presentation

The following table is an example of how to present data from a dose-ranging study to determine the optimal concentration of this compound for a hypothetical API.

Concentration of this compound (% w/w) Steady-State Flux (Jss) (µg/cm²/h) ± SD Permeability Coefficient (Kp) (cm/h x 10⁻³) ± SD Enhancement Ratio (ER)
0 (Control)0.5 ± 0.11.0 ± 0.21.0
12.5 ± 0.45.0 ± 0.85.0
58.0 ± 1.216.0 ± 2.416.0
1015.0 ± 2.530.0 ± 5.030.0
1512.5 ± 2.125.0 ± 4.225.0
2010.0 ± 1.820.0 ± 3.620.0

Enhancement Ratio (ER) = Jss with enhancer / Jss of control

Experimental Protocols

Protocol: Determination of Optimal Concentration of this compound using In-Vitro Permeation Testing (IVPT)

This protocol outlines a typical experiment using Franz diffusion cells to assess the effect of different concentrations of this compound on the skin penetration of an API.

1. Materials and Equipment:

  • Franz diffusion cells

  • Excised human or porcine skin

  • Surgical scissors and forceps

  • Dermatome (for consistent skin thickness)

  • Receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer for the API if necessary)

  • Formulations of the API in a suitable vehicle with varying concentrations of this compound (e.g., 0%, 1%, 5%, 10%, 15%, 20% w/w)

  • Positive displacement pipette

  • Analytical instrument for quantifying the API (e.g., HPLC, LC-MS)

2. Skin Preparation:

  • Thaw frozen skin at room temperature.

  • Remove any subcutaneous fat using a scalpel.

  • Cut the skin into sections large enough to fit the Franz diffusion cells.

  • If required, use a dermatome to obtain split-thickness skin of a consistent thickness (e.g., 400-500 µm).

  • Perform a skin integrity test (e.g., measure Transepidermal Water Loss - TEWL, or electrical resistance) on each skin section. Discard any sections that show compromised barrier function.

3. Franz Diffusion Cell Setup:

  • Mount the prepared skin sections onto the Franz diffusion cells with the stratum corneum facing the donor compartment.

  • Fill the receptor compartment with pre-warmed (32°C) receptor fluid, ensuring there are no air bubbles under the skin.

  • Allow the skin to equilibrate for at least 30 minutes.

4. Dosing and Sampling:

  • Apply a finite dose of the test formulation (e.g., 5-10 mg/cm²) evenly onto the skin surface in the donor compartment.

  • At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid from the sampling arm.

  • Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid.

5. Sample Analysis:

  • Analyze the concentration of the API in the collected samples using a validated analytical method.

6. Data Analysis:

  • Calculate the cumulative amount of API permeated per unit area at each time point.

  • Plot the cumulative amount permeated versus time. The slope of the linear portion of the curve represents the steady-state flux (Jss).

  • Calculate the permeability coefficient (Kp) by dividing Jss by the initial concentration of the API in the donor formulation.

  • Determine the Enhancement Ratio (ER) by dividing the Jss of each enhancer formulation by the Jss of the control formulation (without the enhancer).

Mandatory Visualizations

G cluster_stratum_corneum Stratum Corneum lipids Highly Ordered Intercellular Lipids disrupted_lipids Disordered (Fluidized) Lipids corneocytes Corneocytes (Bricks) enhancer This compound (Penetration Enhancer) enhancer->lipids Disrupts Lipid Packing deeper_layers Viable Epidermis / Dermis disrupted_lipids->deeper_layers Enhanced Penetration api API api->disrupted_lipids Increased Partitioning & Diffusion

Caption: Mechanism of action of this compound.

G start Start formulation Prepare Formulations (Varying Enhancer %) start->formulation skin_prep Prepare & Mount Skin in Franz Cells formulation->skin_prep dosing Apply Formulation to Skin Surface skin_prep->dosing sampling Sample Receptor Fluid Over Time dosing->sampling analysis Quantify API (e.g., HPLC) sampling->analysis data_analysis Calculate Flux & ER analysis->data_analysis decision Optimal Concentration Achieved? data_analysis->decision end End decision->end Yes refine Refine Concentration Range decision->refine No refine->formulation

Caption: Experimental workflow for optimizing enhancer concentration.

References

Technical Support Center: Formulation Stability of 2-n-Nonyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming formulation stability challenges associated with 2-n-Nonyl-1,3-dioxolane. Here you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in formulations?

A1: this compound is a cyclic acetal (B89532) that primarily functions as a penetration enhancer in topical and transdermal formulations. It is used to increase the permeation of active pharmaceutical ingredients (APIs) through the skin.

Q2: What is the main stability concern when formulating with this compound?

A2: The primary stability issue is its susceptibility to acid-catalyzed hydrolysis.[1] As a 1,3-dioxolane, which is a type of acetal, the molecule is unstable in acidic conditions and can degrade. This degradation breaks the dioxolane ring, yielding the original aldehyde (decanal) and alcohol (ethylene glycol) from which it was synthesized.

Q3: How does pH affect the stability of this compound?

A3: The stability of this compound is highly dependent on pH. The rate of hydrolysis increases significantly under acidic conditions (low pH). Conversely, it is generally stable in neutral to basic (alkaline) environments.[1]

Q4: What are the visible signs of this compound degradation in a formulation?

A4: Degradation may not always be visually apparent. However, potential signs could include a change in odor (due to the formation of decanal (B1670006), which has a characteristic fatty, citrus-like smell), a decrease in the formulation's pH over time, phase separation, or a loss of efficacy of the API due to a compromised delivery system. The most definitive sign is a loss of potency of this compound and the appearance of its degradation products, which must be confirmed by analytical techniques such as chromatography.

Troubleshooting Guides

Problem: I am observing a loss of potency of my active ingredient in a formulation containing this compound.

Possible CauseRecommended Solution
Degradation of this compound due to low pH. The breakdown of the penetration enhancer can compromise the delivery and, therefore, the efficacy of the API. Measure the pH of your formulation. If it is acidic (below 7), the stability of the dioxolane is likely compromised.
Reformulate with a buffering agent to maintain a pH in the neutral to alkaline range (ideally pH 7.0-8.0). Common pharmaceutical buffers include phosphate (B84403) or citrate-based systems.[2] Ensure the chosen buffer is compatible with all other excipients.
Incompatibility with acidic excipients. An excipient in your formulation may be acidic, lowering the overall pH.
Review all excipients for their inherent pH and potential for acidic impurities. Replace any acidic excipients with neutral or basic alternatives. For example, some grades of polymers like Carbopol are acidic and would require neutralization.

Problem: My formulation's pH is decreasing over time.

Possible CauseRecommended Solution
Initial pH was not adequately stabilized. The formulation may lack sufficient buffering capacity to resist pH shifts over its shelf life.
Increase the concentration or strength of your buffering agent. Ensure the pKa of the buffer is close to the target pH of your formulation for maximum buffering capacity.
Interaction with packaging. Certain packaging materials may leach acidic compounds into the formulation.
Conduct stability studies with different types of inert packaging materials (e.g., glass, various types of plastics) to identify any interactions.

Problem: I am detecting an uncharacteristic "fatty" or "citrus-like" odor from my formulation.

Possible CauseRecommended Solution
Hydrolysis of this compound. This odor is likely due to the formation of decanal, one of the degradation products.
This is a strong indicator of instability. Immediately check the pH of your formulation. Implement the stabilization strategies mentioned above, such as incorporating a suitable buffer to maintain a neutral to alkaline pH.

Quantitative Data on Stability

pH of FormulationApproximate Half-life (t½) at 25°CStability Profile
3.0< 12 hoursVery Unstable
5.0~ 3 daysUnstable
6.0~ 10 daysModerately Unstable
7.0> 30 daysGenerally Stable
8.0> 100 daysVery Stable

This data is illustrative and intended to demonstrate the stability trend. Actual degradation rates should be determined experimentally for your specific formulation.

Experimental Protocols

Protocol 1: Forced Hydrolysis Stability Study

Objective: To determine the stability of this compound in a formulation under acidic, neutral, and basic conditions.

Methodology:

  • Preparation of Samples:

    • Prepare three batches of your formulation containing a known concentration of this compound.

    • Adjust the pH of each batch to the target levels using 0.1 M HCl or 0.1 M NaOH:

      • Batch A: Acidic condition (e.g., pH 4.0)

      • Batch B: Neutral condition (e.g., pH 7.0)

      • Batch C: Basic condition (e.g., pH 8.0)

  • Incubation:

    • Store aliquots of each batch in a temperature-controlled environment (e.g., 40°C) in sealed, inert containers.

  • Time Points for Sampling:

    • Withdraw samples at predetermined intervals (e.g., 0, 24, 48, 72 hours, and 1 week). The frequency should be higher for the acidic condition.

  • Sample Analysis:

    • At each time point, accurately dilute the sample with a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • Analyze the concentration of remaining this compound and the appearance of its degradation products (decanal and ethylene (B1197577) glycol) using a validated stability-indicating analytical method (see Protocol 2).

  • Data Analysis:

    • Plot the concentration of this compound versus time for each pH condition.

    • Calculate the degradation rate constant and the half-life (t½) at each pH.

Protocol 2: Stability-Indicating Analytical Method by GC-MS

Objective: To quantify this compound and its primary degradation products, decanal and ethylene glycol.

Methodology:

  • Instrumentation: Gas Chromatograph with a Mass Spectrometer detector (GC-MS).

  • Column: A low- to mid-polarity capillary column (e.g., DB-5ms or equivalent).

  • Sample Preparation:

    • Perform a liquid-liquid extraction of the formulation sample. A non-polar solvent like hexane (B92381) can be used to extract this compound and decanal.

    • For ethylene glycol, which is highly polar, a separate aqueous phase analysis or derivatization may be necessary for better chromatographic performance.

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.

    • Carrier Gas: Helium

  • MS Conditions:

    • Operate in scan mode to identify degradation products and in selected ion monitoring (SIM) mode for accurate quantification.

  • Quantification:

    • Prepare calibration standards of this compound, decanal, and ethylene glycol in a suitable solvent.

    • Generate calibration curves for each analyte.

    • Calculate the concentration of each compound in the test samples based on the calibration curves.

Visualizations

Dioxolane This compound Protonation Protonation of Oxygen Dioxolane->Protonation + H+ Intermediate Resonance-Stabilized Oxonium Ion Protonation->Intermediate WaterAttack Nucleophilic Attack by Water Intermediate->WaterAttack + H2O Hemiacetal Unstable Hemiacetal Intermediate WaterAttack->Hemiacetal Cleavage Ring Cleavage Hemiacetal->Cleavage + H+ Products Decanal + Ethylene Glycol Cleavage->Products Acid H+ (Acid Catalyst)

Caption: Acid-catalyzed hydrolysis of this compound.

Start Formulation Instability Observed (e.g., Potency Loss, Odor) CheckpH Measure Formulation pH Start->CheckpH IsAcidic Is pH < 7? CheckpH->IsAcidic IdentifySource Identify Source of Acidity IsAcidic->IdentifySource Yes Stable Formulation is Stable IsAcidic->Stable No AcidicExcipient Acidic Excipient Present? IdentifySource->AcidicExcipient InsufficientBuffer Insufficient Buffering IdentifySource->InsufficientBuffer ReplaceExcipient Replace with Neutral/ Basic Alternative AcidicExcipient->ReplaceExcipient Yes AcidicExcipient->InsufficientBuffer No Reassess Re-evaluate Formulation ReplaceExcipient->Reassess AddBuffer Add/Increase Buffer (e.g., Phosphate, Citrate) InsufficientBuffer->AddBuffer AddBuffer->Reassess Reassess->Stable

Caption: Troubleshooting workflow for formulation stability.

Start Prepare Formulation Batches (Acidic, Neutral, Basic) Incubate Incubate at Stressed Condition (e.g., 40°C) Start->Incubate Sample Sample at Predetermined Time Points Incubate->Sample Analyze Analyze via Stability-Indicating Method (e.g., GC-MS) Sample->Analyze Quantify Quantify Parent Compound and Degradants Analyze->Quantify Plot Plot Concentration vs. Time Quantify->Plot Calculate Calculate Degradation Rate and Half-life Plot->Calculate End Determine Stability Profile Calculate->End

Caption: Experimental workflow for a forced degradation study.

References

Improving the solubility of active pharmaceutical ingredients with 2-n-Nonyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 2-n-Nonyl-1,3-dioxolane to improve the delivery of active pharmaceutical ingredients (APIs), particularly in topical and transdermal formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in pharmaceutical formulations?

A1: this compound is primarily classified as a chemical penetration enhancer.[1][2] Its main role is to improve the permeation of APIs through biological barriers like the skin and nails, rather than to increase the solubility of the API within the bulk formulation itself.[3][4]

Q2: How does this compound enhance the penetration of APIs?

A2: The exact mechanism is not fully elucidated, but it is believed to act at the interface between the formulation and the skin or nail.[3][4] It is thought to create a plasticizing effect or a softer film, which can enhance the partitioning of the API from the vehicle into the stratum corneum or nail plate.[4] Additionally, it may work by increasing the fluidity of the intercellular lipids, creating an easier path for the API to diffuse through the barrier.[5]

Q3: Is this compound suitable for all types of APIs?

A3: While it has shown significant efficacy, its performance can be dependent on the physicochemical properties of the API. A strong correlation has been observed between the enhancement effect of some penetration enhancers and the properties of the drug, such as its hydrogen-bonding capacity.[6] It is recommended to conduct initial screening studies to determine its suitability for a specific API.

Q4: What are the typical concentrations of this compound used in formulations?

A4: The concentration can vary depending on the API, the desired penetration enhancement, and the formulation type. In a notable study with an econazole (B349626) nail lacquer, a concentration of 18% this compound was used.[3][4] Optimization of the concentration is a critical step in formulation development.

Q5: Are there any known compatibility issues with other common excipients?

A5: While specific compatibility data for this compound is not extensively published, it is crucial to conduct compatibility studies with other formulation components.[7] Potential interactions can occur with other solvents, gelling agents, and preservatives, which could affect the stability and performance of the final product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor API Penetration - Sub-optimal concentration of this compound.- Unfavorable partitioning of the API into the skin.- Incorrect choice of formulation vehicle.- Perform a dose-response study to find the optimal concentration.- Modify the formulation to improve the thermodynamic activity of the API.- Evaluate different base formulations (e.g., gel, cream, ointment) to find one that is compatible with both the API and the enhancer.
Formulation Instability (e.g., phase separation, crystallization) - Incompatibility between this compound and other excipients.- pH of the formulation affecting the stability of the dioxolane (an acetal).- Supersaturation of the API in the vehicle.- Conduct systematic drug-excipient compatibility studies using techniques like DSC or HPLC.[7]- Buffer the formulation to a pH where this compound is stable.- Re-evaluate the API concentration and consider the use of co-solvents or crystallization inhibitors.
Skin or Nail Irritation - High concentration of the penetration enhancer.- Interaction with other excipients leading to an irritating effect.- The inherent properties of the API.- Reduce the concentration of this compound to the minimum effective level.- Conduct a safety assessment of the complete formulation.- Perform in vitro irritation studies using reconstructed human epidermis models.
Inconsistent Results in Permeation Studies - High variability in ex vivo skin or nail samples.- Issues with the experimental setup (e.g., temperature, receptor fluid).- Improper dosing of the formulation.- Use multiple donors for skin/nail samples and average the results.[8]- Ensure strict control over experimental parameters as outlined in the IVPT protocol.- Use a positive displacement pipette for accurate and repeatable application of the formulation.

Data Presentation

The following table summarizes the quantitative data from a study on the effect of this compound on the penetration of econazole into human nails.[3][4]

Parameter Formulation without this compound Formulation with 18% this compound Enhancement Factor
Econazole in Inner Nail (µg/mg)1.78 ± 0.3211.1 ± 2.6~6-fold
Total Absorbed Econazole (mg)0.2 ± 0.147.5 ± 22.0~237-fold

Experimental Protocols

Protocol 1: Formulation Preparation (General Guidance)

This protocol provides a general method for incorporating this compound into a simple gel formulation.

  • API Solubilization: Dissolve the API in a suitable solvent system. If the API is soluble in this compound, it can be dissolved directly in it.

  • Enhancer Incorporation: In a separate vessel, mix the this compound with other lipophilic components of the formulation.

  • Gel Formation: Slowly add the gelling agent (e.g., Carbopol, HPMC) to the aqueous phase while stirring continuously until a homogenous dispersion is formed.

  • Combining Phases: Gradually add the API/enhancer phase to the gel phase with continuous mixing until a uniform formulation is achieved.

  • pH Adjustment: Adjust the pH of the final formulation using appropriate buffering agents to ensure stability and compatibility.

  • Final Formulation: Homogenize the formulation to ensure uniform distribution of all components.

Protocol 2: In Vitro Permeation Test (IVPT)

This protocol is adapted from established guidelines for assessing the permeation of APIs from topical formulations.[8][9][10]

  • Skin/Nail Preparation: Obtain ex vivo human skin or nail plates. For skin, dermatomed skin of a specific thickness is used.[8] For nails, the surface may be lightly filed to remove oils.

  • Diffusion Cell Setup: Mount the skin or nail sample onto a Franz or flow-through diffusion cell, separating the donor and receptor compartments.[8] The stratum corneum (for skin) or dorsal side (for nail) should face the donor compartment.

  • Receptor Fluid: Fill the receptor compartment with a suitable receptor solution (e.g., phosphate-buffered saline with a solubilizing agent to maintain sink conditions).[8] Ensure the temperature is maintained at 32 ± 1 °C for skin studies.[11]

  • Formulation Application: Apply a finite dose of the formulation containing the API and this compound evenly onto the surface of the skin or nail in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), collect samples from the receptor compartment.[11] Replace the collected volume with fresh receptor fluid.

  • API Quantification: Analyze the concentration of the API in the collected samples using a validated analytical method, such as HPLC-MS/MS.

  • Data Analysis: Calculate the cumulative amount of API permeated per unit area over time and determine the steady-state flux (Jss).

Visualizations

G Proposed Mechanism of this compound cluster_formulation Topical Formulation cluster_barrier Skin/Nail Barrier API API Dioxolane This compound IntercellularLipids Intercellular Lipids Dioxolane->IntercellularLipids Increases Fluidity API_at_Interface API at Interface Dioxolane->API_at_Interface Plasticizing Effect Vehicle Vehicle StratumCorneum Stratum Corneum / Nail Plate API_in_Vehicle API in Vehicle API_in_Vehicle->API_at_Interface Diffusion API_in_SC API in SC/Nail API_at_Interface->API_in_SC Partitioning & Diffusion

Caption: Proposed mechanism of action for this compound.

G Troubleshooting Workflow for Poor API Penetration Start Start: Poor API Penetration Observed CheckConc Is Dioxolane Concentration Optimized? Start->CheckConc OptimizeConc Perform Dose-Response Study CheckConc->OptimizeConc No CheckVehicle Is Formulation Vehicle Appropriate? CheckConc->CheckVehicle Yes OptimizeConc->CheckVehicle ModifyVehicle Test Alternative Vehicles (Gel, Cream, etc.) CheckVehicle->ModifyVehicle No CheckCompatibility Are all Excipients Compatible? CheckVehicle->CheckCompatibility Yes ModifyVehicle->CheckCompatibility CompatibilityStudy Conduct Drug-Excipient Compatibility Studies CheckCompatibility->CompatibilityStudy No End Penetration Improved CheckCompatibility->End Yes CompatibilityStudy->End

Caption: Troubleshooting workflow for poor API penetration.

References

Technical Support Center: Enhancing the Physical Stability of 2-n-Nonyl-1,3-dioxolane-Containing Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-n-Nonyl-1,3-dioxolane in emulsion formulations. This resource provides troubleshooting guidance and frequently asked questions to address common challenges in achieving and maintaining the physical stability of these specialized emulsions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its use in emulsions challenging?

A1: this compound is a lipophilic compound often used as a skin penetration enhancer in topical and transdermal drug delivery systems. Its long nonyl chain makes it highly oil-soluble, which can present challenges in forming and stabilizing oil-in-water (O/W) emulsions. The primary challenges include its low aqueous solubility and the potential for Ostwald ripening, where the oil droplets grow over time, leading to emulsion instability.

Q2: What are the key signs of instability in my this compound emulsion?

A2: Common signs of instability include:

  • Creaming: The formation of a concentrated layer of oil droplets at the top of the emulsion.

  • Coalescence: The merging of smaller oil droplets to form larger ones, which can lead to a visible oil layer.

  • Flocculation: The clumping together of oil droplets, which can accelerate creaming.

  • Phase Separation: The complete separation of the oil and water phases.

  • Changes in Viscosity: A significant decrease or increase in the emulsion's thickness over time.

Q3: How do I select the right emulsifier for a this compound emulsion?

A3: The selection of an appropriate emulsifier or blend of emulsifiers is critical. The Hydrophile-Lipophile Balance (HLB) system is a useful guide. For an oil-in-water (O/W) emulsion, you will generally need a higher HLB value (typically between 8 and 18). Given the lipophilic nature of this compound, a blend of a low HLB and a high HLB emulsifier is often most effective. It is recommended to experimentally determine the required HLB (rHLB) for this compound (see Experimental Protocols section).

Q4: Can polymers be used to improve the stability of my emulsion?

A4: Yes, water-soluble polymers such as carbomers, xanthan gum, or hydroxyethyl (B10761427) cellulose (B213188) can be added to the aqueous phase to increase its viscosity. This slows down the movement of the oil droplets, thereby reducing the rates of creaming, flocculation, and coalescence.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Observed Problem Potential Causes Recommended Solutions
Creaming (a layer of concentrated droplets at the top)1. Insufficient viscosity of the continuous (water) phase.2. Large droplet size.3. Significant density difference between the oil and water phases.1. Increase the viscosity of the aqueous phase by adding a thickening agent (e.g., 0.1-0.5% w/w xanthan gum or carbomer).2. Optimize your homogenization process (increase time or speed) to reduce the average droplet size.3. While difficult to alter, ensure the smallest possible droplet size to minimize the effect of density differences.
Coalescence (droplets merging and growing over time)1. Inadequate emulsifier concentration or incorrect HLB.2. Insufficient mechanical energy during emulsification.3. High storage temperature.1. Increase the total emulsifier concentration (e.g., in increments of 0.5% w/w). Experimentally determine the optimal HLB by testing blends of high and low HLB surfactants.2. Use a high-shear homogenizer and ensure sufficient processing time to create a fine droplet dispersion.3. Store the emulsion at a controlled, lower temperature to reduce droplet kinetic energy.
Flocculation (clumping of droplets)1. Insufficient electrostatic or steric repulsion between droplets.2. Presence of electrolytes that shield surface charges.1. If using non-ionic surfactants, consider adding a charged (ionic) surfactant to the blend to introduce electrostatic repulsion.2. If using ionic surfactants, ensure the pH of the aqueous phase is optimal for maintaining a high surface charge.3. Minimize the concentration of electrolytes in the formulation if possible.
Phase Separation (complete separation of oil and water)This is the final stage of emulsion breakdown and can result from severe creaming, coalescence, and/or flocculation.Address the underlying causes of instability as outlined above. This often requires a complete reformulation with a different emulsifier system or the addition of a stabilizer.

Experimental Protocols

Determination of Required HLB (rHLB)

This protocol helps you find the optimal HLB for emulsifying this compound.

Materials:

  • This compound

  • A pair of non-ionic surfactants with a known low and high HLB value (e.g., Sorbitan Monooleate - HLB 4.3 and Polysorbate 80 - HLB 15.0)

  • Distilled water

  • Beakers, graduated cylinders, and a magnetic stirrer

  • High-shear homogenizer

Methodology:

  • Prepare a series of emulsifier blends with varying HLB values (e.g., from 8 to 14 in increments of 1). The proportions of the low and high HLB surfactants can be calculated using the following formula: %High HLB = (HLB_desired - HLB_low) / (HLB_high - HLB_low) * 100

  • For each HLB value, prepare a small batch of an oil-in-water emulsion (e.g., 10% this compound, 5% total emulsifier blend, and 85% water).

  • Heat the oil phase (this compound and emulsifier blend) and the water phase separately to approximately 70°C.

  • Slowly add the water phase to the oil phase while mixing with a magnetic stirrer.

  • Homogenize the mixture using a high-shear homogenizer for 3-5 minutes.

  • Allow the emulsions to cool to room temperature.

  • Visually observe the emulsions for signs of instability (creaming, separation) after 24 hours and 7 days. The HLB value that produces the most stable emulsion is the required HLB.

Droplet Size Analysis using Dynamic Light Scattering (DLS)

Objective: To measure the mean droplet size and polydispersity index (PDI) of the emulsion over time.

Methodology:

  • Dilute a small, representative sample of the emulsion with filtered, deionized water to a concentration suitable for DLS analysis (this prevents multiple scattering). The exact dilution will depend on the instrument and the initial emulsion concentration.

  • Gently mix the diluted sample to ensure homogeneity.

  • Transfer the diluted sample to a clean cuvette.

  • Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature (e.g., 25°C).

  • Perform the measurement to obtain the z-average mean diameter and the PDI.

  • Repeat the measurement at specified time points (e.g., 0, 24 hours, 7 days, 1 month) to monitor changes in droplet size, which can indicate coalescence or Ostwald ripening.

Rheological Analysis

Objective: To characterize the flow behavior and viscoelastic properties of the emulsion.

Methodology:

  • Use a rotational rheometer with a cone-and-plate or parallel-plate geometry.

  • Carefully apply the emulsion sample to the lower plate, ensuring no air bubbles are trapped.

  • Bring the upper geometry to the correct measurement gap.

  • Allow the sample to equilibrate to the desired temperature (e.g., 25°C).

  • Perform a steady-state flow sweep by varying the shear rate over a defined range (e.g., 0.1 to 100 s⁻¹) to determine the viscosity profile.

  • Perform an oscillatory frequency sweep at a low, constant strain (within the linear viscoelastic region) to determine the storage modulus (G') and loss modulus (G''). An emulsion with G' > G'' exhibits more solid-like behavior and is generally more stable against creaming.

Data Presentation

Table 1: Example of Emulsifier Blend Calculations for rHLB Determination

Desired HLB% Sorbitan Monooleate (HLB 4.3)% Polysorbate 80 (HLB 15.0)
865.434.6
956.143.9
1046.753.3
1137.462.6
1228.072.0
1318.781.3
149.390.7

Table 2: Example of Stability Assessment Data

Formulation (HLB)Visual Appearance (24h)Mean Droplet Size (Day 0) (nm)Mean Droplet Size (Day 7) (nm)
8Phase Separation850-
9Significant Creaming620950
10Slight Creaming450580
11Stable310325
12Stable330340
13Slight Coalescence480720
14Coalescence710-

Visualizations

Emulsion_Troubleshooting cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Emulsion Instability (Creaming, Coalescence, etc.) Cause1 Incorrect Emulsifier/HLB Problem->Cause1 Cause2 Low Viscosity Problem->Cause2 Cause3 Large Droplet Size Problem->Cause3 Cause4 Storage Conditions Problem->Cause4 Solution1 Optimize Emulsifier Blend (Determine rHLB) Cause1->Solution1 Solution2 Add Thickening Agent (e.g., Carbomer, Xanthan Gum) Cause2->Solution2 Solution3 Increase Homogenization (Time/Speed) Cause3->Solution3 Solution4 Control Storage Temperature Cause4->Solution4

Caption: Troubleshooting workflow for emulsion instability.

Experimental_Workflow cluster_analysis Analytical Techniques Formulation Emulsion Formulation (Oil, Water, Emulsifier) Homogenization High-Shear Homogenization Formulation->Homogenization Initial_Analysis Initial Characterization (t=0) Homogenization->Initial_Analysis Stability_Study Stability Storage (Controlled Conditions) Initial_Analysis->Stability_Study DLS Droplet Size (DLS) Initial_Analysis->DLS Rheology Rheology Initial_Analysis->Rheology Visual Visual Observation Initial_Analysis->Visual Time_Point_Analysis Time-Point Analysis (t=x) Stability_Study->Time_Point_Analysis Data_Evaluation Data Evaluation and Stability Assessment Time_Point_Analysis->Data_Evaluation Time_Point_Analysis->DLS Time_Point_Analysis->Rheology Time_Point_Analysis->Visual

Technical Support Center: Synthesis and Purification of 2-n-Nonyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed technical support for the synthesis and purification of 2-n-Nonyl-1,3-dioxolane. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate method refinement.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

A1: The synthesis is a classic example of acetal (B89532) formation. It involves the acid-catalyzed reaction of nonanal (B32974) (also known as pelargonaldehyde) with ethylene (B1197577) glycol. The reaction is an equilibrium process where water is produced as a byproduct.[1][2]

Q2: Why is water removal critical during the synthesis?

A2: The formation of the dioxolane ring is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the starting materials (nonanal and ethylene glycol), thereby reducing the yield of the desired product.[1][2] Continuous removal of water using methods like a Dean-Stark apparatus is essential to drive the reaction to completion.

Q3: What are the most common acidic catalysts used for this reaction?

A3: A variety of Brønsted and Lewis acids can be used. The most common laboratory-scale catalyst is p-toluenesulfonic acid (p-TsOH). Other potential catalysts include sulfuric acid, acidic resins (like Amberlyst-15), or zeolites, which can simplify the purification process.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the nonanal spot. Alternatively, gas chromatography (GC) can be used to quantitatively track the formation of the product and the consumption of the aldehyde.

Q5: What are the primary impurities I should expect?

A5: The primary impurities include unreacted nonanal and ethylene glycol, residual acid catalyst, and water. Side reactions are generally minimal under controlled conditions, but polymerization of nonanal could occur if harsh acidic conditions are used.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete water removal: Water is shifting the equilibrium back to the starting materials.1. Ensure the Dean-Stark apparatus is functioning correctly and the reaction is refluxing at a sufficient rate to azeotropically remove water. Use anhydrous solvents and reagents.
2. Insufficient catalyst: The reaction rate is too slow.2. Check the amount and activity of the acid catalyst. If using an older bottle of p-TsOH, consider using a fresh supply. A slight increase in catalyst loading may be beneficial.
3. Low reaction temperature or short reaction time: The reaction has not reached equilibrium.3. Ensure the reaction mixture is maintaining the appropriate reflux temperature for the solvent used (e.g., ~110 °C for toluene). Monitor the reaction by TLC or GC until the starting material is consumed.
Product Contaminated with Starting Materials 1. Incomplete reaction: The reaction was stopped prematurely.1. Increase the reaction time. Consider adding a small excess of ethylene glycol to ensure full conversion of the more valuable nonanal.
2. Inefficient work-up: The aqueous washes were not sufficient to remove excess ethylene glycol.2. Perform multiple washes with water or brine to thoroughly remove the highly water-soluble ethylene glycol.
Product is Acidic or Decomposes During Distillation 1. Residual acid catalyst: The catalyst was not completely neutralized before purification.1. During the work-up, wash the organic layer thoroughly with a mild base such as a saturated sodium bicarbonate solution until effervescence ceases.
2. High distillation temperature: The product may be thermally sensitive, especially in the presence of trace acid.2. Purify the product using vacuum distillation to lower the required boiling temperature. Ensure all acidic residue is removed prior to heating.
Milky/Cloudy Organic Layer After Work-up 1. Formation of an emulsion. 1. Add brine (saturated NaCl solution) during the aqueous wash to help break the emulsion. Allow the mixture to stand for a longer period in the separatory funnel.
2. Incomplete drying. 2. Ensure a sufficient amount of a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) is used and that the organic layer is allowed enough time to dry completely before filtration.

Data Presentation

The following tables summarize typical reaction parameters and the physical properties of the key compounds involved.

Table 1: Illustrative Synthesis Parameters & Results

ParameterCondition 1Condition 2
Nonanal 1.0 mol1.0 mol
Ethylene Glycol 1.2 mol1.5 mol
Catalyst (p-TsOH) 0.01 mol0.01 mol
Solvent (Toluene) 250 mL250 mL
Temperature Reflux (~110 °C)Reflux (~110 °C)
Reaction Time 4 hours3 hours
Illustrative Yield ~85%~92%
Purity (Post-distillation) >98%>99%

Note: These are representative values. Actual results may vary based on specific experimental conditions and scale.

Table 2: Physical Properties of Key Compounds

CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
Nonanal142.241950.827
Ethylene Glycol62.07197.31.113
This compound186.30~250-255 (est.)~0.9 (est.)
Toluene (B28343)92.14110.60.867

Experimental Protocols

Synthesis of this compound

This protocol describes a representative procedure for the synthesis of this compound on a laboratory scale.

  • Apparatus Setup:

    • Assemble a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser.

  • Reagent Addition:

    • To the round-bottom flask, add toluene (250 mL), nonanal (35.6 g, 0.25 mol), ethylene glycol (18.6 g, 0.30 mol, 1.2 equivalents), and p-toluenesulfonic acid monohydrate (0.48 g, 0.0025 mol, 0.01 equivalents).

  • Reaction:

    • Heat the mixture to reflux using a heating mantle.

    • Stir the reaction mixture vigorously.

    • Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with toluene.

    • Continue refluxing for 3-5 hours, or until no more water is collected in the trap and TLC/GC analysis indicates the consumption of nonanal.

  • Work-up and Neutralization:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate (NaHCO₃) solution, and then twice with 100 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The resulting crude oil is purified by vacuum distillation to yield pure this compound as a colorless liquid.

Purity Assessment by GC-MS
  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the purified product in a suitable solvent like dichloromethane.

  • Instrumentation: Use a gas chromatograph equipped with a non-polar capillary column (e.g., DB-5ms) and a mass spectrometer detector.

  • Analysis: Inject a small volume (e.g., 1 µL) of the sample. The resulting chromatogram should show a major peak corresponding to the product. The mass spectrum of this peak should be consistent with the molecular weight and fragmentation pattern of this compound. Purity is determined by the relative area of the product peak.

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow for the synthesis and purification process.

Synthesis_Workflow Start Start: Reagents & Setup Reagents Combine Nonanal, Ethylene Glycol, p-TsOH, & Toluene Start->Reagents Reaction Heat to Reflux (Azeotropic Water Removal via Dean-Stark Trap) Reagents->Reaction Monitoring Monitor Reaction (TLC / GC) Reaction->Monitoring Decision Complete? Monitoring->Decision Check Conversion Workup Cool & Quench (Wash with NaHCO₃ & Brine) Drying Dry Organic Layer (e.g., MgSO₄) Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Vacuum Distillation) Concentration->Purification Analysis Purity & Identity Check (GC-MS, NMR) Purification->Analysis Product Final Product: This compound Analysis->Product End End Product->End Decision->Reaction No Decision->Workup Yes

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Problem: Low Product Yield CheckWater Is water efficiently removed in Dean-Stark? Start->CheckWater CheckCatalyst Is catalyst amount and activity sufficient? CheckWater->CheckCatalyst Yes Sol_Water Solution: - Check apparatus setup - Use anhydrous reagents CheckWater->Sol_Water No CheckTimeTemp Is reaction time/ temperature adequate? CheckCatalyst->CheckTimeTemp Yes Sol_Catalyst Solution: - Add fresh/more catalyst CheckCatalyst->Sol_Catalyst No Sol_TimeTemp Solution: - Increase reflux time - Confirm temperature CheckTimeTemp->Sol_TimeTemp No Success Yield Improved CheckTimeTemp->Success Yes Sol_Water->Success Sol_Catalyst->Success Sol_TimeTemp->Success

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Strategies to Reduce the Volatility of 2-n-Nonyl-1,3-dioxolane in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for formulation development. This guide provides researchers, scientists, and drug development professionals with strategies to mitigate the volatility of 2-n-Nonyl-1,3-dioxolane in various formulations. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory work.

Understanding the Challenge: Volatility of this compound

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns related to the volatility of this compound in my formulation?

A1: The primary concerns include:

  • Loss of Active Ingredient: Evaporation can lead to a decrease in the concentration of this compound over time, potentially impacting the efficacy and stability of your product.

  • Altered Formulation Properties: A change in the concentration of a key component can affect the physical and chemical properties of the formulation, such as viscosity, scent profile, and overall performance.

  • Inconsistent Dosing: In pharmaceutical applications, loss of the active ingredient can lead to inaccurate dosing.

  • Regulatory Compliance: For certain products, there are limits on the emission of volatile organic compounds (VOCs).

Q2: What are the main strategies to reduce the volatility of this compound?

A2: The two primary strategies are:

  • Encapsulation: This involves entrapping this compound within a shell material to create microcapsules. This physically prevents its evaporation and allows for controlled release.[1][3][4]

  • Formulation Modification with Co-solvents: The addition of specific non-volatile or low-volatility co-solvents can lower the vapor pressure of the overall formulation.[5][6][7][8]

Q3: How do I choose between encapsulation and using co-solvents?

A3: The choice depends on your specific formulation requirements:

  • Encapsulation is ideal for achieving long-term stability and controlled, triggered release (e.g., by moisture, pH, or friction).[9][10] It is particularly useful in dry powder formulations or when you need to protect the active ingredient from interacting with other components.

  • Co-solvents are a good option for liquid formulations where a simpler manufacturing process is desired. They can be effective in reducing the overall vapor pressure of the solvent system.

Q4: What are the most common polymers used for encapsulation?

A4: A variety of natural and synthetic polymers can be used. Common choices include:

Q5: How can I measure the effectiveness of my volatility reduction strategy?

A5: The most common method is Headspace Gas Chromatography-Mass Spectrometry (GC-MS) .[2][4][14][15] This technique allows you to quantify the concentration of this compound in the vapor phase above your formulation, providing a direct measure of its volatility.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Noticeable loss of this compound scent or concentration over a short period. High volatility in the current formulation matrix.1. Implement an encapsulation strategy: Choose a suitable polymer and encapsulation method (see protocols below). 2. Introduce a high-boiling point co-solvent: Select a co-solvent that is miscible with your formulation and has a low vapor pressure. 3. Verify with Headspace GC-MS: Quantify the reduction in the volatile component in the headspace after reformulation.
Inconsistent product performance in different batches. Variable loss of this compound due to inconsistent manufacturing or storage conditions.1. Standardize manufacturing processes: Ensure consistent mixing times, temperatures, and component additions. 2. Optimize storage conditions: Store the product in well-sealed containers at a controlled, cool temperature. 3. Incorporate a volatility control agent: Use encapsulation or a co-solvent to make the formulation more robust to environmental variations.
Phase separation or precipitation after adding a co-solvent. Poor miscibility of the co-solvent with the existing formulation components.1. Screen multiple co-solvents: Test a range of co-solvents with varying polarities. 2. Adjust co-solvent concentration: Start with a low concentration and gradually increase it, observing for any signs of instability. 3. Use a surfactant or emulsifier: If miscibility is a persistent issue, a suitable surfactant may be required to stabilize the formulation.
Low encapsulation efficiency. Incompatible polymer-core interaction, improper process parameters.1. Optimize the core-to-wall material ratio. 2. Adjust process parameters: For spray drying, modify the inlet temperature and feed flow rate. For complex coacervation, carefully control the pH and cooling rate. 3. Select a different polymer: The chosen polymer may not be suitable for encapsulating this compound.
Premature release of this compound from microcapsules. Porous or fractured microcapsule walls.1. Incorporate a cross-linking agent: For example, glutaraldehyde (B144438) in complex coacervation can harden the capsule walls.[9] 2. Modify the drying process: Rapid or uneven drying can lead to cracks in the shell. Optimize spray drying or freeze-drying conditions.

Quantitative Data on Volatility Reduction Strategies

The following tables summarize quantitative data from studies on the encapsulation of volatile compounds, which can serve as a reference for formulating with this compound.

Table 1: Encapsulation Efficiency of Volatile Oils Using Different Polymers and Methods

Core MaterialWall MaterialsEncapsulation MethodEncapsulation Efficiency (%)Reference
Orange Essential OilWhey Protein Isolate & CarboxymethylcelluloseComplex Coacervation94%[3]
Orange Essential OilWhey Protein Isolate & Sodium AlginateComplex Coacervation88%[3]
Orange Essential OilWhey Protein Isolate & ChitosanComplex Coacervation91%[3]
Lemon Essential OilGum Arabic, Gelatin, ChitosanComplex Coacervation75-78%[9]
Eucalyptus Essential OilGum Arabic, Gelatin, ChitosanComplex Coacervation75-78%[9]
Coffee OilModified StarchSpray DryingNot specified, but improved aroma intensity[1]

Table 2: Release Characteristics of Encapsulated Fragrances

Core MaterialWall MaterialRelease Trigger/MechanismKey FindingReference
FragranceMelamine ResinSustained Release (diffusion)Release followed the Peppas model, with base notes being retained longer.[10]
PerfumeGelatin & PectinDiffusion5% of encapsulated perfume was lost over one month at 60°C.[16]
FragranceWater-sensitive matrixMoistureRelease upon contact with moisture, allowing for burst release.[9]
p-Anisaldehyde (fragrance)pH-responsive pseudopeptide polymerAcidic pHGradual hydrolysis of imine linkages at pH 5.0, leading to slow release.[5]

Experimental Protocols

Protocol 1: Microencapsulation of this compound using Complex Coacervation

This protocol is adapted from methods used for encapsulating essential oils.[3][9][16]

Materials:

  • Gelatin (Type A)

  • Gum Arabic

  • This compound

  • Deionized water

  • Glutaraldehyde solution (25% w/v) (optional, for cross-linking)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (B78521) (1 M)

Procedure:

  • Prepare Polymer Solutions:

    • Prepare a 2% (w/v) gelatin solution by dissolving gelatin in deionized water at 50°C with continuous stirring.

    • Prepare a 2% (w/v) gum arabic solution by dissolving it in deionized water at room temperature.

  • Emulsification:

    • Add the desired amount of this compound to the gelatin solution. A typical starting core-to-wall ratio is 1:1.

    • Homogenize the mixture using a high-shear mixer to form a fine oil-in-water emulsion. The droplet size will influence the final microcapsule size.

  • Coacervation:

    • Add the gum arabic solution to the emulsion while maintaining the temperature at 50°C and stirring.

    • Slowly adjust the pH of the mixture to 4.0-4.5 using 1 M HCl. This will induce the coacervation, and a polymer-rich phase will deposit around the oil droplets.

  • Maturation and Hardening:

    • Gradually cool the mixture to 10°C in an ice bath while continuing to stir. This allows the polymer shell to solidify.

    • (Optional) For a more robust shell, add a cross-linking agent. Slowly add a small amount of glutaraldehyde solution and adjust the pH to 9.0 with 1 M NaOH. Stir for several hours.

  • Washing and Drying:

    • Allow the microcapsules to settle, decant the supernatant.

    • Wash the microcapsules several times with deionized water.

    • Dry the microcapsules, for example, by freeze-drying or spray drying, to obtain a free-flowing powder.

Protocol 2: Microencapsulation of this compound using Spray Drying

This protocol is a general guideline for spray drying encapsulation.[17][18][19]

Materials:

  • This compound

  • Wall material (e.g., modified starch, maltodextrin, gum arabic)

  • Deionized water

  • Emulsifier (e.g., Tween 80), if necessary

Procedure:

  • Prepare the Feed Emulsion:

    • Dissolve the wall material in deionized water to create a solution (e.g., 20-40% w/v).

    • Disperse this compound in the wall material solution. The ratio of core to wall material can be varied (e.g., 1:2 to 1:4).

    • If a stable emulsion does not form, add a small amount of a suitable emulsifier.

    • Homogenize the mixture using a high-shear mixer to create a stable emulsion with a small droplet size.

  • Spray Drying:

    • Set the spray dryer parameters. Typical starting parameters are:

      • Inlet temperature: 160-180°C

      • Outlet temperature: 80-100°C

      • Feed flow rate: Adjusted to maintain the desired outlet temperature.

    • Pump the emulsion through the atomizer of the spray dryer.

    • The hot air rapidly evaporates the water, forming solid microcapsules.

  • Collection:

    • The dried microcapsule powder is separated from the air stream by a cyclone separator and collected.

Protocol 3: Evaluation of Volatility using Headspace GC-MS

This protocol provides a general procedure for measuring the concentration of this compound in the headspace of a formulation.[2][4][14][15]

Equipment and Materials:

  • Headspace autosampler

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Headspace vials (e.g., 20 mL) with caps (B75204) and septa

  • The formulation containing this compound

  • A standard of this compound for calibration

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of your formulation into a headspace vial.

    • Immediately seal the vial with a cap and septum.

  • Headspace Generation:

    • Place the vial in the headspace autosampler.

    • Incubate the vial at a controlled temperature (e.g., 40°C, 60°C) for a specific time (e.g., 30 minutes) to allow the volatile components to reach equilibrium between the sample and the headspace.

  • GC-MS Analysis:

    • The autosampler will inject a known volume of the headspace gas into the GC-MS system.

    • The components are separated on the GC column and detected by the mass spectrometer.

    • Develop a suitable GC-MS method to separate this compound from other volatile components and to identify it based on its mass spectrum.

  • Quantification:

    • Create a calibration curve by analyzing known concentrations of the this compound standard in the same matrix if possible, or in a suitable solvent.

    • Calculate the concentration of this compound in the headspace of your formulation by comparing its peak area to the calibration curve.

    • Compare the headspace concentration of the original formulation with the reformulated versions (with encapsulation or co-solvents) to quantify the reduction in volatility.

Visualization of Workflows and Concepts

experimental_workflow_encapsulation cluster_prep Preparation cluster_process Encapsulation Process cluster_post Post-Processing cluster_analysis Analysis prep Prepare Polymer Solution and Core Material emulsify Emulsification (High-Shear Mixing) prep->emulsify encapsulate Induce Encapsulation (e.g., pH change, Spray Drying) emulsify->encapsulate harden Hardening/Drying encapsulate->harden collect Collect Microcapsules harden->collect analyze Analyze Volatility (Headspace GC-MS) collect->analyze

Caption: Experimental workflow for microencapsulation to reduce volatility.

logical_relationship_volatility_reduction cluster_problem Problem cluster_strategies Strategies cluster_mechanisms Mechanisms cluster_outcome Outcome problem High Volatility of This compound encapsulation Encapsulation problem->encapsulation leads to cosolvent Co-solvent Addition problem->cosolvent leads to barrier Physical Barrier (Polymer Shell) encapsulation->barrier works by vp_reduction Vapor Pressure Lowering (Raoult's Law) cosolvent->vp_reduction works by outcome Reduced Volatility & Controlled Release barrier->outcome results in vp_reduction->outcome results in

References

Mitigating interactions between 2-n-Nonyl-1,3-dioxolane and other excipients

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-n-Nonyl-1,3-dioxolane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential interactions between this compound and other excipients in pharmaceutical formulations. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to specific questions and solutions to problems you may encounter when working with this compound.

Chemical Stability

Q1: My formulation containing this compound shows a drop in pH and the appearance of a new peak in my chromatogram over time. What could be the cause?

A1: This is likely due to the acid-catalyzed hydrolysis of the 1,3-dioxolane (B20135) ring. The cyclic acetal (B89532) structure of this compound is susceptible to degradation in acidic conditions, breaking down into decanal (B1670006) and ethylene (B1197577) glycol. The formation of acidic degradants can further catalyze the reaction, leading to a drop in pH.

Troubleshooting:

  • pH Control: Ensure the pH of your formulation is maintained above 7.0. 1,3-Dioxolanes are generally stable in neutral to basic conditions.[1] Consider using a suitable buffering agent to maintain a stable pH.

  • Excipient Screening: Avoid the use of acidic excipients that could lower the formulation's pH.

  • Moisture Content: Minimize the amount of water in your formulation, as water is required for hydrolysis.

  • Storage Conditions: Store the formulation in a cool, dry place to reduce the rate of potential hydrolytic degradation.

Q2: I am observing a loss of potency of my active pharmaceutical ingredient (API) and the formation of unknown impurities in my formulation containing this compound. What type of interaction could be occurring?

A2: Besides hydrolysis, this compound can be susceptible to oxidation, which could potentially interact with your API. Additionally, the degradation products of this compound, such as decanal (an aldehyde), can be reactive. Aldehydes can react with primary and secondary amine groups in APIs, leading to the formation of Schiff bases or other adducts, resulting in a loss of API potency and the formation of new impurities.

Troubleshooting:

  • Antioxidant Addition: Consider the inclusion of antioxidants such as butylated hydroxytoluene (BHT) or alpha-tocopherol (B171835) to prevent oxidative degradation. Compatibility testing with the chosen antioxidant is recommended.

  • Inert Atmosphere: During manufacturing, consider processing under an inert atmosphere (e.g., nitrogen) to minimize exposure to oxygen.

  • API-Excipient Compatibility Study: Perform a thorough compatibility study of your API with this compound and its potential degradation products (decanal and ethylene glycol) to identify any potential reactions.

Physical Interactions and Formulation Properties

Q3: My transdermal patch formulation containing this compound is showing changes in its adhesive properties and appearance (e.g., becoming tacky or cloudy) over time. Why is this happening?

A3: this compound can act as a plasticizer, which can affect the physical properties of polymers used in transdermal patches.[2] It can interact with the polymer matrix, leading to changes in adhesiveness, flexibility, and clarity. Phase separation or migration of the excipient to the surface could also cause these changes.

Troubleshooting:

  • Polymer Compatibility: Screen different types of polymers (e.g., acrylics, silicones, polyisobutylenes) for compatibility with this compound. The choice of polymer can significantly impact the physical stability of the patch.

  • Concentration Optimization: The concentration of this compound is critical. A concentration that is too high can lead to excessive plasticization and loss of adhesion. Systematically evaluate a range of concentrations to find the optimal level that provides the desired penetration enhancement without compromising the physical properties of the patch.

  • Homogeneity: Ensure that this compound is uniformly dispersed within the polymer matrix during the manufacturing process to prevent phase separation.

Q4: I am developing a cream formulation, and it is showing signs of instability, such as phase separation or changes in viscosity, after adding this compound.

A4: this compound is a lipophilic molecule and can interfere with the emulsifying system of a cream. It may disrupt the interfacial film formed by the emulsifier, leading to coalescence of the dispersed phase and eventual phase separation. It can also affect the rheological properties of the gelling agents used to structure the cream.

Troubleshooting:

  • Emulsifier Selection: The choice of emulsifier is crucial. You may need to screen different emulsifiers or use a combination of emulsifiers to ensure a stable emulsion in the presence of this compound. Consider both non-ionic and anionic emulsifiers.

  • Gelling Agent Compatibility: Evaluate the compatibility of this compound with your chosen gelling agent (e.g., carbomers, cellulose (B213188) derivatives). Observe for any changes in viscosity, clarity, or texture of the gel base after incorporating the excipient.

  • Order of Addition: The order in which ingredients are added during the emulsification process can impact stability. Experiment with adding this compound at different stages of the manufacturing process.

Data Presentation

Table 1: Predicted Stability Profile of this compound under Stress Conditions

Stress ConditionPredicted StabilityPotential Degradation Products
Acidic Hydrolysis (pH < 7)LabileDecanal, Ethylene Glycol
Basic Hydrolysis (pH > 7)Stable-
OxidationSusceptiblePeroxides, Aldehydes, Carboxylic Acids
Thermal StressModerately StableDecomposition of the nonyl side chain
Photochemical StressSusceptiblePhoto-oxidation products

Table 2: Enhanced Econazole (B349626) Penetration with this compound [3]

ParameterFormulation without this compoundFormulation with 18% this compoundFold Increase
Econazole in Ventral/Intermediate Nail Plate Center (µg/mg)1.78 ± 0.3211.1 ± 2.6~6
Total Econazole Absorbed (mg)0.2 ± 0.147.5 ± 22.0~200

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.

1. Acidic and Basic Hydrolysis:

  • Prepare solutions of this compound in 0.1 N HCl and 0.1 N NaOH.
  • Prepare a control solution in purified water.
  • Store the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24, 48, 72 hours).
  • At each time point, withdraw a sample, neutralize it, and analyze by a suitable stability-indicating method (e.g., GC-MS).

2. Oxidative Degradation:

  • Prepare a solution of this compound in a solution of 3% hydrogen peroxide.
  • Store the solution at room temperature, protected from light, for a specified period.
  • Analyze samples at predetermined time points.

3. Thermal Degradation:

  • Place a sample of neat this compound in a controlled temperature oven (e.g., 80°C).
  • Analyze samples at predetermined time points.

4. Photostability:

  • Expose a sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
  • A control sample should be protected from light.
  • Analyze both samples after the exposure period.

Analytical Method:

  • A Gas Chromatography-Mass Spectrometry (GC-MS) method is suitable for separating and identifying the volatile degradation products of this compound.

Protocol 2: API-Excipient Compatibility Study

This protocol describes a method to assess the compatibility of an Active Pharmaceutical Ingredient (API) with this compound.

1. Sample Preparation:

  • Prepare binary mixtures of the API and this compound in a 1:1 ratio (by weight).
  • Prepare individual samples of the API and this compound as controls.
  • If the API is a solid, ensure intimate mixing.
  • Store the samples under accelerated stability conditions (e.g., 40°C/75% RH) and at room temperature.

2. Analysis:

  • At initial, 1, 2, and 4-week time points, analyze the samples for:
  • Appearance: Note any changes in color, clarity, or physical state.
  • API Purity and Degradation: Use a validated stability-indicating HPLC method to determine the purity of the API and quantify any degradation products.
  • This compound Degradation: Use a suitable method (e.g., GC-MS) to assess the degradation of the excipient.

3. Interpretation:

  • A significant increase in the degradation of the API or the formation of new impurities in the binary mixture compared to the individual controls indicates an incompatibility.

Mandatory Visualizations

Hydrolysis_Pathway Dioxolane This compound TransitionState Protonated Intermediate Dioxolane->TransitionState H+ (Acidic Conditions) + H2O Products Decanal + Ethylene Glycol TransitionState->Products Ring Opening

Caption: Acid-catalyzed hydrolysis of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_interpretation Interpretation API API Mix Binary Mixture (1:1) API->Mix Excipient This compound Excipient->Mix Accelerated Accelerated (e.g., 40°C/75% RH) Mix->Accelerated RoomTemp Room Temperature Mix->RoomTemp Timepoints Timepoints (0, 1, 2, 4 weeks) Accelerated->Timepoints RoomTemp->Timepoints HPLC HPLC (API Purity) Timepoints->HPLC GCMS GC-MS (Excipient Degradation) Timepoints->GCMS Visual Visual Inspection Timepoints->Visual Result Assess Compatibility HPLC->Result GCMS->Result Visual->Result

Caption: Workflow for an API-excipient compatibility study.

Troubleshooting_Logic Start Formulation Issue Observed Chemical Chemical Instability? Start->Chemical Physical Physical Instability? Start->Physical pH_Drop pH Drop / New Peaks Chemical->pH_Drop Yes Potency_Loss API Potency Loss Chemical->Potency_Loss No Patch_Change Patch Property Change Physical->Patch_Change Yes Cream_Separation Cream Phase Separation Physical->Cream_Separation No Sol_Hydrolysis Check pH, Moisture (Consider Buffer) pH_Drop->Sol_Hydrolysis Sol_Oxidation Add Antioxidant Inert Atmosphere Potency_Loss->Sol_Oxidation Sol_Polymer Screen Polymers Optimize Concentration Patch_Change->Sol_Polymer Sol_Emulsion Screen Emulsifiers Check Gelling Agent Cream_Separation->Sol_Emulsion

Caption: Troubleshooting decision tree for formulation issues.

References

Adjusting pH of formulations containing 2-n-Nonyl-1,3-dioxolane for optimal efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals working with formulations containing 2-n-Nonyl-1,3-dioxolane. It provides troubleshooting advice and detailed protocols to address challenges related to pH adjustment for ensuring the stability and optimal efficacy of your formulations.

Frequently Asked Questions (FAQs)

Q1: My formulation containing this compound is losing efficacy over time. What is the likely cause?

A1: The most probable cause is the chemical degradation of this compound via hydrolysis, especially in acidic conditions. This compound is a ketal, a functional group known to be unstable in the presence of acid.[1][2][3] The 1,3-dioxolane (B20135) ring can be cleaved by acid-catalyzed hydrolysis to yield nonanal (B32974) and ethylene (B1197577) glycol, rendering the molecule inactive. This reaction is often the rate-determining step in the degradation process.[3]

Q2: What is the optimal pH range to maintain the stability of this compound?

A2: To prevent acid-catalyzed hydrolysis, formulations should be maintained at a neutral to slightly alkaline pH, typically in the range of pH 7.0 to 8.5 . Acetals and ketals are known to be stable under basic conditions.[3] The stability significantly decreases as the pH drops below 7.0.[2] It is crucial to perform pH-dependent stability studies for your specific formulation to identify the optimal pH.

Q3: How can I confirm that this compound is degrading in my formulation?

A3: You can confirm degradation by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). These methods can separate and quantify the intact this compound from its degradation products (nonanal and ethylene glycol). A decrease in the peak area corresponding to the parent compound and the appearance of new peaks corresponding to the degradants over time is a clear indication of instability.

Q4: My target application requires a slightly acidic environment. How can I formulate this compound for this purpose?

A4: This is a significant challenge due to the inherent acid-lability of the molecule.[4] However, several strategies can be explored:

  • Encapsulation: Using pH-sensitive polymers or liposomes to encapsulate this compound can protect it from the acidic environment until it reaches the target site.[5][6][7] Materials like HPMCP HP55, which is insoluble in acidic conditions but dissolves at higher pH, could be beneficial.[8]

  • In-situ Buffering: Including buffering agents in the formulation can help maintain a localized microenvironment with a higher pH, thus protecting the compound.[4]

  • Prodrug Approach: Modifying the molecule to a more stable form that converts to the active this compound at the target site could be a viable, though more complex, strategy.

Q5: What type of buffer should I use to adjust the pH of my formulation?

A5: Phosphate-based buffers (e.g., phosphate-buffered saline, PBS) or borate (B1201080) buffers are commonly used for maintaining pH in the neutral to slightly alkaline range. The choice of buffer will depend on the desired pH, the ionic strength requirements of your formulation, and compatibility with other excipients. It is essential to test the compatibility and long-term stability of this compound with the chosen buffer system.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of Potency / Efficacy Acid-catalyzed hydrolysis of the 1,3-dioxolane ring.1. Measure the pH of your formulation. 2. Adjust the pH to a range of 7.0-8.5 using a suitable buffer (e.g., phosphate (B84403) buffer). 3. Perform a pH-dependent stability study (see Protocol 1) to confirm stability at the new pH.
Phase Separation or Precipitation pH shift causing changes in the solubility of formulation components.1. Verify the pH of the formulation. 2. Evaluate the solubility of this compound and other excipients at different pH values. 3. Consider using co-solvents or surfactants to improve solubility and stability across the required pH range.
Inconsistent Results Between Batches Variability in the initial pH of raw materials or inaccurate pH adjustment.1. Implement a strict pH measurement and adjustment protocol for all batches. 2. Ensure all raw materials are tested for pH before use. 3. Calibrate your pH meter regularly.

Experimental Protocols

Protocol 1: pH-Dependent Stability Study

This protocol outlines a method to assess the stability of this compound in a formulation at different pH values.

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) to cover a pH range from 4.0 to 9.0 at 1.0 pH unit intervals.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO).

    • Spike the stock solution into each buffer to achieve the final desired concentration of the active ingredient. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid affecting the stability.

  • Incubation:

    • Divide each pH sample into aliquots for different time points.

    • Store the samples at controlled temperature and humidity conditions (e.g., 25°C/60% RH and 40°C/75% RH for accelerated stability testing).

  • Time Points: Pull samples for analysis at predetermined time points (e.g., T=0, 24h, 48h, 1 week, 2 weeks, 1 month).

  • Analysis:

    • At each time point, analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

    • Quantify the percentage of intact this compound remaining.

  • Data Presentation: Summarize the results in a table showing the percentage of the compound remaining at each pH and time point.

Hypothetical Stability Data for this compound at 40°C

pH% Remaining (T=0)% Remaining (1 week)% Remaining (4 weeks)
4.0100%45.2%< 5%
5.0100%75.8%30.1%
6.0100%91.3%72.5%
7.0100%98.9%95.4%
7.4100%99.2%98.1%
8.0100%99.5%98.8%
Protocol 2: HPLC Method for Purity Assessment

This protocol provides a general HPLC method for quantifying this compound. This method should be optimized and validated for your specific formulation.

Methodology:

Parameter Condition
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or Gradient elution with Acetonitrile and Water
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detector UV at 210 nm (as this compound lacks a strong chromophore, alternative detection like Refractive Index (RI) or Mass Spectrometry (MS) may be required)
Column Temperature 30°C

Visual Guides

The following diagrams illustrate the key chemical pathway and a recommended workflow for formulation development.

cluster_hydrolysis Acid-Catalyzed Hydrolysis Pathway A This compound B Protonation of Oxygen A->B + H⁺ C Carboxonium Ion (Rate-Determining Step) B->C D Attack by Water C->D + H₂O E Hemiketal Intermediate D->E F Deprotonation & Cleavage E->F G Nonanal + Ethylene Glycol F->G - H⁺ H_plus H+ Water H₂O

Caption: Acid-catalyzed hydrolysis of this compound.

cluster_workflow pH Adjustment & Stability Workflow start Start: Define Formulation Goal prep Prepare Formulation (without pH adjustment) start->prep measure_ph Measure Initial pH prep->measure_ph is_ph_ok Is pH in 7.0-8.5 range? measure_ph->is_ph_ok adjust_ph Adjust pH with Buffer System is_ph_ok->adjust_ph No stability_test Perform pH-Dependent Stability Study (Protocol 1) is_ph_ok->stability_test Yes adjust_ph->stability_test is_stable Is Formulation Stable? stability_test->is_stable final Finalize Formulation Protocol is_stable->final Yes reformulate Reformulate (e.g., Encapsulation) is_stable->reformulate No reformulate->prep

Caption: Workflow for pH adjustment and stability testing.

References

Validation & Comparative

A Comparative Analysis of 2-n-Nonyl-1,3-dioxolane and Other Chemical Penetration Enhancers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of transdermal drug delivery, the quest for effective and safe penetration enhancers is paramount. These molecules are crucial for overcoming the formidable barrier of the stratum corneum, enabling therapeutic agents to reach their target sites within the skin or enter systemic circulation. This guide provides a comparative analysis of 2-n-Nonyl-1,3-dioxolane against other well-established chemical penetration enhancers, offering researchers, scientists, and drug development professionals a comprehensive overview based on available experimental data.

Performance Evaluation of Penetration Enhancers

The efficacy of a chemical penetration enhancer is typically quantified by its ability to increase the flux of a drug across the skin. This is often expressed as an enhancement ratio (ER), which is the ratio of the drug's flux with the enhancer to its flux without it. While direct comparative studies on the skin penetration enhancement of this compound are limited in the available literature, its remarkable efficacy has been demonstrated in enhancing the penetration of the antifungal drug econazole (B349626) into human nails.

This compound: A Case Study in Nail Penetration

A significant study investigating the effect of this compound on econazole delivery into the human nail plate revealed its potent enhancing capabilities. The inclusion of 18% this compound in a nail lacquer formulation resulted in a 6-fold increase in the concentration of econazole in the ventral/intermediate nail plate compared to a control formulation without the enhancer.[1][2] Furthermore, the total amount of econazole absorbed through the nail into a supporting bed was nearly 200-fold greater with this compound.[1][2]

Table 1: Performance of this compound in Enhancing Econazole Nail Penetration

ParameterWithout this compoundWith 18% this compoundFold Increase
Econazole in Ventral/Intermediate Nail Plate (µg/mg of nail powder)1.78 ± 0.3211.1 ± 2.6~6
Total Absorbed Econazole (mg)0.2 ± 0.147.5 ± 22.0~200

Data from a study on human nails over a 14-day period.[2]

The proposed mechanism for this substantial enhancement is believed to occur at the formulation/nail interface, where this compound may act as a plasticizer and promote the formation of a resilient film that facilitates the rapid release of the drug.[1]

Comparative Analysis with Other Chemical Penetration Enhancers on Skin

While direct skin permeation data for this compound is scarce, a vast body of research exists for other classes of chemical enhancers. The following tables summarize the performance of common enhancers like fatty acids, sulfoxides, and terpenes from various studies. It is important to note that the enhancement ratio is dependent on the drug, vehicle, concentration of the enhancer, and the skin model used.

Oleic Acid

Oleic acid, an unsaturated fatty acid, is a well-known penetration enhancer that is thought to increase skin permeability by fluidizing the lipids in the stratum corneum and inducing phase separation.[3]

Table 2: Performance of Oleic Acid as a Skin Penetration Enhancer

DrugEnhancer ConcentrationSkin ModelEnhancement Ratio (ER)
Piroxicam (B610120)1.0% w/wExcised rat skinHighest among tested enhancers (exact value not specified)[4]
Diclofenac Diethylamine0.75%Ex vivo human skinPromoted rapid permeation
TenoxicamCombination with propylene (B89431) glycolCarbopol 940 gelsIncreased absorption
Dimethyl Sulfoxide (DMSO)

DMSO is a powerful aprotic solvent that enhances penetration by interacting with both the lipid and protein components of the stratum corneum, thereby disrupting the skin's barrier function.[[“]] It is effective for a wide range of drugs.[[“]]

Table 3: Performance of Dimethyl Sulfoxide (DMSO) as a Skin Penetration Enhancer

DrugEnhancer ConcentrationSkin ModelEnhancement Ratio (ER) / Flux Increase
Various drugs50% and aboveNot specifiedSignificant increase in flux (up to 4-4.5 fold)[[“]][6]
EstradiolNot specifiedNot specified4x increase in skin permeation[[“]]
IbuprofenNot specifiedNot specifiedNo significant influence on permeation[7]
Terpenes

Terpenes, derived from essential oils, are generally regarded as safe and effective penetration enhancers.[8] Their mechanism of action is primarily attributed to the disruption of the intercellular lipid structure of the stratum corneum.[4] The enhancement effect of terpenes can vary significantly based on their chemical structure and the lipophilicity of the drug.[9]

Table 4: Performance of Terpenes as Skin Penetration Enhancers

DrugTerpene EnhancerSkin ModelEnhancement Ratio (ER)
Lipophilic small moleculesVarious (nerolidol, carvacrol, borneol, etc.)Human, pig, mouse, rat skin1.06 - 256.80[9]
PiroxicamCineolWistar rat skinNo significant improvement[10]

Experimental Protocols: In Vitro Skin Permeation Study

The following is a detailed methodology for a typical in vitro skin permeation study using Franz diffusion cells, a standard apparatus for evaluating the transdermal absorption of drugs.

Objective: To determine the permeation profile of a drug across an excised skin membrane in the presence and absence of a penetration enhancer.
Materials and Apparatus:
  • Franz diffusion cells

  • Excised skin (human or animal, e.g., porcine ear skin)

  • Test formulation (with and without penetration enhancer)

  • Receptor solution (e.g., phosphate-buffered saline, PBS)

  • Magnetic stirrer

  • Water bath with temperature control

  • High-performance liquid chromatography (HPLC) system or other suitable analytical instrument

  • Micro-syringes for sampling

Procedure:
  • Skin Preparation:

    • Thaw frozen excised skin at room temperature.

    • Carefully remove any subcutaneous fat and connective tissue.

    • Cut the skin into sections large enough to be mounted on the Franz diffusion cells.

    • Equilibrate the skin sections in PBS for a defined period before mounting.

  • Franz Diffusion Cell Assembly:

    • Mount the prepared skin section between the donor and receptor chambers of the Franz cell, with the stratum corneum side facing the donor compartment.

    • Fill the receptor chamber with a known volume of pre-warmed (32°C or 37°C) receptor solution, ensuring no air bubbles are trapped beneath the skin.

    • Place a magnetic stir bar in the receptor chamber and place the cell in a water bath maintained at the desired temperature.

  • Dosing and Sampling:

    • Apply a precise amount of the test formulation (e.g., 5-10 mg/cm²) to the surface of the skin in the donor chamber.

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample (e.g., 200 µL) from the receptor chamber through the sampling port.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution to maintain a constant volume.

  • Sample Analysis:

    • Analyze the collected samples for drug concentration using a validated analytical method, such as HPLC.

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point, correcting for sample removal.

    • Plot the cumulative amount of drug permeated per unit area against time.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.

    • Calculate the enhancement ratio (ER) by dividing the steady-state flux of the formulation with the enhancer by the steady-state flux of the control formulation (without the enhancer).

Visualization of Experimental Workflow and Mechanisms

Experimental Workflow

The following diagram illustrates the key steps involved in an in vitro skin permeation study using a Franz diffusion cell.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_skin Skin Preparation (Excise, Clean, Equilibrate) prep_franz Franz Cell Assembly (Mount Skin, Fill Receptor) prep_skin->prep_franz prep_enhancer Formulation Preparation (With/Without Enhancer) dosing Dosing (Apply Formulation to Donor) prep_enhancer->dosing prep_franz->dosing sampling Sampling (Withdraw from Receptor at Intervals) dosing->sampling analysis Sample Analysis (e.g., HPLC) sampling->analysis calc_flux Calculate Flux (Jss) analysis->calc_flux calc_er Calculate Enhancement Ratio (ER) calc_flux->calc_er

Caption: Workflow of an in vitro skin permeation study using Franz diffusion cells.

Mechanisms of Chemical Penetration Enhancers

Chemical penetration enhancers primarily work by disrupting the highly organized structure of the stratum corneum. The following diagram illustrates the main pathways of drug penetration and the points of intervention for enhancers.

G cluster_skin Stratum Corneum cluster_enhancers Chemical Penetration Enhancers corneocytes Corneocytes (Bricks) lipids Intercellular Lipids (Mortar) enhancer1 Lipid Disruption (e.g., Oleic Acid, Terpenes) enhancer1->lipids Fluidizes/Disrupts enhancer2 Protein Interaction (e.g., DMSO) enhancer2->corneocytes Alters Keratin enhancer3 Increased Partitioning drug Drug Molecule enhancer3->drug Increases Solubility in SC drug->corneocytes Penetration Pathways drug->lipids Penetration Pathways

Caption: General mechanisms of action for chemical penetration enhancers in the stratum corneum.

Signaling Pathways

The current body of literature does not provide specific details on the signaling pathways that may be affected by this compound. The primary mechanism of action for most chemical penetration enhancers is considered to be a direct physicochemical interaction with the components of the stratum corneum, leading to a reversible disruption of its barrier function, rather than a receptor-mediated signaling cascade.

Conclusion

This compound has demonstrated exceptional potential as a penetration enhancer, particularly in the challenging barrier of the human nail. While direct comparative data on its efficacy for skin penetration is needed, the existing evidence suggests it is a powerful agent worthy of further investigation for transdermal applications. In comparison, established enhancers like oleic acid, DMSO, and terpenes have a well-documented history of enhancing the skin permeation of a wide variety of drugs, albeit with varying degrees of efficacy and potential for skin irritation. The selection of an appropriate penetration enhancer remains a critical step in the development of effective and safe transdermal drug delivery systems, requiring careful consideration of the drug's physicochemical properties, the desired delivery profile, and the potential for local toxicity. Future research should focus on direct, head-to-head comparisons of novel enhancers like this compound with traditional enhancers on standardized skin models to provide a clearer picture of their relative performance.

References

A Comparative Guide: 2-n-Nonyl-1,3-dioxolane and Oleic Acid as Topical Delivery Enhancers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

In the development of topical and transdermal drug delivery systems, overcoming the barrier properties of the skin and its appendages is a primary challenge. Penetration enhancers are crucial excipients that reversibly decrease the barrier's resistance, facilitating the delivery of active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of two such enhancers: 2-n-Nonyl-1,3-dioxolane and oleic acid.

It is important to note at the outset that while both are recognized for their enhancement capabilities, the available scientific literature predominantly evaluates this compound for ungual (nail) delivery and oleic acid for dermal (skin) delivery . This guide will, therefore, compare their efficacy within these distinct contexts, providing a detailed overview of their mechanisms, quantitative performance, and the experimental protocols used for their evaluation.

Mechanisms of Action: A Tale of Two Barriers

The efficacy of a penetration enhancer is intrinsically linked to its mechanism of action on the specific biological barrier it is intended to overcome.

This compound: This compound, also known as SEPA® (Soft Enhancement of Percutaneous Absorption), is suggested to enhance drug penetration into the nail plate primarily by acting at the formulation/nail interface.[1][2] Unlike enhancers that modify the internal structure of the barrier, this compound is thought to exert a plasticizing effect, promoting the formation of a resilient film that adheres to the nail.[2][3] This film facilitates the rapid release and subsequent permeation of the API from the lacquer into the nail plate.[2] Studies have shown that the enhancer itself does not significantly penetrate the nail, reinforcing the hypothesis of an interfacial mechanism.[1]

cluster_0 Formulation Layer cluster_1 Nail Plate Formulation Nail Lacquer Formulation API_Form API (e.g., Econazole) Enhancer This compound (SEPA®) NailSurface Nail Surface API_Form->NailSurface Enhanced release from formulation Enhancer->NailSurface Forms resilient film at interface API_Nail API Penetration NailSurface->API_Nail Increased Partitioning NailMatrix Keratin (B1170402) Nail Matrix API_Nail->NailMatrix Diffusion

Mechanism of this compound on Nail

Oleic Acid: A well-studied unsaturated fatty acid, oleic acid enhances skin penetration primarily by disrupting the highly ordered lipid structure of the stratum corneum, the outermost layer of the skin.[4] Its proposed mechanisms include:

  • Lipid Fluidization: The kinked structure of the oleic acid molecule inserts into the intercellular lipid bilayers of the stratum corneum, disrupting their tight packing and increasing their fluidity. This makes the barrier more permeable to drugs.

  • Phase Separation: At higher concentrations, oleic acid can form separate fluid-like pools or domains within the lipid bilayers. These domains create defects in the barrier, providing a less resistant pathway for drug permeation.[5]

cluster_0 Stratum Corneum (SC) SC_Lipids Highly Ordered Intercellular Lipids DisruptedLipids Fluidized Lipid Bilayers (Increased Permeability) SC_Lipids->DisruptedLipids Corneocytes Corneocytes OleicAcid Oleic Acid OleicAcid->SC_Lipids Disrupts Lipid Packing Drug Drug Molecule Drug->SC_Lipids Low Permeation Drug->DisruptedLipids Enhanced Permeation

Mechanism of Oleic Acid on Stratum Corneum

Comparative Efficacy: Quantitative Data

The following tables summarize the performance data for each enhancer. It is critical to consider the different experimental systems (human nail vs. skin) and the specific APIs used when interpreting these results.

Table 1: Efficacy of this compound in Ungual Delivery

Active IngredientConcentration of EnhancerSubstrateKey FindingsEnhancement RatioReference
Econazole (B349626)18%Human Nail PlateIncreased drug concentration in the inner nail plate.6.2-fold (in nail)[1][2]
Econazole18%Human Nail PlateIncreased total absorbed drug through the nail.~200-fold (through nail)[1][2]

Table 2: Efficacy of Oleic Acid in Dermal Delivery

Active IngredientConcentration of EnhancerSubstrateKey Findings (Steady-State Flux, Jss)Enhancement RatioReference
Lamotrigine (B1674446)Not specifiedNot specifiedHighest flux of 0.916 mg/cm²/h.3.55[6]
Alfuzosin HCl2.5%Rat SkinLowest skin retention of drug.-[7]
Nitrendipine (B1678957)Not specifiedSkin modelsHighest permeability coefficient among enhancers tested.Not specified[8]
Methylparaben20% (in benzyl (B1604629) alcohol)Not specified-2.4[4]
IndomethacinNot specified (in propylene (B89431) glycol)Skin-~10[4]

Experimental Protocols

The evaluation of penetration enhancers relies on standardized in vitro methodologies, most commonly employing Franz diffusion cells. The setup is adapted depending on the barrier being tested (skin or nail).

General In Vitro Permeation Study Workflow

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Membrane_Prep 1. Membrane Preparation (e.g., Excise Human Skin, Prepare Nail Plate) Cell_Setup 2. Franz Cell Assembly Membrane_Prep->Cell_Setup Receptor_Fluid 3. Fill Receptor Chamber (e.g., PBS) & Equilibrate Cell_Setup->Receptor_Fluid Formulation_App 4. Apply Formulation to Donor Chamber Receptor_Fluid->Formulation_App Sampling 5. Collect Samples from Receptor at Time Points Formulation_App->Sampling Analysis 6. Quantify API (e.g., HPLC, LC-MS) Sampling->Analysis Data_Calc 7. Calculate Flux (Jss) & Permeability Coeff. (Kp) Analysis->Data_Calc

Workflow for an In Vitro Permeation Study
Protocol for Dermal Permeation (Oleic Acid)

  • Apparatus: Franz-type vertical diffusion cells are typically used.[9][10]

  • Membrane: Excised human or animal (e.g., porcine, rat) skin is mounted between the donor and receptor chambers, with the stratum corneum facing the donor compartment.[7][11]

  • Receptor Solution: The receptor chamber is filled with a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4) and continuously stirred. The temperature is maintained at 32°C to simulate skin surface temperature.[12]

  • Dosing: The formulation containing the API and oleic acid is applied to the skin surface in the donor chamber.

  • Sampling and Analysis: At predetermined time intervals, aliquots are withdrawn from the receptor solution and replaced with fresh buffer. The concentration of the API in the samples is quantified using analytical techniques like High-Performance Liquid Chromatography (HPLC).[10]

  • Data Calculation: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the plot. The enhancement ratio is calculated by dividing the flux of the drug with the enhancer by the flux of the drug without the enhancer.

Protocol for Ungual Permeation (this compound)
  • Apparatus: A modified Franz diffusion cell or a specialized nail permeation system is used.[12][13]

  • Membrane: Whole human cadaver nail plates are cleaned, sometimes hydrated, and mounted between the chambers.[1][13]

  • Dosing Regimen: As nail permeation is significantly slower than skin permeation, studies often involve repeated dosing over an extended period (e.g., twice daily for 14 days).[1]

  • Sample Collection:

    • Permeated Drug: The total absorbed drug that has permeated completely through the nail is collected in a supporting bed (e.g., a cotton ball soaked in receptor fluid) under the nail.[1]

    • Drug within Nail: After the study period, the nail is removed. The concentration of the drug within different layers of the nail plate can be determined by physically separating the layers or by controlled drilling and analysis of the resulting nail powder.[1]

  • Analysis: The amount of drug in the support bed and within the nail powder is quantified, often using radiolabeled compounds ([¹⁴C]) or LC-MS for sensitive detection.[1][5]

Conclusion

Both this compound and oleic acid are effective penetration enhancers, but their applications and mechanisms are tailored to different biological barriers.

  • This compound has demonstrated significant efficacy in enhancing the delivery of antifungal agents into and through the dense keratin structure of the human nail. Its interfacial mechanism makes it a promising candidate for topical ungual formulations where altering the nail's internal structure is not required.

  • Oleic acid is a versatile and potent enhancer for dermal delivery. Its ability to fluidize the stratum corneum lipids has been shown to increase the permeation of a wide range of drugs. However, researchers should be mindful of its potential to cause skin irritation at higher concentrations.

The choice between these or other enhancers must be guided by the target barrier (skin vs. nail), the physicochemical properties of the API, and the desired delivery profile. The experimental data and protocols presented here provide a foundation for making informed decisions in the formulation and development of effective topical and transdermal therapies.

References

Unveiling the Potency of 2-n-Nonyl-1,3-dioxolane: A Comparative Guide to its Enhancing Effects on Active Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for effective transdermal and topical delivery systems is paramount. This guide provides an objective comparison of the performance of the penetration enhancer 2-n-Nonyl-1,3-dioxolane, also known as SEPA®, on various active pharmaceutical ingredients. Through a comprehensive review of experimental data, this document aims to validate its enhancing effect and provide a clear perspective on its application in formulation development.

Executive Summary

This compound has been investigated as a chemical penetration enhancer to improve the delivery of active compounds through the skin and nails. This guide synthesizes findings from key studies to evaluate its efficacy. Notably, its effect appears to be highly dependent on the active compound and the barrier membrane (skin versus nail). While demonstrating a significant enhancing effect for the antifungal agent econazole (B349626) in transungual delivery, its performance with a range of other drugs across the skin has been shown to be less pronounced compared to other enhancers.

Comparative Efficacy of this compound

The enhancing effect of this compound has been quantified for several active compounds. The following tables summarize the key performance data from in vitro studies.

Transungual Delivery of Econazole

A significant body of research highlights the substantial impact of this compound on the delivery of econazole through the human nail plate.

Active CompoundFormulation DetailMeasurementResult with this compoundResult without this compoundFold Increase
EconazoleNail LacquerDrug content in deep nail layer (µg/mg of nail powder)11.1 ± 2.61.78 ± 0.32~6
EconazoleNail LacquerTotal drug absorbed through the nail (mg)47.5 ± 22.00.2 ± 0.1~237

Data sourced from a study by Hui et al. (2003) where a nail lacquer containing 18% this compound was applied to human nails for 14 days.[1]

Transdermal Delivery of Various Active Compounds

In a comparative study, this compound was evaluated alongside other penetration enhancers for its ability to facilitate the transdermal delivery of six drugs with varying lipophilicity across hairless mouse skin. The results indicated a modest to negligible enhancing effect for most of the tested compounds when compared to a control formulation without an enhancer.

Active CompoundLipophilicity (log P)Enhancement Ratio with this compound
5-Fluorouracil-0.95Minimal
Caffeine-0.07Minimal
Salicyluric acid1.31Minimal
Salicylic acid2.26Minimal
Ibuprofen3.51Minimal
Triamcinolone Acetonide1.53Not specified, but noted as the largest increase among the tested drugs with this enhancer

Data is qualitatively summarized from a study by Morgan et al. (1995). The study concluded that this compound was the least effective enhancer tested and showed no correlation between its efficacy and the drug's lipophilicity.[2]

Mechanism of Action

The precise mechanism by which this compound enhances penetration is not fully elucidated but is believed to occur at the interface between the formulation and the skin or nail.[1] Unlike some enhancers that deeply penetrate the barrier, studies have shown that this compound itself does not permeate the nail to a significant extent.[1] It is hypothesized to act by modifying the lipid pathway for diffusion in the stratum corneum of the skin.[3] In the context of nail delivery, it has been suggested that it contributes to the formation of a resilient film on the nail surface, which may facilitate the release and subsequent penetration of the active compound.[3]

Proposed Mechanism of this compound in Transdermal Delivery cluster_0 Formulation cluster_1 Skin Barrier (Stratum Corneum) cluster_2 Deeper Skin Layers Formulation Topical Formulation (Drug + this compound) SC_surface Stratum Corneum Surface Formulation->SC_surface Application Lipid_bilayers Lipid Bilayer Disrupted Lipid Bilayer SC_surface->Lipid_bilayers:f0 Interface Interaction Lipid_bilayers:f0->Lipid_bilayers:f1 Viable_epidermis Viable Epidermis Lipid_bilayers:f1->Viable_epidermis Enhanced Drug Penetration Corneocytes Corneocytes

Caption: Proposed mechanism of this compound at the skin barrier.

Experimental Protocols

The following section details the methodologies for key experiments cited in the evaluation of this compound.

In Vitro Transungual Permeation Study (Adapted from Hui et al., 2003)

This protocol describes the method used to determine the enhancing effect of this compound on econazole penetration through the human nail.

1. Nail Preparation:

  • Human cadaver nails are cleaned and cut to an appropriate size.

  • The nails are mounted on a supporting bed (e.g., cotton ball) within a suitable apparatus that allows for the collection of the permeated drug.

2. Formulation Application:

  • A nail lacquer formulation containing a known concentration of radiolabeled ([¹⁴C]) econazole, with or without 18% this compound, is prepared.

  • A precise volume (e.g., 10 µL) of the formulation is applied to the dorsal surface of the nail.

  • Applications are repeated at regular intervals (e.g., twice daily) for a specified duration (e.g., 14 days).

3. Sample Collection and Analysis:

  • At the end of the study period, any unabsorbed formulation is removed from the nail surface.

  • The nail is sectioned, and the deeper layers are mechanically separated (e.g., by drilling).

  • The amount of radiolabeled econazole in the nail powder and the supporting bed is quantified using liquid scintillation counting.

4. Data Calculation:

  • The concentration of econazole in the deep nail layer is expressed as µg per mg of nail powder.

  • The total amount of econazole that has permeated through the nail is determined from the supporting bed.

In Vitro Skin Permeation Study (General Protocol)

This protocol outlines a standard method for assessing the transdermal permeation of active compounds using Franz diffusion cells.

1. Membrane Preparation:

  • Full-thickness skin from a suitable animal model (e.g., hairless mouse or porcine ear) or human cadaver skin is used.

  • The skin is carefully excised and, if necessary, the subcutaneous fat is removed. The skin is then mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment.

2. Franz Diffusion Cell Setup:

  • The receptor compartment of the Franz diffusion cell is filled with a suitable receptor medium (e.g., phosphate-buffered saline, sometimes with a solubilizing agent) and maintained at a constant temperature (typically 32°C or 37°C) with continuous stirring.

  • The prepared skin membrane is placed between the donor and receptor compartments.

3. Formulation Application:

  • A defined amount of the formulation (e.g., a solution or gel) containing the active compound and the penetration enhancer (or a control vehicle) is applied to the surface of the skin in the donor compartment.

4. Sampling:

  • At predetermined time intervals, aliquots of the receptor medium are withdrawn and replaced with an equal volume of fresh, pre-warmed medium.

5. Sample Analysis:

  • The concentration of the active compound in the collected samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

6. Data Analysis:

  • The cumulative amount of drug permeated per unit area of the skin is plotted against time.

  • The steady-state flux (Jss) is calculated from the slope of the linear portion of the curve.

  • The enhancement ratio (ER) is calculated by dividing the steady-state flux of the formulation with the enhancer by that of the control formulation.

Experimental Workflow for In Vitro Skin Permeation Study Start Start Prepare_Skin Prepare Skin Membrane Start->Prepare_Skin Setup_Franz_Cell Assemble Franz Diffusion Cell Prepare_Skin->Setup_Franz_Cell Apply_Formulation Apply Formulation to Donor Compartment Setup_Franz_Cell->Apply_Formulation Incubate Incubate at Controlled Temperature Apply_Formulation->Incubate Collect_Samples Collect Samples from Receptor Compartment at Timed Intervals Incubate->Collect_Samples Collect_Samples->Incubate Repeat Analyze_Samples Analyze Samples (e.g., HPLC) Collect_Samples->Analyze_Samples Calculate_Flux Calculate Permeation Parameters (Flux, ER) Analyze_Samples->Calculate_Flux End End Calculate_Flux->End

Caption: Workflow for a typical in vitro skin permeation study.

Conclusion

This compound demonstrates a variable and context-dependent enhancing effect on the penetration of active compounds. For transungual delivery, particularly of econazole, it has proven to be a potent enhancer, significantly increasing drug concentration in the deep nail layers. However, for transdermal delivery across the skin, its efficacy appears to be limited and less pronounced compared to other established enhancers for a range of drugs with different physicochemical properties.

Researchers and formulation scientists should carefully consider the specific application and the active compound when evaluating this compound as a potential penetration enhancer. The experimental protocols and comparative data presented in this guide offer a foundational resource for making informed decisions in the development of effective topical and transdermal drug delivery systems.

References

Navigating the Barrier: An In Vitro-In Vivo Comparison of 2-n-Nonyl-1,3-dioxolane as a Permeation Enhancer

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a notable gap in direct in vitro-in vivo correlation (IVIVC) studies for the skin permeation enhancement of 2-n-Nonyl-1,3-dioxolane. However, a detailed investigation into its effects on human nail, another challenging keratinized barrier, offers significant insights into its potential mechanism and efficacy. This guide synthesizes the available data, primarily from a key study on econazole (B349626) delivery to the nail, to provide a comparative analysis of this compound's performance and to extrapolate its potential application in dermal drug delivery.

Performance Data: A Case Study in Nail Permeation

A pivotal study investigated the effect of 18% this compound on the penetration of the antifungal drug econazole into human nail plates over a 14-day period. The results demonstrated a dramatic increase in drug delivery in the presence of the enhancer.

Performance MetricFormulation with this compound (Test)Formulation without this compound (Control)Fold Increase
Econazole in Ventral/Intermediate Nail Plate 11.1 ± 2.6 µg/mg of nail powder1.78 ± 0.32 µg/mg of nail powder~6
Total Absorbed Econazole (in support bed) 47.5 ± 22.0 µg0.2 ± 0.1 µg~200

Data sourced from a study on econazole penetration into the human nail.[1]

Experimental Protocols

The following outlines the methodology employed in the in vitro human nail permeation study, which can serve as a foundational protocol for designing future skin permeation studies.

In Vitro Nail Permeation Study Protocol
  • Nail Preparation: Human nail plates were cleaned with ethanol (B145695) before each application. The hydration of the nail was controlled to mimic physiological conditions.

  • Formulation Application: 10 µL of a nail lacquer formulation containing 0.45 mg of [¹⁴C]-labeled econazole, with or without 18% this compound, was applied to the nail surface twice daily for 14 days.[1]

  • Sample Collection and Analysis: After 14 days, the inner (ventral) section of the nail plate was mechanically drilled to collect nail powder. The amount of radiolabeled econazole in the nail powder and in a cotton support bed under the nail was quantified using scintillation counting.[1]

  • Data Analysis: The weight-normalized econazole content in the nail and the total absorbed dose in the support bed were calculated and compared between the test and control groups.[1]

Mechanism of Action and Experimental Workflow

The precise mechanism by which this compound enhances permeation through the skin is not fully elucidated in the available literature. However, studies on related dioxolanes suggest they modify the lipid diffusion pathway of the skin.[2] In the context of the nail, it is proposed that this compound acts as a plasticizer, promoting the formation of a resilient film that adheres to the nail surface and facilitates the release and penetration of the active drug.[2][3] Interestingly, the enhancer itself was not found to penetrate the nail well, suggesting its action is concentrated at the formulation-barrier interface.[1]

Diagrams of Experimental Workflow and Proposed Mechanism

experimental_workflow Experimental Workflow for In Vitro Nail Permeation Study cluster_prep Preparation cluster_application Application cluster_analysis Analysis prep_nail Human Nail Plate Preparation (Cleaning and Hydration Control) application Twice Daily Application of Formulation for 14 Days prep_nail->application prep_formulation Formulation Preparation ([¹⁴C]-Econazole +/- this compound) prep_formulation->application sampling Sample Collection (Nail Drilling and Support Bed) application->sampling quantification Scintillation Counting of [¹⁴C]-Econazole sampling->quantification data_analysis Data Comparison (Test vs. Control) quantification->data_analysis

Caption: Workflow of the in vitro econazole nail permeation study.

mechanism_of_action Proposed Mechanism of this compound on a Keratinized Barrier cluster_formulation Formulation on Surface cluster_barrier Keratinized Barrier (e.g., Stratum Corneum) enhancer This compound formulation Film Formation & Plasticizing Effect enhancer->formulation lipid_pathway Intercellular Lipid Pathway Modification enhancer->lipid_pathway hypothesized for skin drug Active Drug drug->formulation drug_release Enhanced Drug Release from Formulation formulation->drug_release facilitates penetration Increased Drug Penetration lipid_pathway->penetration drug_release->penetration

Caption: Proposed mechanism of this compound.

Comparison with Alternative Permeation Enhancers

While direct comparative studies are lacking, it is useful to contrast the proposed mechanism of this compound with other common permeation enhancers.

Enhancer ClassExample(s)General Mechanism of Action
Solvents Propylene Glycol, EthanolIncrease drug solubility and can alter the partitioning of the drug into the stratum corneum.[4]
Fatty Acids Oleic AcidDisrupt the lipid bilayer of the stratum corneum, increasing its fluidity.
Surfactants Sodium Lauryl SulfateInteract with both lipids and proteins in the stratum corneum, disrupting their structure.
Dioxolanes This compoundProposed to act as a plasticizer and film former at the barrier interface, and potentially modify lipid pathways.[2][3]

Conclusion

This compound demonstrates significant potential as a permeation enhancer, as evidenced by its profound effect on econazole delivery through the human nail. The available data suggests a mechanism centered on modifying the formulation's properties at the barrier interface, leading to enhanced drug release and penetration.

However, to establish a clear in vitro-in vivo correlation for skin permeation, further research is imperative. Future studies should focus on:

  • Conducting in vitro permeation tests using human or animal skin to quantify the flux, permeability coefficient, and enhancement ratio for various drugs in the presence of this compound.

  • Performing direct comparative studies against other well-established permeation enhancers.

  • Elucidating the specific biomechanical and physicochemical interactions between this compound and the stratum corneum.

  • Conducting in vivo studies in animal models or humans to correlate the in vitro findings with actual systemic absorption or local tissue concentration.

Such data will be critical for the drug development community to fully assess the utility of this compound in novel topical and transdermal drug delivery systems.

References

Comparing the performance of 2-n-Nonyl-1,3-dioxolane in different skin models (e.g., human vs. porcine)

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of topical and transdermal drug delivery, the efficacy of penetration enhancers is paramount. 2-n-Nonyl-1,3-dioxolane, a potent excipient, has demonstrated significant potential in augmenting the delivery of active pharmaceutical ingredients across biological barriers. This guide provides a comparative analysis of its performance, drawing upon available data from human nail studies and contextualizing these findings within the broader framework of skin permeation models, with a particular focus on the comparative histology and physiology of human and porcine skin.

Executive Summary

Direct comparative studies on the performance of this compound in human versus porcine skin are not available in the current body of scientific literature. However, extensive research on its effect in the human nail model, a highly keratinized barrier similar in some respects to the stratum corneum, offers valuable insights into its mechanism and efficiency. Porcine skin is widely recognized as a reliable surrogate for human skin in dermatological and transdermal research due to its remarkable similarities in epidermal and dermal structure, lipid composition, and permeability characteristics.[1][2][3] This guide, therefore, presents a detailed account of this compound's performance in the human nail model and provides a comprehensive comparison of human and porcine skin to extrapolate its potential efficacy in a relevant preclinical model.

Performance Data of this compound in Human Nail Model

A pivotal study investigated the enhancing effects of 18% this compound on the penetration of the antifungal drug econazole (B349626) into human nails. The results, summarized in the table below, demonstrate a dramatic increase in drug delivery in the presence of the enhancer.

Performance MetricFormulation with 18% this compound (Test)Formulation without this compound (Control)Fold Increase
Econazole in Inner Nail (µg/mg of nail powder) 11.1 ± 2.61.78 ± 0.32~6
Total Econazole Absorbed (mg) 47.5 ± 22.00.2 ± 0.1~200

Data sourced from Hui X, et al. J Pharm Sci. 2002.[4]

The study revealed that the concentration of econazole in the deep nail layer, the target site for antifungal treatment, was 14,000 times higher than the minimum inhibitory concentration (MIC) required to inhibit the growth of dermatophytes when this compound was included in the formulation.[4]

Comparison of Human and Porcine Skin Models

Porcine skin is a well-established and accepted model for predicting percutaneous absorption in humans.[1][5][6] The following table highlights the key histological and physiological similarities that underpin its use as a surrogate.

FeatureHuman SkinPorcine SkinReference
Epidermal Thickness 50-120 µm60-85 µm[2][3]
Stratum Corneum Thickness 10-20 µm17-28 µm[2][3]
Dermal Structure Similar collagen and elastic fiber distributionSimilar collagen and elastic fiber distribution
Hair Follicle Density Variable11-25 hairs/cm² (ear)[2]
Lipid Composition SimilarSimilar[5]
Permeability to Lipophilic Compounds -Closer permeability character to human skin than rat skin[1]

While there are minor differences, the overall architecture and barrier function of porcine skin closely resemble that of human skin, making it an excellent model for in vitro permeation studies.[3][7][8][9]

Experimental Protocols

The following is a detailed methodology for the in vitro human nail permeation study of econazole with this compound.

Objective: To determine the enhancing effect of this compound on the penetration of econazole into the deeper layers of the human nail.

Materials:

  • Human cadaver nails

  • Econail lacquer formulation with 18% this compound and [¹⁴C]-econazole (Test)

  • Econail lacquer formulation without this compound and with [¹⁴C]-econazole (Control)

  • Teflon one-chamber diffusion cells

  • Cotton balls

  • Ethanol

  • Micrometer-controlled drilling and nail powder removal system

  • Liquid scintillation counter

Procedure:

  • Human nails were mounted on Teflon diffusion cells.

  • A cotton ball moistened with normal saline was placed under the nail to simulate the nail bed and maintain hydration.[10]

  • 10 µL of the test or control lacquer was applied to the dorsal surface of the nails twice daily for 14 days.[4]

  • Before the morning application each day, the nail surface was cleaned with ethanol.[4]

  • After 14 days, the inner ventral section of the nail plate was assayed for absorbed drug content.[4]

  • A micrometer-controlled drilling system was used to remove nail powder from the inner section.[4]

  • The radioactivity of the nail powder was measured using a liquid scintillation counter to quantify the amount of [¹⁴C]-econazole.

Mechanism of Action and Signaling Pathways

The mechanism by which this compound enhances penetration is believed to occur at the formulation/nail interface.[4] It is proposed that the enhancer promotes the release of the active drug from the lacquer matrix, thereby increasing the thermodynamic activity and creating a higher concentration gradient to drive the drug into the nail plate.[10] Radiometric studies have indicated that this compound itself does not significantly penetrate the nail.[4][10]

G Proposed Mechanism of this compound as a Penetration Enhancer cluster_formulation Topical Formulation (Lacquer) cluster_interface Formulation/Barrier Interface cluster_barrier Biological Barrier (Nail/Stratum Corneum) Drug Drug (Econazole) Lacquer Lacquer Matrix Drug->Lacquer entrapped in Enhancer This compound Release Enhanced Drug Release Enhancer->Release promotes Lacquer->Release releases from Penetration Increased Drug Penetration Release->Penetration drives

Caption: Proposed mechanism of this compound.

Experimental Workflow

The following diagram illustrates the workflow for a typical in vitro skin permeation study, which would be applicable for testing this compound in both human and porcine skin models.

G Experimental Workflow for In Vitro Skin Permeation Study A Skin Preparation (Human or Porcine) B Mounting Skin on Franz Diffusion Cell A->B C Application of Formulation (with/without Enhancer) B->C D Sample Collection from Receptor Fluid C->D E Analysis of Drug Concentration (e.g., HPLC) D->E F Data Analysis (Flux, Permeability Coefficient) E->F

Caption: Workflow for in vitro skin permeation testing.

Conclusion

While direct comparative data for this compound in human and porcine skin is lacking, the substantial evidence of its potent enhancing effects in the human nail model provides a strong indication of its potential for skin applications. The well-documented similarities between human and porcine skin further support the translation of these findings and underscore the value of porcine skin as a predictive preclinical model. Future studies directly comparing the performance of this compound in these two skin models are warranted to provide definitive data for researchers and drug development professionals.

References

Unveiling the Permeation Landscape: 2-n-Nonyl-1,3-dioxolane's Influence on Hydrophilic and Lipophilic Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for effective transdermal delivery systems is ongoing. A key challenge lies in overcoming the skin's formidable barrier, the stratum corneum. Chemical permeation enhancers are a cornerstone of this endeavor, and 2-n-Nonyl-1,3-dioxolane has emerged as a noteworthy candidate. This guide provides a comparative analysis of this compound's efficacy in enhancing the permeation of both hydrophilic and lipophilic drugs, supported by experimental data and protocols.

Comparative Permeation Data: A Tale of Two Drug Types

The effectiveness of a permeation enhancer is often intrinsically linked to the physicochemical properties of the drug it is paired with, primarily its lipophilicity or hydrophilicity. The following tables summarize quantitative data from various in vitro studies, comparing the performance of this compound and other enhancers on both lipophilic and hydrophilic model drugs.

Lipophilic Drug Permeation
DrugEnhancerConcentration of EnhancerPermeation MetricEnhancement RatioReference
Econazole This compound 18% Amount in inner nail after 14 days (µg/mg) 6.2 [1]
EconazoleControl (no enhancer)-Amount in inner nail after 14 days (µg/mg)1.0[1]
IbuprofenThis compoundNot SpecifiedFlux Enhancement Ratio~1.5[2]
Triamcinolone AcetonideThis compoundNot SpecifiedFlux Enhancement Ratio~1.2[2]
IndomethacinCamphor5%Flux4.8-fold increase vs. control[3]
LidocaineCamphor5%Flux6.2-fold increase vs. control[3]
Hydrophilic Drug Permeation
DrugEnhancerConcentration of EnhancerPermeation MetricEnhancement RatioReference
5-Fluorouracil (B62378) This compound Not Specified Flux Enhancement Ratio ~1.0 (no significant enhancement) [2]
Caffeine This compound Not Specified Flux Enhancement Ratio ~1.0 (no significant enhancement) [2]
5-FluorouracilTerpenesNot SpecifiedPermeation EnhancementVaries (complex formation)[4]
CaffeineSodium Lauryl Sulfate (B86663)Not SpecifiedPermeability ParametersSignificant Increase[1]
Antipyrinel-Menthol5%Flux3.5-fold increase vs. control[5]
TegafurCamphor5%Flux7.1-fold increase vs. control[3]

Insights from the Data

The available data presents a nuanced picture of this compound's enhancement capabilities. For the lipophilic antifungal drug econazole, it demonstrated a significant 6.2-fold increase in permeation into the human nail.[1] However, a broader study examining its effect on a range of drugs with varying lipophilicities found it to be the least effective enhancer, showing no significant enhancement for hydrophilic drugs like 5-fluorouracil and caffeine.[2] This suggests that this compound's efficacy may be highly dependent on the specific drug and the barrier tissue (nail versus skin).

In contrast, other enhancers show more defined or broader activity. Camphor, for instance, has been shown to enhance the permeation of both lipophilic (indomethacin, lidocaine) and hydrophilic (tegafur) drugs.[3] Terpenes and surfactants like sodium lauryl sulfate are also effective for hydrophilic drugs.[1][4]

Experimental Protocols: A Closer Look at the Methodology

The following is a generalized experimental protocol for in vitro skin permeation studies, based on standard methodologies.

In Vitro Skin Permeation Study using Franz Diffusion Cells

1. Skin Membrane Preparation:

  • Excised human or animal (e.g., porcine) skin is used.

  • Subcutaneous fat and connective tissue are removed.

  • The skin is dermatomed to a uniform thickness (e.g., 500 µm).

  • The prepared skin is stored frozen until use.

2. Franz Diffusion Cell Assembly:

  • The frozen skin is thawed at room temperature.

  • The skin is mounted on the Franz diffusion cell, with the stratum corneum side facing the donor compartment.

  • The receptor compartment is filled with a suitable receptor medium (e.g., phosphate-buffered saline, pH 7.4) to maintain sink conditions.

  • The system is equilibrated to ensure the skin surface temperature is maintained at approximately 32°C.

3. Formulation Application:

  • A predetermined amount of the formulation containing the drug and the permeation enhancer (or a control formulation without the enhancer) is applied to the skin surface in the donor compartment.

4. Sampling and Analysis:

  • At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, 24 hours), samples are withdrawn from the receptor compartment.

  • The withdrawn volume is immediately replaced with fresh, pre-warmed receptor medium.

  • The concentration of the drug in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

5. Data Analysis:

  • The cumulative amount of drug permeated per unit area is plotted against time.

  • The steady-state flux (Jss) is calculated from the slope of the linear portion of the curve.

  • The enhancement ratio (ER) is calculated by dividing the Jss of the formulation with the enhancer by the Jss of the control formulation.

Visualizing the Process

To better understand the experimental workflow, the following diagram illustrates the key steps in an in vitro permeation study.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Skin Excision and Preparation B Formulation Preparation (with/without Enhancer) C Franz Cell Assembly B->C D Formulation Application C->D E Sampling at Time Intervals D->E F HPLC Analysis of Samples E->F G Data Calculation (Flux, Enhancement Ratio) F->G

Experimental workflow for in vitro permeation studies.

Conclusion

The role of this compound as a permeation enhancer appears to be complex and context-dependent. While it shows significant promise for enhancing the delivery of certain lipophilic drugs through specific barriers like the nail plate, its efficacy for a broader range of drugs, particularly hydrophilic compounds, through the skin is not well-supported by the currently available data. Researchers should consider the specific drug candidate and target tissue when selecting a permeation enhancer. For hydrophilic drugs, alternatives such as terpenes, surfactants, or glycols may offer more reliable enhancement. Further research is warranted to fully elucidate the mechanisms of action of this compound and to identify the specific drug characteristics that are most amenable to its enhancing effects.

References

A Comparative Guide to the Quantification of 2-n-Nonyl-1,3-dioxolane in Serum: GC-MS vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of 2-n-Nonyl-1,3-dioxolane in serum with a potential alternative, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While a specific validated LC-MS/MS method for this compound in serum has not been identified in the public literature, this comparison is based on the established principles and performance characteristics of both techniques for the analysis of small molecules in biological matrices.

Method Performance Comparison

A validated stable-isotope dilution GC-MS method has been reported for the quantification of this compound (also known as SEPA) in human serum.[1] This method demonstrates high sensitivity and precision. A direct comparison with an established LC-MS/MS method is not available; however, the following table outlines the performance of the validated GC-MS method and the expected performance of a hypothetical, well-developed LC-MS/MS method.

ParameterGC-MS Method[1]Hypothetical LC-MS/MS Method
Instrumentation Gas Chromatograph coupled to a Mass SpectrometerLiquid Chromatograph coupled to a Tandem Mass Spectrometer
Lower Limit of Quantitation (LLOQ) 0.25 ng/mLPotentially lower (sub-ng/mL)
Linearity Not explicitly stated, but implied by quantitative natureTypically excellent (R² > 0.99)
Accuracy ≤ 7.5%Generally within 15% (20% at LLOQ)
Precision (Intra- and Inter-assay) ≤ 7.5%Generally < 15% RSD (< 20% at LLOQ)
Specificity High, using selected ion monitoringVery high, using multiple reaction monitoring (MRM)
Sample Throughput ModeratePotentially higher
Derivatization Required NoNo

Experimental Protocols

Validated GC-MS Method

This protocol is based on the published method for the quantification of this compound in human serum.[1]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Internal Standard: A stable isotope-labeled internal standard, [13C2]SEPA, is added to the serum sample.

  • Extraction: The serum sample is subjected to solid-phase extraction. While the exact SPE cartridge and solvent details are not publicly available, a typical protocol for a non-polar compound like this compound would involve a reversed-phase sorbent (e.g., C18).

    • Conditioning: The SPE cartridge is conditioned with methanol (B129727) followed by water.

    • Loading: The serum sample is loaded onto the cartridge.

    • Washing: The cartridge is washed with a low percentage of organic solvent in water to remove polar interferences.

    • Elution: this compound and the internal standard are eluted with an organic solvent (e.g., methanol, acetonitrile (B52724), or a mixture).

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in a suitable solvent for GC-MS analysis.

2. GC-MS Analysis

  • Gas Chromatograph: A GC system equipped with a capillary column suitable for the separation of semi-volatile organic compounds.

  • Injection: A small volume of the reconstituted sample is injected into the GC.

  • Oven Temperature Program: A temperature gradient is used to separate this compound from other components.

  • Mass Spectrometer: A mass spectrometer operating in the electron ionization (EI) mode.

  • Detection: Selected Ion Monitoring (SIM) is used to monitor the characteristic fragment ions of this compound (m/z 73) and its internal standard (m/z 75).[1]

Hypothetical LC-MS/MS Method

This protocol outlines a general approach for the development of an LC-MS/MS method for this compound quantification in serum.

1. Sample Preparation

  • Protein Precipitation: A simple and rapid approach where a precipitating agent (e.g., acetonitrile or methanol) is added to the serum sample containing an appropriate internal standard. The mixture is vortexed and centrifuged to pellet the precipitated proteins. The supernatant is then analyzed.

  • Liquid-Liquid Extraction (LLE): The serum sample, with an internal standard, is extracted with an immiscible organic solvent. The organic layer containing the analyte is separated, evaporated, and reconstituted.

  • Solid-Phase Extraction (SPE): Similar to the GC-MS method, SPE can be used for sample cleanup and concentration, potentially leading to lower detection limits.

2. LC-MS/MS Analysis

  • Liquid Chromatograph: An HPLC or UHPLC system for rapid separation.

  • Chromatographic Column: A reversed-phase column (e.g., C18) is typically used for compounds of this polarity.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid to improve ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating with an electrospray ionization (ESI) source in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) would be used to monitor specific precursor-to-product ion transitions for both this compound and its internal standard, ensuring high selectivity and sensitivity.

Method Comparison

FeatureGC-MSLC-MS/MS
Principle Separates volatile and thermally stable compounds in the gas phase.Separates compounds in the liquid phase based on their interactions with the stationary phase.
Advantages - Robust and reliable for volatile and semi-volatile compounds.[2]- Well-established technique with extensive libraries for compound identification.- Applicable to a wider range of compounds, including non-volatile and thermally labile molecules.[2][3][4]- Generally offers higher sensitivity and specificity.[2][4]- Often requires simpler sample preparation (e.g., protein precipitation).[5]
Disadvantages - Limited to volatile and thermally stable analytes.[2]- May require derivatization for polar compounds (though not for this compound).- Can be more susceptible to matrix effects (ion suppression or enhancement).- Instrumentation can be more complex and expensive.

Visualizing the Workflow

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing serum Serum Sample add_is Add [13C2]SEPA Internal Standard serum->add_is spe Solid-Phase Extraction (C18) add_is->spe elute Elution spe->elute evap Evaporation & Reconstitution elute->evap gc_inj GC Injection evap->gc_inj gc_sep GC Separation (Capillary Column) gc_inj->gc_sep ms_ion Electron Ionization (EI) gc_sep->ms_ion ms_det Mass Detection (SIM m/z 73, 75) ms_ion->ms_det quant Quantification ms_det->quant

Caption: Workflow for the GC-MS quantification of this compound in serum.

Conclusion

The validated GC-MS method provides a robust and sensitive approach for the quantification of this compound in human serum. Its established performance, with high accuracy and precision, makes it a reliable choice for bioanalytical studies.

While a specific LC-MS/MS method has not been detailed in the literature for this compound, this technique presents a powerful alternative. The primary advantages of LC-MS/MS would be its potential for even lower detection limits and higher sample throughput, which are critical in high-demand research and clinical settings. The choice between GC-MS and LC-MS/MS would ultimately depend on the specific requirements of the study, including the desired level of sensitivity, the number of samples to be analyzed, and the available instrumentation. For laboratories equipped with both platforms, the development of an LC-MS/MS method could offer significant advantages in terms of speed and sensitivity.

References

A Comparative Guide to the Safety and Toxicity Profile of 2-n-Nonyl-1,3-dioxolane and Other Dermal Penetration Enhancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective delivery of therapeutic agents through the skin remains a significant challenge in drug development, primarily due to the formidable barrier presented by the stratum corneum. Chemical penetration enhancers (CPEs) are pivotal in overcoming this barrier by reversibly modulating its properties to facilitate drug permeation. However, the very mechanism that makes them effective—disruption of the skin's protective layer—raises critical questions about their safety and toxicity.

This guide provides a comparative assessment of the safety and toxicity profile of 2-n-Nonyl-1,3-dioxolane, a notable penetration enhancer, against other commonly used alternatives. The information herein is supported by experimental data to aid researchers in making informed decisions during formulation development.

Overview of this compound

This compound, also known as SEPA®, is recognized for its efficacy as an absorption and penetration enhancer in transdermal applications.[1][2] It has demonstrated significant success in enhancing the delivery of antifungal agents, such as econazole (B349626), into the dense keratin (B1170402) structure of the human nail.[3][4] A key aspect of its safety profile stems from its mechanism of action. Studies suggest that this compound functions primarily at the formulation/nail interface and does not penetrate the nail well itself.[3] This interfacial activity may limit its systemic absorption and potential toxicity, a desirable characteristic for a topical excipient.

Comparative Analysis with Other Enhancers

The selection of a CPE requires a careful balance between enhancement efficacy and potential for skin irritation or toxicity. Below is a comparison with other widely used enhancers.

  • Propylene (B89431) Glycol (PG): A common solvent and humectant, PG is generally considered safe and is used in numerous food, drug, and cosmetic products.[5][6] However, it is a known cause of both irritant and allergic contact dermatitis, particularly in individuals with compromised skin barriers.[7][8] Skin testing has shown that it can cause faint erythema and edema in a percentage of subjects.[5]

  • Oleic Acid (OA): This unsaturated fatty acid is a potent and frequently used permeation enhancer.[9][10] Its mechanism involves fluidizing the stratum corneum lipids.[10][11] However, this disruption can lead to significant irritation. Studies have shown that oleic acid can cause a severe decrease in the density of epidermal Langerhans cells, generate pores on the surface of corneocytes, and adversely affect the skin's barrier integrity as measured by transepidermal water loss (TEWL).[9][10]

  • Menthol (B31143): A terpene derived from mint oils, menthol is used for its cooling sensation and penetration-enhancing properties. It is classified as irritating to the skin and eyes.[12][13] Its acute dermal toxicity is low, with a reported LD50 in rabbits of >5 g/kg.[12] The oral LD50 in rats ranges from 2900 to 3180 mg/kg.[13][14]

  • Dimethyl Sulfoxide (DMSO): A highly effective and widely studied penetration enhancer, DMSO is also known for its high irritancy profile compared to other common enhancers like ethanol (B145695) and propylene glycol.[15]

Quantitative Data Presentation

The following tables summarize the available quantitative toxicity data for a clear comparison.

Table 1: Acute Toxicity Data of Selected Penetration Enhancers

CompoundDermal LD50Oral LD50 (Rat)Notes
This compound Data Not AvailableData Not AvailableProposed interfacial mechanism may limit systemic absorption.[3]
1,3-Dioxolane (B20135) (parent compound)15 g/kg (Rabbit)5.8 g/kgLow acute toxicity via dermal route. Can be a skin irritant with repeated exposure.
Propylene GlycolGenerally Nontoxic~20 g/kgCan cause irritant and allergic contact dermatitis.[7][16]
Menthol>5 g/kg (Rabbit)[12]2900 - 3180 mg/kg[13][14]Causes skin and eye irritation.[12]
Oleic AcidData Not Available>10 g/kgKnown skin irritant; disrupts barrier function.[9][10]

Table 2: Comparative Skin Irritation and Cytotoxicity Profile

CompoundIn Vivo/Clinical Skin IrritationIn Vitro Cytotoxicity/Barrier Effects
This compound Data Not AvailableData Not Available
Propylene GlycolCan cause erythema and edema in sensitive individuals.[5]Generally low cytotoxicity.
Oleic AcidPotent irritant.[9]Causes pore formation in corneocytes; significantly reduces Langerhans cell density. Adversely affects TEWL.[9][10]
MentholClassified as a skin irritant.[12]Data Not Available
Dimethyl Sulfoxide (DMSO)High irritancy profile.[15]Concentration-dependent cytotoxicity.

Experimental Protocols

The safety and toxicity of chemical enhancers are evaluated using a battery of standardized in vitro, ex vivo, and in vivo tests.

In Vitro Cytotoxicity Assays

These assays are foundational for screening the potential toxicity of a compound on skin cells, typically using human keratinocyte cell lines (e.g., HaCaT).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[17] In viable cells, mitochondrial dehydrogenase enzymes convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.[1][17] The cells are incubated with the test compound for a specified period. Subsequently, the MTT reagent is added. After a further incubation period, a solubilizing agent is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured spectrophotometrically (typically around 570 nm). A decrease in absorbance compared to untreated control cells indicates reduced cell viability and thus, cytotoxicity.[18]

  • Lactate (B86563) Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.[19] LDH is a stable enzyme present in all cells; its release into the supernatant is a hallmark of plasma membrane damage and cell lysis.[20] The assay is a coupled enzymatic reaction: the released LDH catalyzes the conversion of lactate to pyruvate, which in turn leads to the reduction of a tetrazolium salt into a colored formazan product.[20] The amount of color formation is directly proportional to the amount of LDH released and, therefore, to the level of cytotoxicity.[21]

In Vitro Skin Irritation Testing (OECD Test Guideline 439)

This is the modern, animal-free standard for assessing skin irritation potential.[22][23]

  • Model: The test utilizes a Reconstructed Human Epidermis (RhE) model, which is a three-dimensional tissue culture of human-derived keratinocytes that mimics the structure and barrier function of the human epidermis.[23][24]

  • Procedure: The test compound is applied topically to the surface of the RhE tissue for a defined period (e.g., 60 minutes).[25] Following exposure and a post-incubation period, the viability of the tissue is determined using the MTT assay.[23]

  • Classification: A substance is classified as a skin irritant (UN GHS Category 2) if the mean tissue viability is reduced below 50% compared to the negative control.[22][26] If viability remains above 50%, it is considered a non-irritant.

Barrier Function Assessment
  • Transepidermal Water Loss (TEWL): TEWL is the gold-standard, non-invasive method for quantifying the integrity of the skin's barrier function.[27][28] It measures the amount of water vapor that diffuses from the body through the epidermis to the surrounding atmosphere (measured in g/m²/h).[28] The measurement is typically performed using a probe with humidity and temperature sensors placed on the skin surface (e.g., a Tewameter).[27][29] An elevated TEWL reading indicates that the skin barrier has been compromised, allowing more water to escape.[27] This method is highly sensitive to the effects of enhancers that disrupt the stratum corneum.

Visualizing Mechanisms and Workflows

General Mechanism of Penetration Enhancers and Associated Toxicity CPE Chemical Penetration Enhancer (CPE) SC Stratum Corneum (Lipids & Proteins) CPE->SC Interacts with Disruption Reversible Disruption of SC Structure SC->Disruption Leads to Permeation Increased Drug Permeation Disruption->Permeation Results in Toxicity Barrier Disruption, Inflammation, Cytotoxicity Disruption->Toxicity Can cause Efficacy Desired Therapeutic Effect Permeation->Efficacy Adverse Adverse Effect (Irritation) Toxicity->Adverse

Caption: General mechanism of chemical penetration enhancers (CPEs).

Experimental Workflow for Assessing Enhancer Safety & Toxicity cluster_0 In Vitro Screening cluster_1 In Vitro Irritation & Barrier Function cluster_2 In Vivo Confirmation MTT MTT Assay (Cell Viability) OECD439 OECD TG 439 (RhE Model) MTT->OECD439 Informs LDH LDH Assay (Cytotoxicity) LDH->OECD439 PatchTest Human Patch Test (Erythema/Edema) OECD439->PatchTest Predicts TEWL_exvivo TEWL Measurement (Ex Vivo Skin) TEWL_invivo TEWL Measurement (In Vivo) TEWL_exvivo->TEWL_invivo

Caption: Tiered testing strategy for dermal safety assessment.

Conclusion

The ideal chemical penetration enhancer should potently and reversibly lower the barrier resistance of the stratum corneum to facilitate drug delivery, without causing dermal irritation or toxicity. This compound presents a promising profile, primarily due to its proposed interfacial mechanism of action that may limit its own permeation and subsequent potential for systemic toxicity.

However, a definitive safety assessment is currently limited by the lack of publicly available quantitative toxicity and irritation data specific to this molecule. In contrast, other well-established enhancers such as oleic acid, while effective, have a documented potential to disrupt skin barrier integrity and cause irritation. Propylene glycol and menthol are generally safer but may cause irritation in susceptible individuals. Ultimately, the choice of an enhancer must be tailored to the specific drug, formulation, and desired clinical outcome, with a thorough evaluation of the benefit-risk ratio being paramount. Further studies directly comparing the cytotoxicity and irritation potential of this compound against these other agents using standardized protocols are warranted.

References

A Comparative Guide to 2-n-Nonyl-1,3-dioxolane and Novel Penetration Enhancers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate penetration enhancer is a critical step in the formulation of effective transdermal and topical drug delivery systems. This guide provides a comparative overview of 2-n-Nonyl-1,3-dioxolane, a soft enhancement for percutaneous absorption (SEPA) agent, against other classes of novel chemical penetration enhancers.

Due to a lack of direct head-to-head comparative studies in the published literature, this guide synthesizes available data from different studies. It is crucial to note that the experimental conditions, including the model drug, membrane (skin vs. nail), and vehicle, vary between these studies. Therefore, the quantitative data presented should not be seen as a direct comparison of efficacy but rather as a summary of available performance data under specific contexts.

Quantitative Performance Data

The following table summarizes the penetration enhancement performance of this compound and other novel enhancers based on available literature. The "Enhancement Ratio" (ER) represents the factor by which the drug's penetration is increased in the presence of the enhancer compared to a control formulation without the enhancer.

Penetration Enhancer ClassSpecific Enhancer(s)Model DrugMembraneKey Performance MetricEnhancement Ratio (ER)
Dioxolane (SEPA) This compoundEconazoleHuman NailDrug concentration in ventral/intermediate nail plate6.2-fold[1][2]
EconazoleHuman NailTotal drug absorbed into supporting bed~237.5-fold[1][2]
Terpenes d-limoneneBulfalinMouse SkinDrug Flux22.2-fold[3]
1,8-cineoleBulfalinMouse SkinDrug Flux17.1-fold[3]
l-mentholBulfalinMouse SkinDrug Flux15.3-fold[3]
Iminosulfuranes N-hexyl,N-benzoyl-S,S-dimethyliminosulfuraneHydrocortisoneHairless Mouse SkinShowed the highest enhancement activity within the studyData not expressed as a simple ratio[4][5]
N-acetyl Prolinate Esters n-pentyl N-acetylprolinate (PNAP)Benzoic AcidHuman Cadaver SkinDescribed as an effective transdermal penetration enhancerSpecific quantitative data not available in abstract[6]

Note on Data Interpretation: The significant enhancement observed with this compound was in a nail penetration model, which has a different barrier structure compared to skin. The data for terpenes were generated using mouse skin, which can be more permeable than human skin. These differences in experimental design are critical for interpretation.

Mechanism of Action of Chemical Penetration Enhancers

Chemical penetration enhancers primarily function by transiently and reversibly disrupting the highly ordered structure of the stratum corneum, the outermost layer of the skin. This disruption can occur through several mechanisms, including the fluidization of the intercellular lipid bilayers and interaction with intracellular proteins. This alteration of the stratum corneum's barrier function allows for increased diffusion of the drug molecule into and through the skin.

cluster_0 Stratum Corneum (SC) cluster_1 Enhanced Penetration Corneocytes Corneocytes (Keratin) Lipid_Matrix Intercellular Lipid Bilayer Disrupted_Lipids Disrupted Lipid Bilayer Enhancer Penetration Enhancer Enhancer->Lipid_Matrix Disruption & Fluidization Drug Drug Molecule Drug->Lipid_Matrix Limited Penetration Drug_Penetration Drug Penetrates SC Drug->Drug_Penetration Disrupted_Lipids->Drug_Penetration Increased Diffusion

Mechanism of Chemical Penetration Enhancers.

Experimental Protocols

To provide a framework for the direct comparison of penetration enhancers, a generalized experimental protocol for an in vitro skin permeation study is detailed below.

Objective: To compare the in vitro penetration enhancement effect of this compound and a novel penetration enhancer on the permeation of a model drug through a skin membrane.

Materials:

  • Franz diffusion cells

  • Human or porcine skin membrane, dermatomed to a uniform thickness

  • Model drug

  • This compound

  • Novel penetration enhancer(s)

  • Vehicle (e.g., propylene (B89431) glycol, ethanol/water mixture)

  • Receptor solution (e.g., phosphate-buffered saline, pH 7.4)

  • High-performance liquid chromatography (HPLC) system for drug quantification

Procedure:

  • Preparation of Skin Membrane:

    • Thaw frozen skin at room temperature.

    • Cut the skin into sections large enough to be mounted on the Franz diffusion cells.

    • Hydrate the skin sections in phosphate-buffered saline for 30 minutes before mounting.[1]

  • Franz Diffusion Cell Setup:

    • Mount the skin section between the donor and receptor compartments of the Franz diffusion cell, ensuring the stratum corneum side faces the donor compartment.[1][7]

    • Fill the receptor compartment with a known volume of degassed receptor solution.[1]

    • Maintain the temperature of the receptor solution at 32°C or 37°C using a circulating water bath to simulate physiological conditions.[1]

    • Ensure the system is free of air bubbles.[1]

  • Preparation of Formulations:

    • Prepare a control formulation containing a saturated solution or a known concentration of the model drug in the vehicle.

    • Prepare test formulations by incorporating a specified concentration (e.g., 1-5%) of this compound or the novel penetration enhancer into the control formulation.

  • Permeation Study:

    • Apply a precise amount of the control or test formulation to the surface of the skin in the donor compartment.[1]

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling port.[1]

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain a constant volume.[1]

  • Sample Analysis:

    • Analyze the concentration of the model drug in the collected samples using a validated HPLC method.

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area of the skin (μg/cm²) at each time point, correcting for sample removal.[7]

    • Plot the cumulative amount of drug permeated versus time.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.

    • Calculate the Enhancement Ratio (ER) using the following formula:

      • ER = Jss (with enhancer) / Jss (control)

A Prepare Skin Membrane (Thaw, Cut, Hydrate) B Assemble Franz Diffusion Cell (Mount Skin, Fill Receptor) A->B D Apply Formulation to Donor Compartment B->D C Prepare Formulations (Control & Test with Enhancers) C->D E Run Permeation Study (Maintain Temp, Stir) D->E F Collect Samples at Time Intervals E->F G Analyze Drug Concentration (HPLC) F->G H Calculate Cumulative Permeation & Flux G->H I Determine Enhancement Ratio (ER) H->I

Experimental Workflow for a Comparative Permeation Study.

This guide provides a starting point for researchers looking to benchmark this compound against other novel penetration enhancers. The provided experimental protocol offers a standardized approach to generate directly comparable data, which is essential for making informed decisions in the development of transdermal and topical drug products.

References

A Head-to-Head Analysis of 2-n-Nonyl-1,3-dioxolane and DMSO as Skin Permeation Enhancers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers and Drug Development Professionals

The effective delivery of therapeutic agents through the skin remains a significant challenge in drug development. Chemical permeation enhancers are a cornerstone strategy to overcome the formidable barrier of the stratum corneum. This guide provides a comparative overview of two such enhancers: 2-n-Nonyl-1,3-dioxolane and Dimethyl Sulfoxide (DMSO).

Disclaimer: A direct head-to-head comparative study evaluating the efficacy of this compound and DMSO as skin permeation enhancers was not identified in the available scientific literature. The data for this compound primarily pertains to nail penetration, a distinct biological barrier from the skin's stratum corneum. This guide, therefore, presents the available evidence for each compound individually to inform future research and formulation development.

Mechanisms of Action: A Tale of Two Pathways

The proposed mechanisms by which these two molecules enhance permeation differ significantly, reflecting their primary substrates in the existing literature.

Dimethyl Sulfoxide (DMSO): DMSO is a well-characterized permeation enhancer that acts directly on the stratum corneum.[1][2] Its primary mechanisms include:

  • Disruption of the Skin Barrier: DMSO interacts with both the lipid and protein components of the stratum corneum.[1][2] It is thought to disrupt the highly ordered structure of the lipid chains and alter the conformation of keratin (B1170402) proteins, thereby reducing the barrier's resistance.[1][2]

  • Solvent Properties: As a potent aprotic solvent, DMSO can increase the solubility of a drug within the formulation and facilitate its partitioning into the skin.[1] At higher concentrations, it may even induce the formation of temporary water pores in the lipid bilayer.[2]

This compound: The mechanism of this compound is less understood, with the available data focusing on nail permeation. It is suggested that its effect is primarily at the interface between the formulation and the nail plate.[2] One study noted that the enhancer itself did not penetrate the nail well, implying an indirect action.[2] For skin, it has been generally proposed that dioxolanes modify the lipid diffusion pathway.[1]

G cluster_0 DMSO Mechanism (Skin) cluster_1 This compound Proposed Mechanism (Nail) DMSO DMSO SC Stratum Corneum DMSO->SC Solubilization Increases Drug Solubility DMSO->Solubilization Lipids Disrupts Lipid Bilayer SC->Lipids Proteins Alters Keratin Structure SC->Proteins Enhanced_Permeation_DMSO Enhanced Permeation Lipids->Enhanced_Permeation_DMSO Proteins->Enhanced_Permeation_DMSO Solubilization->Enhanced_Permeation_DMSO ND This compound Interface Formulation/Nail Interface ND->Interface Film Resilient Film Formation Interface->Film Release Rapid Drug Release Film->Release Enhanced_Permeation_ND Enhanced Permeation Release->Enhanced_Permeation_ND

Proposed mechanisms of action for DMSO and this compound.

Performance Data: A Comparative Look at Efficacy

The following tables summarize the quantitative data available for each enhancer. It is crucial to note the different experimental contexts (skin vs. nail) when interpreting these results.

Table 1: Performance of DMSO as a Skin Permeation Enhancer

Model DrugDMSO ConcentrationEnhancement EffectSkin Model
EstradiolNot specified (in patch)~4-fold increase in permeationNot specified
Medroxyprogesterone0.5%4.5-fold increase vs. olive oilNot specified
Bepridil50%Considered a "true penetration enhancer"Not specified
Cannabidiol (CBD)Not specified (in gel)Significant increase in cumulative permeationNot specified
AcyclovirNot specified (in microemulsion)Up to 107-fold increase in flux vs. aqueous solutionNot specified

Data compiled from multiple sources.[1][3][4]

Table 2: Performance of this compound as a Nail Permeation Enhancer

Model DrugEnhancer ConcentrationEnhancement EffectSubstrate
Econazole (B349626)18%~6-fold greater content in ventral/intermediate nail plateHuman Nail
Econazole18%~200-fold greater total absorption through the nailHuman Nail
Econazole18%Amount in inner nail: 11.1 µg/mg (with) vs. 1.78 µg/mg (without)Human Nail

Data is specific to a nail lacquer formulation applied over 14 days.[2]

Experimental Protocols

A standardized method for evaluating skin permeation in vitro is the use of Franz diffusion cells.

Generalized Protocol for In Vitro Skin Permeation Study using a Franz Diffusion Cell
  • Skin Membrane Preparation:

    • Full-thickness human or animal (e.g., porcine) skin is sourced.

    • Subcutaneous fat is removed, and the skin may be dermatomed to a specific thickness (e.g., 200-500 µm).

    • The prepared skin is mounted on the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Franz Diffusion Cell Assembly:

    • The receptor chamber is filled with a suitable receptor medium (e.g., phosphate-buffered saline), which is continuously stirred and maintained at a constant temperature (typically 32°C or 37°C) to mimic physiological conditions.[3][5]

    • The donor chamber is placed on top of the skin membrane.

  • Application of Formulation:

    • A precise amount of the test formulation (with or without the permeation enhancer) is applied to the skin surface in the donor chamber.

  • Sampling and Analysis:

    • At predetermined time intervals, samples are withdrawn from the receptor chamber.

    • The withdrawn volume is replaced with fresh receptor medium to maintain sink conditions.

    • The concentration of the drug in the collected samples is quantified using a suitable analytical method (e.g., HPLC).

  • Data Calculation:

    • The cumulative amount of drug permeated per unit area is plotted against time.

    • The steady-state flux (Jss) is determined from the slope of the linear portion of this plot.

    • The enhancement ratio (ER) is calculated by dividing the flux of the drug from the formulation with the enhancer by the flux from the control formulation without the enhancer.

G A Skin Membrane Preparation (Dermatome, remove fat) B Mount Skin on Franz Cell (Stratum Corneum up) A->B C Fill Receptor Chamber (Buffer, stir, heat to 32-37°C) B->C D Apply Test Formulation to Donor Chamber C->D E Collect Samples from Receptor Chamber at Timed Intervals D->E F Analyze Drug Concentration (e.g., HPLC) E->F G Calculate Cumulative Permeation & Flux F->G

Generalized workflow for an in vitro skin permeation study.

Safety and Formulation Considerations

DMSO:

  • Generally considered safe and well-tolerated in pharmaceutical-grade formulations.[1]

  • Can cause mild and transient skin irritation, erythema, and stinging sensations, particularly at higher concentrations.[1]

  • Due to its high efficacy, lower concentrations are often sufficient, which helps to mitigate side effects.

This compound:

  • The available literature did not provide specific safety data regarding its use as a skin permeation enhancer. Further investigation into its skin irritation and sensitization potential is warranted.

Conclusion and Future Perspectives

Based on the current scientific literature, DMSO is a well-documented and potent skin permeation enhancer effective for a wide range of active pharmaceutical ingredients. Its mechanism of action, while complex, is relatively well-understood.

In contrast, the efficacy of this compound as a skin permeation enhancer is not yet established. The existing data demonstrates its remarkable ability to enhance drug delivery through the human nail, suggesting a different mechanism of action that may be specific to the dense keratin structure of the nail plate.

A direct comparison of the skin permeation enhancing capabilities of these two compounds is not possible without further research. To provide a definitive answer for formulators, a head-to-head study is required. Such a study should utilize a standardized in vitro skin model (e.g., human cadaver skin or a validated reconstructed human epidermis model) and a model drug to objectively quantify and compare the enhancement ratios, lag times, and potential for skin irritation of this compound and DMSO.

References

Safety Operating Guide

Proper Disposal of 2-n-Nonyl-1,3-dioxolane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a cornerstone of a compliant and safe laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of 2-n-Nonyl-1,3-dioxolane, a compound used as an absorption and penetration enhancer in transdermal applications.[1][2][3][4] Adherence to these protocols is critical for mitigating risks and ensuring the well-being of laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).

  • Skin Protection: Wear a lab coat or other protective clothing. For larger quantities or in case of splashes, flame-retardant antistatic protective clothing is recommended.[5]

  • Respiratory Protection: In case of insufficient ventilation, use a NIOSH-approved respirator.

Handling and Storage:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Keep away from heat, sparks, open flames, and other ignition sources.[8][9]

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][6]

Quantitative Data

The following table summarizes the known physical and chemical properties of this compound.

PropertyValue
Chemical Formula C12H24O2
CAS Number 4353-06-4
Molecular Weight 200.32 g/mol
Appearance No data available
Boiling Point Predicted: 245.8 ± 8.0 °C at 760 mmHg
Density Predicted: 0.9±0.1 g/cm³
Flash Point Predicted: 97.2 ± 12.5 °C
Solubility No data available

(Note: Some physical properties are predicted as experimental data is limited.)

Experimental Protocols

Spill Management Protocol:

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: If the spill is large, evacuate the immediate area and ensure adequate ventilation.

  • Containment: Use an inert absorbent material, such as sand, vermiculite, or commercial sorbent pads, to contain the spill.

  • Collection: Carefully collect the absorbed material into a designated, sealable container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with soap and water.

Disposal Procedures

Disposal of this compound must be conducted in accordance with all applicable local, state, and federal regulations. Improper disposal can lead to environmental contamination.

Step-by-Step Disposal Guide:

  • Waste Collection:

    • Collect waste this compound in a dedicated, properly labeled, and sealed container.

    • Ensure the container is compatible with the chemical.

    • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate quantity of waste.

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be secure, well-ventilated, and away from sources of ignition.

  • Professional Disposal:

    • Arrange for pickup and disposal by a licensed professional hazardous waste disposal service.

    • Provide the disposal company with all available safety information, including the information from the SDS of the related compound, 1,3-dioxolane (B20135).

Important Considerations:

  • Do not dispose of this compound down the drain or in the regular trash.

  • Given that acetals can be hydrolyzed under acidic conditions, consult with your environmental health and safety (EHS) office to determine if a pre-treatment step is necessary or permissible at your facility.[10][11]

Logical Relationship Diagram

Disposal_Workflow cluster_prep Preparation and Handling cluster_waste_gen Waste Generation cluster_disposal_path Disposal Pathway A Don Appropriate PPE B Handle in Ventilated Area A->B C Collect Waste in Labeled Container B->C D Store in Designated Hazardous Waste Area C->D E Contact EHS for Pickup D->E F Professional Disposal E->F

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-n-Nonyl-1,3-dioxolane
Reactant of Route 2
Reactant of Route 2
2-n-Nonyl-1,3-dioxolane

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.